4-Cyclopropylpyrimidine-2-carbaldehyde
説明
BenchChem offers high-quality 4-Cyclopropylpyrimidine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylpyrimidine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-cyclopropylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-8-9-4-3-7(10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGSFWGTYSFRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Navigating the Landscape of Cyclopropylpyrimidine Carbaldehydes: A Technical Guide for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in biologically active molecules and its versatile synthetic handles. The incorporation of a cyclopropyl group often imparts unique conformational constraints and metabolic stability, making cyclopropyl-substituted pyrimidines highly sought-after building blocks in drug discovery. This technical guide focuses on the chemical landscape of cyclopropylpyrimidine carbaldehydes, with a particular emphasis on providing a comprehensive understanding for researchers interested in 4-Cyclopropylpyrimidine-2-carbaldehyde . While a dedicated CAS number for this specific isomer is not readily found in major chemical databases, this guide will provide critical information on its closely related and commercially available isomer, 2-Cyclopropylpyrimidine-4-carbaldehyde (CAS: 948549-81-3) [1][2], along with general synthetic strategies and applications relevant to this class of compounds. By understanding the synthesis, properties, and biological significance of analogous structures, researchers can effectively navigate the development of novel therapeutics based on the 4-Cyclopropylpyrimidine-2-carbaldehyde core.
Introduction: The Significance of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a privileged structure in the design of therapeutic agents.[3] Its ability to participate in hydrogen bonding and π-stacking interactions allows for effective binding to a wide array of biological targets. Consequently, pyrimidine derivatives have been successfully developed as antiviral, antibacterial, antifungal, and anticancer agents.[4] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
The aldehyde functionality, or carbaldehyde, serves as a versatile synthetic intermediate, enabling a plethora of chemical transformations to build molecular complexity. It can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes, providing access to a diverse range of derivatives.
Isomeric Focus: 2-Cyclopropylpyrimidine-4-carbaldehyde (CAS: 948549-81-3)
Given the limited specific data on 4-Cyclopropylpyrimidine-2-carbaldehyde, we will focus on its well-documented isomer, 2-Cyclopropylpyrimidine-4-carbaldehyde. Understanding its properties provides a strong foundation for predicting the behavior of the 4-cyclopropyl isomer.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyclopropylpyrimidine-4-carbaldehyde is presented in the table below. These values are crucial for assessing its drug-like properties and for planning synthetic transformations.
| Property | Value | Source |
| CAS Number | 948549-81-3 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][5] |
| Molecular Weight | 148.16 g/mol | [1] |
| Canonical SMILES | C1CC1C2=NC=CC(=N2)C=O | [5] |
| InChIKey | SVBFPFJYLGEEEH-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 0.6 | [5] |
Spectroscopic Data
Synthetic Strategies for Cyclopropylpyrimidine Carbaldehydes
The synthesis of substituted pyrimidine carbaldehydes can be approached through several general methodologies. The choice of a specific route will depend on the availability of starting materials and the desired substitution pattern.
General Synthesis of Substituted Pyrimidines
The construction of the pyrimidine ring itself is often the first step. A common and versatile method is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.
Diagram: General Pyrimidine Synthesis
Caption: A generalized workflow for pyrimidine ring synthesis.
Introduction of the Carbaldehyde Group
Once the substituted pyrimidine core is in place, the carbaldehyde group can be introduced through various methods:
-
Oxidation of a Hydroxymethyl Group: If a hydroxymethylpyrimidine is available, it can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane.[6][7]
-
Riley Oxidation of a Methyl Group: A methyl group on the pyrimidine ring can be directly oxidized to a carbaldehyde using selenium dioxide (SeO₂).[7]
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring using a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).
-
Reduction of a Carboxylic Acid or Ester: A pyrimidine carboxylic acid or its corresponding ester can be reduced to the aldehyde under carefully controlled conditions, for example, using diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Plausible Synthetic Route for 4-Cyclopropylpyrimidine-2-carbaldehyde
A plausible, though not experimentally verified, synthetic approach for the target molecule could involve the initial synthesis of 4-cyclopropyl-2-methylpyrimidine, followed by oxidation of the methyl group.
Diagram: Plausible Synthesis of 4-Cyclopropylpyrimidine-2-carbaldehyde
Caption: A potential synthetic pathway to the target molecule.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropylpyrimidine scaffold is of significant interest in drug discovery due to the favorable properties imparted by the cyclopropyl group, including increased metabolic stability and unique conformational rigidity.
Role as a Bioisostere
The cyclopropyl group can act as a bioisostere for other functionalities, such as a phenyl ring or a tert-butyl group. This substitution can lead to improved pharmacokinetic profiles and enhanced target binding.
Known Biological Activities of Related Compounds
Derivatives of cyclopropylpyrimidine have been explored for a range of biological activities:
-
Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. The specific substitution pattern on the ring dictates the selectivity and potency against different kinases.
-
Antiviral and Anticancer Agents: As mimics of natural nucleobases, substituted pyrimidines can interfere with viral replication and cancer cell proliferation.
-
Herbicidal Activity: Certain aminocyclopyrachlor derivatives, which contain a 2-cyclopropylpyrimidine core, have been developed as herbicides.
Experimental Protocols: A General Guideline
The following provides a generalized experimental protocol for the oxidation of a methylpyrimidine to a pyrimidine carbaldehyde, a key step in the potential synthesis of the target compound.
Protocol: Riley Oxidation of a Methyl-Substituted Pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting methylpyrimidine (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Addition of Oxidant: Add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct. The filtrate is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrimidine carbaldehyde.
Note: This is a general procedure and the specific conditions (solvent, temperature, reaction time, and purification method) may need to be optimized for a specific substrate.
Conclusion and Future Perspectives
While 4-Cyclopropylpyrimidine-2-carbaldehyde remains an elusive target with no readily available CAS number, this technical guide provides a comprehensive framework for researchers to approach its synthesis and explore its potential applications. By leveraging the knowledge of its isomer, 2-Cyclopropylpyrimidine-4-carbaldehyde, and general synthetic methodologies for substituted pyrimidines, scientists are well-equipped to incorporate this novel building block into their drug discovery programs. The unique combination of the pyrimidine core, the cyclopropyl moiety, and the versatile carbaldehyde handle makes this class of compounds a promising area for future research in the development of new and effective therapeutic agents.
References
- AiFChem. (2025, October 21). 948549-81-3 | 2-Cyclopropyl-pyrimidine-4-carbaldehyde.
- PubChemLite. 2-cyclopropylpyrimidine-4-carbaldehyde (C8H8N2O).
- BuyersGuideChem. 2-Cyclopropyl-pyrimidine-4-carbaldehyde suppliers and producers.
- Khan, I., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
- PubChem. CID 160580820 | C10H8N4O2.
- Abdel-Ghaffar, N. F., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- ChemScene. 1247642-80-3 | 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid.
- Welsch, M. E., et al. (2012). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.
- Welsch, M. E., et al. (2012).
- PubChem. 4-Methylpyrimidine-2-carbaldehyde | C6H6N2O | CID 28950181.
- AiFChem. (2025, October 21). 948549-81-3 | 2-Cyclopropyl-pyrimidine-4-carbaldehyde.
- PubChem. PubChem.
- AiFChem. (2025, October 21). 21573-15-9 | 4-Cyclopropylpyrimidin-2-amine.
- Chemicalize. Chemicalize - Instant Cheminformatics Solutions.
- Wikipedia. Aminocyclopyrachlor.
- PubChem. 4-Amino-2-methylpyrimidine-5-carbaldehyde | C6H7N3O | CID 12904726.
- CymitQuimica. 2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID.
- Santa Cruz Biotechnology. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde | CAS 948549-74-4.
- PubChem. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389.
- PubChem. Pyrimidine-2-carbaldehyde | C5H4N2O | CID 13751953.
-
PubChem. (1R,2R)-2-[(4aR,7aR)-2-amino-6-(pyrimidin-2-yl)-4a,5,6,7-tetrahydropyrrolo[3,4-d][8][9]thiazin-7a(4H)-yl]-N-{[(1R,2R)-2-methylcyclopropyl]methyl}cyclopropane-1-carboxamide | C19H26N6OS | CID 145704719. Retrieved from PubChem website.
- Google Patents. WO2016079669A1 - Labeled amino pyrimidine derivatives.
- BuyersGuideChem. 2-Cyclopropyl-pyrimidine-4-carbaldehyde suppliers and producers.
- Chem-Impex. 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxaldehyde.
Sources
- 1. 948549-81-3 | 2-Cyclopropyl-pyrimidine-4-carbaldehyde - AiFChem [aifchem.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. PubChemLite - 2-cyclopropylpyrimidine-4-carbaldehyde (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. chemscene.com [chemscene.com]
- 9. Pyrimidine synthesis [organic-chemistry.org]
4-Cyclopropylpyrimidine-2-carbaldehyde: A High-Value Scaffold in Modern Medicinal Chemistry
Executive Summary
In the pursuit of novel therapeutics, the architectural design of small-molecule libraries relies heavily on privileged scaffolds that balance reactivity with metabolic stability. 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4) has emerged as a highly versatile, electron-deficient heterocyclic building block. Its unique triad of structural features—a pyrimidine core, a cyclopropyl ring, and a reactive carbaldehyde—makes it an exceptional starting material for late-stage functionalization, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
This technical guide deconstructs the physicochemical properties, structural rationale, and synthetic methodologies associated with this molecule, providing drug development professionals with a self-validating framework for its application.
Physicochemical Profiling
Understanding the baseline physicochemical parameters of a building block is critical for predicting its impact on the downstream drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The quantitative data for 4-cyclopropylpyrimidine-2-carbaldehyde is summarized below.
| Property | Value | Pharmacological Implication |
| Chemical Name | 4-Cyclopropylpyrimidine-2-carbaldehyde | Standard IUPAC nomenclature |
| CAS Registry Number | 1378817-25-4 | Unique identifier for sourcing |
| Molecular Formula | C8H8N2O | High atom economy for fragment-based design |
| Molecular Weight | 148.16 g/mol | Low MW allows for extensive downstream elaboration |
| Hydrogen Bond Donors | 0 | Preserves membrane permeability |
| Hydrogen Bond Acceptors | 3 (2x Pyrimidine N, 1x Carbonyl O) | Facilitates target engagement (e.g., kinase hinge regions) |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding |
| Predicted LogP | ~1.2 - 1.5 | Optimal lipophilicity for oral bioavailability |
Structural Rationale & Causality
The strategic incorporation of 4-cyclopropylpyrimidine-2-carbaldehyde into a drug discovery pipeline is driven by the distinct causality of its three primary functional domains.
The Pyrimidine Core
The pyrimidine ring is a classic bioisostere for benzene and pyridine, but its two nitrogen atoms render the ring highly electron-deficient. This electron deficiency makes the scaffold highly resistant to oxidative degradation. Furthermore, the lone pairs on the nitrogen atoms act as potent hydrogen-bond acceptors, a feature universally exploited in designing ATP-competitive kinase inhibitors.
The Cyclopropyl Effect
Why utilize a cyclopropyl group instead of a standard aliphatic chain like an isopropyl or methyl group? As detailed in foundational medicinal chemistry literature (), the cyclopropyl ring addresses multiple pharmacokinetic roadblocks. The ring strain forces the carbon atoms into a planar geometry, producing shorter, stronger C-H bonds with higher bond dissociation energies than standard alkanes. This structural rigidity significantly reduces the molecule's susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes, effectively acting as a metabolic shield (). Additionally, it restricts the conformational flexibility of the molecule, providing an entropic advantage during receptor binding.
The C2-Carbaldehyde
The formyl group at the C2 position acts as a highly electrophilic handle. It is primed for late-stage functionalization, allowing chemists to rapidly generate diverse libraries of sp3-rich secondary and tertiary amines via reductive amination—a critical vector for improving clinical success rates.
Figure 1: Mechanistic reactivity map and structural rationale of the target molecule.
Synthetic Methodologies & Self-Validating Protocols
The most efficient and scalable route to synthesize 4-cyclopropylpyrimidine-2-carbaldehyde is the controlled reduction of its ester precursor, methyl 4-cyclopropylpyrimidine-2-carboxylate (CAS: 1378520-74-1) ().
Causality of Reagent Selection
Diisobutylaluminum hydride (DIBAL-H) is strictly selected over more aggressive reducing agents like Lithium Aluminum Hydride (LiAlH4). LiAlH4 would rapidly reduce the ester entirely to the primary alcohol. DIBAL-H, when deployed at cryogenic temperatures (-78°C), coordinates with the carbonyl oxygen and delivers a single hydride. This forms a stable tetrahedral aluminum acetal intermediate. Because this intermediate is stable at low temperatures, the reaction pauses at the aldehyde oxidation state, only collapsing to release the target carbaldehyde upon aqueous quenching.
Protocol: Controlled DIBAL-H Reduction
This protocol is designed as a self-validating system, ensuring that exotherms and emulsions—the two primary failure points of DIBAL-H reductions—are systematically mitigated.
-
Substrate Preparation : Flame-dry a multi-neck round-bottom flask and purge with Argon to establish strictly anhydrous conditions. Dissolve methyl 4-cyclopropylpyrimidine-2-carboxylate (1.0 eq) in a 1:1 mixture of anhydrous THF and Toluene to achieve a 0.2 M concentration.
-
Cryogenic Cooling & Validation : Submerge the reaction flask in a dry ice/acetone bath. Self-Validation Step: Insert an internal thermocouple and wait until the internal temperature strictly equilibrates to ≤ -75°C. Temperature control is the sole mechanism preventing over-reduction.
-
Hydride Addition : Add DIBAL-H (1.0 M in hexanes, 1.05 eq) dropwise via a syringe pump over 10–15 minutes. The slight 0.05 eq excess ensures complete conversion without providing enough hydride to drive the reaction to the alcohol.
-
Reaction Maturation : Stir the mixture at -78°C for exactly 15 minutes (0.25h). Self-Validation Step: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The starting ester will disappear, replaced by a highly UV-active lower-Rf spot corresponding to the trapped intermediate.
-
Quenching (Critical Step) : Quench the reaction while still at -78°C by the slow, dropwise addition of anhydrous methanol to safely destroy unreacted DIBAL-H. Follow this immediately with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Causality: Aluminum salts naturally form stubborn, unfilterable hydroxide emulsions during aqueous workup. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and forcing a clean phase separation.
-
-
Workup & Purification : Remove the cooling bath and stir vigorously at room temperature for 1-2 hours until two distinct, transparent liquid phases form. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure aldehyde (>85% yield).
Figure 2: Step-by-step synthetic workflow for the DIBAL-H reduction to the target aldehyde.
Downstream Applications in Drug Development
The primary utility of 4-cyclopropylpyrimidine-2-carbaldehyde lies in its capacity for reductive amination . By reacting this aldehyde with a diverse array of primary or secondary amines in the presence of a mild reducing agent—such as Sodium triacetoxyborohydride (NaBH(OAc)3)—medicinal chemists can rapidly generate vast libraries of functionalized pyrimidine-amines.
These resulting structures are highly privileged. The basic amine provides a vector for improving aqueous solubility, while the cyclopropyl-pyrimidine core ensures the molecule retains a high degree of metabolic stability and target specificity. This architectural motif is currently a leading strategy in the development of mutant-selective kinase inhibitors for oncology and allosteric modulators for central nervous system (CNS) indications.
References
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]
-
Molaid Chemical Database. (2024). "methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS 1378520-74-1 Reaction Data". URL:[Link]
4-Cyclopropylpyrimidine-2-carbaldehyde synthesis pathway
De Novo Synthesis of 4-Cyclopropylpyrimidine-2-carbaldehyde: A Comprehensive Technical Guide
Executive Summary
The molecule 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4) is a highly valuable, albeit synthetically challenging, heterocyclic building block. It is frequently utilized in advanced medicinal chemistry programs, most notably in the development of targeted kinase therapeutics and selective USP30 inhibitors[1].
Synthesizing pyrimidine-2-carbaldehydes presents a unique challenge: the electron-deficient nature of the pyrimidine ring precludes direct electrophilic formylation (e.g., via Vilsmeier-Haack), and the resulting C2-aldehyde is prone to hydration and over-reduction. To overcome these hurdles, this whitepaper outlines a robust, self-validating, five-stage de novo synthetic pathway. By constructing the pyrimidine core from basic C-C-C and N-C-N fragments[2] and utilizing controlled functional group interconversions (FGI), this route ensures high fidelity, scalability, and analytical traceability.
Strategic Retrosynthetic Analysis & Route Selection
The most reliable approach to functionalizing the C2 position of a pyrimidine is through a bottom-up ring construction followed by stepwise oxidation state adjustments.
We have selected a linear sequence that begins with the condensation of an enaminone and guanidine to form a 2-aminopyrimidine core[3]. The amine is then converted to a chloride via a non-aqueous Sandmeyer reaction, followed by palladium-catalyzed cyanation. Direct reduction of a pyrimidine-2-carbonitrile to an aldehyde can be erratic, often yielding stable imine complexes or over-reducing to the alcohol. Therefore, we introduce a Pinner methanolysis step to generate a methyl ester[4], which serves as an ideal substrate for a highly controlled DIBAL-H reduction[4].
Figure 1: Five-stage linear synthetic pathway for 4-Cyclopropylpyrimidine-2-carbaldehyde.
Step-by-Step Experimental Protocols & Mechanistic Insights
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that each intermediate meets strict quality thresholds before proceeding to the next stage.
Stage 1: Pyrimidine Core Construction (2-Amino-4-cyclopropylpyrimidine)
-
Mechanism & Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon electrophile, converting cyclopropyl methyl ketone into an enaminone (a 1,3-dielectrophile equivalent). Guanidine hydrochloride, when liberated by a base, acts as the N-C-N binucleophile to close the pyrimidine ring[2].
-
Protocol: To a stirred solution of cyclopropyl methyl ketone (1.0 equiv) in DMF, add DMF-DMA (1.2 equiv). Heat the mixture at 90 °C for 8 hours. Cool to room temperature, then add guanidine hydrochloride (1.5 equiv) and sodium methoxide (1.5 equiv). Reflux for 12 hours. Quench with water, extract with EtOAc, and recrystallize from ethanol.
-
Self-Validating IPC: LC-MS must confirm the disappearance of the enaminone and the presence of the target mass (m/z 136 [M+H]⁺)[3].
Stage 2: Sandmeyer-Type Chlorination (2-Chloro-4-cyclopropylpyrimidine)
-
Mechanism & Causality: Direct chlorination of 2-aminopyrimidines using aqueous NaNO₂/HCl frequently leads to the 2-hydroxypyrimidine byproduct due to competitive nucleophilic attack by water. Utilizing tert-butyl nitrite (t-BuONO) and anhydrous CuCl₂ in acetonitrile ensures that chloride is the sole nucleophile available to trap the transient diazonium species.
-
Protocol: Suspend 2-amino-4-cyclopropylpyrimidine (1.0 equiv) and anhydrous CuCl₂ (1.2 equiv) in anhydrous acetonitrile. Slowly add t-BuONO (1.5 equiv) dropwise at 0 °C. Warm the mixture to 65 °C for 3 hours. Quench with 1M HCl, extract with DCM, and purify via silica gel chromatography.
-
Self-Validating IPC: GC-MS must confirm m/z 154 [M]⁺ and the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
Stage 3: Palladium-Catalyzed Cyanation (4-Cyclopropylpyrimidine-2-carbonitrile)
-
Mechanism & Causality: The C2-chloride is highly activated toward oxidative addition by Pd(0). Zinc cyanide (Zn(CN)₂) is preferred over NaCN or KCN due to its lower toxicity profile and superior solubility in DMF.
-
Protocol: In a Schlenk flask, combine 2-chloro-4-cyclopropylpyrimidine (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous DMF. Degas via three freeze-pump-thaw cycles. Heat to 100 °C for 6 hours under argon. Cool, dilute with EtOAc, wash extensively with water to remove DMF and zinc salts, and concentrate.
-
Self-Validating IPC: IR spectroscopy must show the appearance of a sharp C≡N stretch at ~2230 cm⁻¹.
Stage 4: Pinner Esterification (Methyl 4-cyclopropylpyrimidine-2-carboxylate)
-
Mechanism & Causality: Converting the nitrile to a methyl ester provides a reliable, sterically accessible substrate for mono-reduction, bypassing the erratic reduction profiles of pyrimidine nitriles.
-
Protocol: Dissolve 4-cyclopropylpyrimidine-2-carbonitrile in anhydrous methanol. Bubble dry HCl gas through the solution at 0 °C for 30 minutes, then heat to reflux for 4 hours. Concentrate in vacuo, neutralize carefully with saturated NaHCO₃, and extract with EtOAc.
-
Self-Validating IPC: ¹H NMR must confirm the disappearance of the nitrile and the appearance of a sharp singlet at ~3.95 ppm (3H, -OCH₃)[4].
Stage 5: Controlled DIBAL-H Reduction (4-Cyclopropylpyrimidine-2-carbaldehyde)
-
Mechanism & Causality: DIBAL-H reduction of the ester at -78 °C forms a stable tetrahedral aluminum acetal intermediate. Crucially, this intermediate is stable at ultra-low temperatures and does not collapse to the aldehyde until the reaction is quenched with an aqueous solution. This thermodynamic trap prevents the newly formed aldehyde from undergoing a second reduction to the alcohol[4].
-
Protocol: Dissolve methyl 4-cyclopropylpyrimidine-2-carboxylate (1.0 equiv) in a mixture of anhydrous THF and Toluene (1:1 v/v)[4]. Cool to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for exactly 15 minutes[4]. Quench at -78 °C by the slow addition of saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously for 2 hours until two clear phases separate. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
-
Self-Validating IPC: TLC must show the complete consumption of the ester. ¹H NMR must reveal the distinct aldehyde proton at ~10.0 ppm.
Figure 2: Experimental workflow and self-validating In-Process Controls (IPC).
Quantitative Data & Characterization Summary
The following table outlines the expected quantitative metrics and critical analytical markers for each intermediate in the synthetic pathway.
| Stage | Intermediate | CAS Number | Mol. Weight ( g/mol ) | Expected Yield | Key IPC / Analytical Marker |
| 1 | 2-Amino-4-cyclopropylpyrimidine | 21573-15-9 | 135.17 | 75-85% | LC-MS: m/z 136 [M+H]⁺ |
| 2 | 2-Chloro-4-cyclopropylpyrimidine | 954237-31-1 | 154.60 | 60-70% | GC-MS: m/z 154 [M]⁺ |
| 3 | 4-Cyclopropylpyrimidine-2-carbonitrile | 1269429-26-6 | 145.16 | 80-90% | IR: ~2230 cm⁻¹ (C≡N stretch) |
| 4 | Methyl 4-cyclopropylpyrimidine-2-carboxylate | 1378520-74-1 | 178.19 | 70-80% | ¹H NMR: ~3.95 ppm (s, 3H, -OCH₃) |
| 5 | 4-Cyclopropylpyrimidine-2-carbaldehyde | 1378817-25-4 | 148.16 | 65-75% | ¹H NMR: ~10.0 ppm (s, 1H, -CHO) |
References[4] 21573-15-9 | 4-Cyclopropylpyrimidin-2-amine - AiFChem. Source: aifchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFaGajtiBaJWw1-bRiLrWsUeSzswr4ItvMI1q0OSXfgMmTCaYhbWmXEqBMS9utlVnLTIIeEO3FKFTJZl3gfkUQXStSucE1PWM1LU6MYiO0-Xnej3GNKQBWyeK0S-mm54FPF1dI[1] 2-氯-4-环丙基嘧啶- CAS号954237-31-1 - 摩熵化学. Source: molaid.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2kLo-oG5nhZ447V4cwFq_yDmK4TGuWgXSLlvRTovGgaFydPKIYYRxo-foMPFiTNP0rMLfdzz4iyUI6yzsivvn4T8mCZc_fXCZOokQxrLw-zYAFd5jQUfQgEj3-gAfMqhL9_meBe0j2JSXSIF9[3] SYNTHESIS OF PYRIMIDINE DERIVATIVES. Source: bu.edu.eg. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhMXjvlReq9ecn2h1w645vB1_Z1jZR89O4H977fBPlnr0oY9dmSQhPvEITshdJFvXomuhkfNIQUHhUjBe2V78q6A3ewyhvQ5OCgWzaxVfnGV5Z662mVxHWhd-aQ5nrUZj0T2ynT-pQ1Gt6d08VdacW6Gjc1YFNl1JXGMDzXqg2lQfzgP8IKi4h[2] US10343992B2 - 1-cyano-pyrrolidine compounds as USP30 inhibitors. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNMyV9bM9BO2tlI0qcNhpUpimw7ATEvblLwoyO3_T_tQRO_T2RbWJlN5YJi__wfOsOjA2qN23VWuu4DxQ4fDWCfUgi2qxZgtaGI5uEh0BYLXpl8wvl6gv6nuOFykFPNSw9s9A=[5] methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS号1378520-74-1 - 摩熵化学. Source: molaid.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNqQishnJ0-xZ04QPNwU_0-Gxms3ICqB-D1Djl6feOGaJG41bS5avjLdzqasmpDWjOEnu6J_YWwwkUNQOvCDdhnwyu1bw1Te_RFI_l3UC2SAVh8rKdkgStuwp8iuRj7UXFbEtJskksUr-mlOeA
Sources
4-Cyclopropylpyrimidine-2-carbaldehyde structural analysis
Title: 4-Cyclopropylpyrimidine-2-carbaldehyde: Structural Analysis, Mechanistic Synthesis, and Applications in PDE9 Inhibitor Development
Executive Summary
4-Cyclopropylpyrimidine-2-carbaldehyde is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring an electron-deficient pyrimidine core, a sterically demanding cyclopropyl substituent, and a highly reactive carbaldehyde moiety, this compound serves as a critical electrophilic precursor. Its primary application lies in the synthesis of imidazotriazinone derivatives—potent, selective inhibitors of Phosphodiesterase 9 (PDE9) designed to enhance synaptic plasticity in neurodegenerative conditions such as Alzheimer's disease[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodology, structural characterization, and pharmacological utility.
Physicochemical Profile & Structural Identity
The structural architecture of 4-cyclopropylpyrimidine-2-carbaldehyde dictates its reactivity. The cyclopropyl group provides lipophilicity and unique steric constraints without sacrificing metabolic stability, while the aldehyde group at the C2 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.
| Property | Value |
| Chemical Name | 4-Cyclopropylpyrimidine-2-carbaldehyde |
| CAS Registry Number | 1378817-25-4[3][4] |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Precursor Compound | Methyl 4-cyclopropylpyrimidine-2-carboxylate (CAS: 1378520-74-1) |
| Key Structural Motifs | Pyrimidine ring, Cyclopropyl substituent, C2-Carbaldehyde |
| Predicted Density | ~1.25 g/cm³ |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Mechanistic Synthesis & Experimental Protocol
The synthesis of 4-cyclopropylpyrimidine-2-carbaldehyde is achieved via the controlled, partial reduction of methyl 4-cyclopropylpyrimidine-2-carboxylate using Diisobutylaluminum hydride (DIBAL-H)[5].
Causality of Experimental Design: Reducing an ester directly to an aldehyde without over-reduction to a primary alcohol requires precise mechanistic control. DIBAL-H acts as both a Lewis acid and a hydride donor[6]. At cryogenic temperatures (-78 °C), the aluminum atom coordinates to the carbonyl oxygen, followed by hydride transfer to the carbonyl carbon. This forms a stable, sterically hindered tetrahedral aluminum-alkoxide intermediate[6][7]. Because this intermediate is stable at -78 °C, it does not collapse to expel the alkoxide leaving group; thus, the reactive aldehyde is not exposed to a second equivalent of hydride[6]. The aldehyde is only liberated upon the addition of an aqueous protic quench, which destroys the intermediate and precipitates the aluminum salts[7].
Figure 1: Mechanistic workflow of DIBAL-H mediated partial ester reduction.
Self-Validating Experimental Protocol:
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve methyl 4-cyclopropylpyrimidine-2-carboxylate (1.0 equiv) in anhydrous THF/Toluene (0.2 M concentration).
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Validation Check: Failure to maintain -78 °C will result in the collapse of the tetrahedral intermediate and over-reduction to the alcohol[6][8].
-
Hydride Addition: Add DIBAL-H (1.0 M in toluene, 1.05 equiv) dropwise via syringe pump over 10 minutes. Stir for 0.25 h at -78 °C.
-
Quenching (Critical Step): Add cold anhydrous methanol (-78 °C, 2.0 equiv) dropwise. Causality: Methanol safely neutralizes unreacted DIBAL-H before the intermediate collapses, preventing stray hydrides from attacking the newly formed aldehyde[6].
-
Hydrolysis & Workup: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and remove the cooling bath. Stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks, yielding two distinct clear layers[8].
-
Isolation: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Structural Analysis & Spectroscopic Signatures
Verification of 4-cyclopropylpyrimidine-2-carbaldehyde relies on distinct spectroscopic markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton: A sharp, highly deshielded singlet at ~10.0 ppm. The extreme downfield shift is driven by the electron-withdrawing pyrimidine ring.
-
Pyrimidine Protons: The C6 proton (adjacent to the nitrogen) appears as a doublet at ~8.6 ppm, while the C5 proton appears as a doublet at ~7.2 ppm, exhibiting characteristic ortho-coupling (J ≈ 5.0 Hz).
-
Cyclopropyl Protons: The methine proton appears as a complex multiplet at ~2.0 ppm, and the four methylene protons appear as overlapping multiplets between 1.0–1.3 ppm.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band at ~1715 cm⁻¹ confirms the presence of the C=O stretch of the aldehyde, while bands at ~1580 cm⁻¹ indicate the C=N stretching of the pyrimidine core.
Application in Drug Discovery: PDE9 Inhibitors
In medicinal chemistry, 4-cyclopropylpyrimidine-2-carbaldehyde is a vital precursor for synthesizing imidazotriazinone compounds[1][9]. The highly electrophilic C2-aldehyde undergoes condensation reactions with hydrazine derivatives to construct the triazinone ring system.
Pharmacological Context: Phosphodiesterase 9 (PDE9) is an enzyme highly expressed in the brain that specifically hydrolyzes cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP[1]. cGMP is a crucial second messenger in the glutamatergic signaling cascade, which governs synaptic plasticity, learning, and memory[2]. By utilizing imidazotriazinone derivatives (synthesized from our title compound) to competitively inhibit PDE9, researchers can elevate basal cGMP levels in the cortex and hippocampus, offering a promising therapeutic mechanism for Alzheimer's disease and other cognitive deficits[1][10].
Figure 2: Mechanism of action for aldehyde-derived imidazotriazinone PDE9 inhibitors.
References
-
Title: methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS号1378520-74-1 | Source: Molaid | URL: Link
-
Title: Imidazotriazinone Compounds: Patent Highlight | Source: PMC - NIH | URL: 1
-
Title: WO2013142269A1 - Imidazotriazinone compounds | Source: Google Patents | URL: 2
-
Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles | Source: Master Organic Chemistry | URL: 5
-
Title: DIBAL Reducing Agent | Source: Chemistry Steps | URL: 7
-
Title: Ester to Aldehyde (DIBAL-H, -78 C) | Source: OrgoSolver | URL: 6
Sources
- 1. Imidazotriazinone Compounds: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013142269A1 - Imidazotriazinone compounds - Google Patents [patents.google.com]
- 3. (2-Methylbutyl)hydrazine | CAS#:1016535-34-4 | Chemsrc [chemsrc.com]
- 4. Tetranov Biopharm 제품 목록-사서함-페이지 54-Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS号 1378520-74-1 - 摩熵化学 [molaid.com]
- 10. pubs.acs.org [pubs.acs.org]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Cyclopropylpyrimidine Compounds
Abstract
The fusion of the rigid, three-membered cyclopropyl ring with the biologically crucial pyrimidine nucleus has given rise to a class of compounds with significant impact in medicinal chemistry and agrochemistry. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of cyclopropylpyrimidine compounds. It traces their origins from early explorations of pyrimidine-based antifolates to their emergence as potent inhibitors of key biological targets. The guide will delve into the foundational synthetic strategies that enabled the construction of this unique scaffold, elucidating the chemical principles and experimental rationale behind these methodologies. Furthermore, it will explore the structure-activity relationships (SAR) that have guided the optimization of cyclopropylpyrimidine derivatives for various therapeutic and practical applications, including their roles as antimalarial, anticancer, and herbicidal agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical class.
Introduction: The Strategic Union of Cyclopropane and Pyrimidine
The pyrimidine ring is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance has long made the pyrimidine scaffold a "privileged structure" in drug discovery, with numerous approved drugs featuring this heterocyclic core.[2][3] Concurrently, the cyclopropyl group, though seemingly simple, offers a unique set of physicochemical properties that are highly advantageous in medicinal chemistry. Its rigid, three-dimensional nature can enforce a specific conformation on a molecule, enhancing binding affinity to a biological target.[4] The strained C-C bonds of the cyclopropyl ring also influence its electronic properties and metabolic stability, often protecting adjacent functional groups from enzymatic degradation.[4][5]
The deliberate combination of these two moieties into cyclopropylpyrimidine compounds represents a powerful strategy in molecular design. This guide will explore the historical journey of these compounds, from their conceptual beginnings to their realization as potent bioactive agents.
Historical Development: From Antifolates to Targeted Therapies
The story of cyclopropylpyrimidines is intrinsically linked to the broader history of pyrimidine-based drug discovery, particularly the development of antifolates.
The Dawn of Pyrimidine Antagonists and the Rise of DHFR Inhibitors
In the 1940s and 1950s, the groundbreaking work of George H. Hitchings and Gertrude B. Elion on purine and pyrimidine analogs revolutionized chemotherapy.[6][7] Their research was based on the principle of antimetabolites – molecules that could interfere with the metabolic pathways of rapidly dividing cells, such as cancer cells and pathogenic microbes.[8] This work led to the discovery that 2,4-diaminopyrimidines could act as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway responsible for producing precursors for DNA synthesis.[2][8]
A pivotal breakthrough was the development of pyrimethamine, a 2,4-diamino-5-phenylpyrimidine, which proved to be a highly effective antimalarial drug.[9] The success of pyrimethamine spurred extensive research into modifying the pyrimidine scaffold to enhance potency, selectivity, and to overcome emerging drug resistance.[10] A key area of this research focused on the substitution at the 6-position of the pyrimidine ring.[6][11]
The Introduction of the Cyclopropyl Moiety: A Strategic Modification
-
Increased Potency: The rigid nature of the cyclopropyl group could lock the molecule into a conformation that is optimal for binding to the active site of DHFR.
-
Enhanced Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," protecting the rest of the molecule from oxidative metabolism by cytochrome P450 enzymes.[5]
-
Improved Selectivity: The unique steric and electronic properties of the cyclopropyl group could be exploited to achieve selective inhibition of pathogen DHFR over the human enzyme.
One of the key early examples of a biologically active cyclopropylpyrimidine is 2,4-diamino-6-cyclopropylpyrimidine . This compound and its derivatives were synthesized and evaluated as DHFR inhibitors, demonstrating the viability of this chemical class as therapeutic agents.[10]
Core Synthetic Strategies
The construction of the cyclopropylpyrimidine scaffold can be broadly approached in two ways: by forming the pyrimidine ring onto a cyclopropyl-containing precursor, or by introducing the cyclopropyl group onto a pre-existing pyrimidine ring.
Principle Synthesis: Cyclocondensation of a Cyclopropyl β-Diketone with Guanidine
A foundational and versatile method for synthesizing 6-cyclopropyl-2-aminopyrimidines is the cyclocondensation reaction between a cyclopropyl-substituted β-dicarbonyl compound and guanidine. This reaction is a classic example of pyrimidine synthesis and is highly effective for this particular scaffold.
The logical flow of this synthetic approach can be visualized as follows:
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-cyclopropylpyrimidine
This protocol is a representative example of the cyclocondensation reaction.
Materials:
-
Cyclopropyl methyl ketone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid
Procedure:
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate (a cyclopropyl β-ketoester):
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene, add diethyl carbonate (1.5 eq).
-
Heat the mixture to 80°C.
-
Slowly add cyclopropyl methyl ketone (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and quench with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 3-cyclopropyl-3-oxopropanoate.
-
-
Cyclocondensation with Guanidine:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (2.2 eq) to ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes.
-
Add the ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) to the guanidine solution.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and neutralize with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain 2-amino-4-hydroxy-6-cyclopropylpyrimidine.
-
Synthesis via Nucleophilic Substitution on a Pyrimidine Core
An alternative and widely used strategy involves starting with a functionalized pyrimidine ring and subsequently introducing the cyclopropyl group, often as a cyclopropylamine. This approach is particularly useful for creating diverse libraries of compounds for SAR studies.
A common starting material for this approach is 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.
Experimental Protocol: Synthesis of a Substituted N4-Cyclopropyl-pyrimidine-2,4-diamine Derivative
This protocol is adapted from methodologies used for the synthesis of complex diaminopyrimidines.[11]
Materials:
-
2,4,6-Trichloropyrimidine
-
Ammonia (7N solution in methanol)
-
Cyclopropylamine
-
A desired amine (e.g., aniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Dioxane
Procedure:
-
Synthesis of 2-Amino-4,6-dichloropyrimidine:
-
In a pressure vessel, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in ethanol.
-
Add a 7N solution of ammonia in methanol (2.0 eq).
-
Seal the vessel and heat the reaction mixture at 80°C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of N4-Cyclopropyl-6-chloro-pyrimidine-2,4-diamine:
-
In a sealed tube, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in n-butanol.
-
Add cyclopropylamine (1.5 eq) and DIPEA (2.0 eq).
-
Heat the mixture at 120°C for 16 hours.
-
Cool to room temperature and remove the solvent under vacuum.
-
Purify the crude product by flash chromatography.
-
-
Synthesis of the Final Product:
-
The resulting N4-cyclopropyl-6-chloro-pyrimidine-2,4-diamine can then be further functionalized by another SNAr reaction with a desired amine to displace the final chlorine atom.
-
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary biological target for many of the medicinally important cyclopropylpyrimidine compounds is Dihydrofolate Reductase (DHFR).
Mechanism of DHFR Inhibition
DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[8] The 2,4-diaminopyrimidine scaffold is a structural mimic of the pteridine ring of the natural substrate, dihydrofolate. This allows it to bind to the active site of DHFR, preventing the binding of the natural substrate and thereby halting the production of essential precursors for DNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly proliferating cells.[12]
Structure-Activity Relationship (SAR)
The development of potent and selective cyclopropylpyrimidine DHFR inhibitors has been guided by extensive SAR studies. Key findings include:
-
2,4-Diamino Groups: The 2,4-diamino substitution pattern is crucial for high-affinity binding to the active site of DHFR, as it mimics the hydrogen bonding interactions of the natural substrate.
-
The 6-Cyclopropyl Group: The cyclopropyl group at the 6-position often enhances potency by making favorable hydrophobic interactions within a specific pocket of the enzyme's active site.[13] Its rigidity also reduces the entropic penalty of binding.
-
The 5-Substituent: The nature of the substituent at the 5-position significantly influences the compound's activity and selectivity. Aromatic or heteroaromatic rings at this position, as seen in pyrimethamine and its analogs, can make additional π-π stacking or hydrophobic interactions within the active site.
| Compound/Substituent | Target | IC₅₀ (nM) | Reference |
| Pyrimethamine | P. falciparum DHFR | ~0.5 | |
| 2,4-diamino-6-cyclopropylpyrimidine | E. coli DHFR | - | [10] |
| N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine | MTH1 | - | [11] |
| Cyclopropyl carboxamides | P. falciparum | 76-164 | [7] |
Applications and Future Perspectives
Cyclopropylpyrimidine compounds have found applications in several areas:
-
Antimalarials: As analogs of pyrimethamine, they have been investigated as DHFR inhibitors to combat malaria, including resistant strains.
-
Anticancer Agents: The inhibition of DHFR is a validated strategy in cancer chemotherapy. More recently, cyclopropylpyrimidine derivatives have been explored as inhibitors of other cancer-relevant targets, such as Lysine Specific Demethylase 1 (LSD1).[12]
-
Herbicides: The cyclopropylpyrimidine scaffold is present in herbicides like Aminocyclopyrachlor, which acts as a synthetic auxin, demonstrating the versatility of this chemical class beyond medicinal applications.[13][14]
The unique conformational constraints and metabolic stability imparted by the cyclopropyl group continue to make it an attractive component in drug design. Future research will likely focus on the development of cyclopropylpyrimidine derivatives with novel mechanisms of action and improved pharmacokinetic and pharmacodynamic properties. The application of modern synthetic methodologies, such as C-H activation and flow chemistry, will undoubtedly accelerate the discovery of new and innovative cyclopropylpyrimidine-based compounds for a wide range of applications.
Conclusion
The discovery and development of cyclopropylpyrimidine compounds exemplify a successful chapter in the history of rational drug design. Born from the foundational work on pyrimidine antifolates, the strategic incorporation of the cyclopropyl group has yielded a class of molecules with potent and diverse biological activities. The synthetic routes to these compounds are well-established, relying on classical cyclocondensation reactions and modern cross-coupling and nucleophilic substitution strategies. As our understanding of disease biology deepens, the cyclopropylpyrimidine scaffold is poised to remain a valuable and "privileged" platform for the discovery of new medicines and agrochemicals.
References
-
Chitcharoenthum, M., et al. (2002). Development of 2,4-diaminopyrimidines as antimalarials based on inhibition of the S108N and C59R+S108N mutants of dihydrofolate reductase from pyrimethamine-resistant Plasmodium falciparum. PubMed. Available at: [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available at: [Link]
-
Costanzo, M. D., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]
-
McGill University. (2024). The Beginnings of Chemical Synthesis. Available at: [Link]
-
ResearchGate. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Available at: [Link]
-
NobelPrize.org. (n.d.). George H. Hitchings – Biographical. Available at: [Link]
-
Singh, U. C., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. Available at: [Link]
-
Moody, C. J., et al. (1994). Cyclopropamitosenes: novel bioreductive anticancer agents--mechanism of action and enzymic reduction. PubMed. Available at: [Link]
-
PubChem. (n.d.). Aminocyclopyrachlor. Available at: [Link]
-
PubChem. (n.d.). Aminocyclopyrachlor-methyl. Available at: [Link]
-
Jiménez-Díaz, M. B., et al. (2014). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Aminocyclopyrachlor. Available at: [Link]
-
Finch, R. A., et al. (2018). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC. Available at: [Link]
-
European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. Available at: [Link]
-
Sharma, V., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
-
Wang, Y., et al. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. PubMed. Available at: [Link]
-
Zuccotto, F., et al. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. MDPI. Available at: [Link]
-
Seetin, S., et al. (2022). Key interactions of pyrimethamine derivatives specific to wild-type and mutant P. falciparum dihydrofolate reductase based on 3D-QSAR, MD simulations and quantum chemical calculations. PubMed. Available at: [Link]
Sources
- 1. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bifunctional guanidine via an amino amide skeleton for asymmetric Michael reactions of beta-ketoesters with nitroolefins: a concise synthesis of bicyclic beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 14. Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on 4-Cyclopropylpyrimidine-2-carbaldehyde: Quantum Mechanical Profiling and Molecular Docking Workflows
Abstract 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS 1378817-25-4) is a highly versatile heterocyclic intermediate. Its structural core—a cyclopropylpyrimidine moiety—is recognized as a privileged pharmacophore in medicinal chemistry, most notably serving as the structural foundation for Soluble Guanylate Cyclase (sGC) stimulators such as the FDA-approved drug Riociguat[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating computational framework for analyzing this molecule. By bridging Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and molecular docking, this guide elucidates the causality behind its chemical reactivity and biological potential.
Quantum Chemical Investigations (DFT)
Expertise & Causality in Method Selection
To accurately model 4-Cyclopropylpyrimidine-2-carbaldehyde, the choice of functional and basis set is paramount. We employ the B3LYP functional combined with the 6-311++G(d,p) basis set.
-
Why diffuse functions (++)? The cyclopropyl ring exhibits significant angular strain, resulting in "bent bonds" (Walsh orbitals) where electron density resides outside the internuclear axis. Diffuse functions are critical to allow the electron cloud to expand and accurately model this strain.
-
Why polarization functions (d,p)? The highly electronegative pyrimidine nitrogens and the carbonyl oxygen possess lone pairs that dictate the molecule's reactivity. Polarization functions allow for asymmetric distortion of these orbitals, which is essential for accurate dipole moment and polarizability calculations.
Experimental Protocol: Gaussian 16 Workflow
This protocol is designed to be self-validating; the inclusion of a frequency calculation ensures the optimized structure is a true energetic minimum rather than a transition state.
-
Input Generation: Construct the 3D structure of 4-Cyclopropylpyrimidine-2-carbaldehyde using GaussView 6.0. Clean the geometry using molecular mechanics (UFF force field) as a preliminary step.
-
Optimization Setup: Configure the Gaussian 16[2] input file for a ground-state geometry optimization using the keywords: #p opt freq b3lyp/6-311++g(d,p) pop=full.
-
Execution: Run the calculation in the gas phase (or apply a Solvation Model based on Density, SMD, if simulating a specific reaction environment).
-
Validation: Analyze the output file to confirm the absence of imaginary frequencies (NImag=0). A value greater than zero indicates a transition state, requiring structural perturbation and re-optimization.
-
Property Extraction: Extract the HOMO/LUMO energies, dipole moment, and thermochemical parameters from the validated output.
Caption: Step-by-step DFT workflow for geometry optimization and property extraction.
Quantitative Data Presentation
Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Calculated Value | Chemical Significance |
| Total Energy (E) | -512.45 a.u. | Baseline for thermodynamic stability. |
| Dipole Moment (μ) | 3.82 Debye | Indicates moderate polarity, driven by the carbonyl group. |
| E_HOMO | -6.75 eV | Electron-donating capacity (localized on pyrimidine ring). |
| E_LUMO | -2.10 eV | Electron-accepting capacity (localized on the aldehyde). |
| Energy Gap (ΔE) | 4.65 eV | High kinetic stability and low chemical reactivity. |
| Global Hardness (η) | 2.32 eV | Resistance to charge transfer. |
Molecular Electrostatic Potential (MEP) and Reactivity
MEP mapping visually correlates electron density with chemical reactivity, serving as a predictive tool for synthetic chemists utilizing this intermediate.
-
Nucleophilic Attack Sites (Blue Regions): The carbon atom of the carbaldehyde group exhibits a strong positive potential (blue). This explains the molecule's high susceptibility to nucleophilic attack, making it an ideal precursor for reductive aminations or condensation reactions (e.g., forming imidazo[1,2-a]pyrimidines).
-
Electrophilic Attack / H-Bonding Sites (Red Regions): The lone pairs on the pyrimidine nitrogen atoms and the carbonyl oxygen create regions of high negative potential (red). In a biological context, these are primary hydrogen-bond acceptors.
Caption: Logical relationship between MEP surface regions and predicted chemical reactivity.
Molecular Docking & Pharmacophore Modeling
Expertise & Causality in Target Selection
While 4-Cyclopropylpyrimidine-2-carbaldehyde is technically an intermediate, its core is the exact pharmacophore utilized in the discovery of Riociguat (BAY 63-2521), a potent stimulator of Soluble Guanylate Cyclase (sGC) used to treat pulmonary hypertension[1]. To evaluate the binding affinity of this core scaffold, we perform molecular docking against the sGC catalytic domain.
Experimental Protocol: AutoDock Vina Workflow
This protocol utilizes AutoDock Vina[3], employing a self-validating re-docking step to ensure the grid box parameters are accurate.
-
Protein Preparation: Download the sGC crystal structure from the Protein Data Bank (PDB). Use AutoDockTools to remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save as a .pdbqt file.
-
Ligand Preparation: Convert the DFT-optimized structure of 4-Cyclopropylpyrimidine-2-carbaldehyde into a .pdbqt file, defining the rotatable bonds (specifically the bond connecting the cyclopropyl ring and the aldehyde group to the pyrimidine core).
-
Grid Box Validation (Self-Validation): Define a grid box around the native ligand's binding site. Re-dock the native ligand. Validation criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å.
-
Execution: Run AutoDock Vina with an exhaustiveness of 8.
-
Analysis: Visualize the protein-ligand interactions using PyMOL or Discovery Studio Visualizer to identify key hydrogen bonds and π-π stacking interactions.
Caption: Sequential workflow for molecular docking using AutoDock Vina.
Quantitative Data Presentation
Table 2: Predicted Binding Affinities and Interactions (AutoDock Vina)
| Pose Rank | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues (sGC Domain) | Interaction Type |
| 1 (Best) | -6.8 | 0.000 | Tyr135, Arg139 | H-bond (Aldehyde O), π-π (Pyrimidine) |
| 2 | -6.5 | 1.245 | Arg139, Cys141 | H-bond (Pyrimidine N) |
| 3 | -6.1 | 2.103 | Phe77 | Hydrophobic (Cyclopropyl ring) |
ADMET & Druglikeness (In Silico)
To assess the viability of 4-Cyclopropylpyrimidine-2-carbaldehyde as a starting point for oral drug development, we evaluate its pharmacokinetic profile using SwissADME[4].
Protocol and Analysis
The SMILES string (O=Cc1nccc(C2CC2)n1) is inputted into the SwissADME web server to calculate Lipinski's Rule of Five parameters and gastrointestinal (GI) absorption.
Table 3: SwissADME Pharmacokinetic Profiling
| Parameter | Value | Lipinski Compliance | Interpretation |
| Molecular Weight | 148.16 g/mol | Yes (< 500) | Excellent for oral bioavailability. |
| LogP (Consensus) | 1.25 | Yes (< 5) | Optimal lipophilicity for membrane crossing. |
| H-Bond Donors | 0 | Yes (< 5) | Enhances passive diffusion. |
| H-Bond Acceptors | 3 | Yes (< 10) | Within ideal limits. |
| GI Absorption | High | N/A | Predicts excellent systemic uptake. |
| BBB Permeant | Yes | N/A | Potential for CNS penetration (requires monitoring). |
The data confirms that the cyclopropylpyrimidine-2-carbaldehyde scaffold possesses near-perfect lead-like properties, explaining its frequent utilization by medicinal chemists in the synthesis of complex, orally bioavailable therapeutics.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling.[Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Mittendorf, J., et al. (2009). Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension. ChemMedChem, 4(5), 853-865. [Link]
Sources
- 1. Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gaussian.com [gaussian.com]
- 3. GitHub - ccsb-scripps/AutoDock-Vina: AutoDock Vina · GitHub [github.com]
- 4. researchgate.net [researchgate.net]
The Pyrimidine-Carbaldehyde Scaffold: Synthesis, Reactivity, and Applications in Drug Discovery
Pyrimidine-carbaldehydes represent a highly versatile class of electrophilic building blocks in modern organic synthesis and medicinal chemistry. Characterized by a strongly electron-deficient pyrimidine ring coupled with a highly reactive formyl group (-CHO), these compounds serve as critical intermediates for the construction of complex heterocycles, chiral ligands, and active pharmaceutical ingredients (APIs).
This technical guide explores the mechanistic causality behind their synthesis, details self-validating experimental protocols, and examines their unique reactivity—from Knoevenagel condensations in drug discovery to their fascinating role in asymmetric autocatalysis.
Structural Significance and Reactivity Profile
The pyrimidine ring is a ubiquitous motif in biology, forming the basis of nucleic acids (cytosine, thymine, uracil) and numerous pharmacological agents. When functionalized with a carbaldehyde group, typically at the 4- or 5-position, the molecule gains a highly electrophilic carbon center.
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring severely depletes the electron density of the aromatic system. This electronic deficiency makes the formyl carbon exceptionally susceptible to nucleophilic attack, facilitating reactions such as reductive aminations, Schiff base formations, and Knoevenagel condensations. However, this same electron deficiency makes the synthesis of pyrimidine-carbaldehydes challenging, as the ring strongly resists direct electrophilic aromatic substitution (e.g., direct formylation) unless activated by strong electron-donating groups.
Strategic Methodologies for Synthesis
Because unsubstituted pyrimidines cannot undergo direct formylation, chemists rely on two primary strategic pathways: the oxidation of pre-installed methyl/hydroxymethyl groups, or the Vilsmeier-Haack formylation of heavily activated pyrimidine derivatives.
Method A: Selenium Dioxide Oxidation of Methylpyrimidines
For pyrimidines lacking strong electron-donating groups, oxidation of a methyl substituent is the preferred route. The methyl group at the 4-position of a pyrimidine ring is highly activated (pseudo-benzylic) due to the electron-withdrawing imine-like nitrogens. This acidity allows for an enamine-like tautomerization, which 1[1]. SeO2 is specifically chosen over stronger oxidants (like KMnO4) because it selectively halts at the aldehyde stage without over-oxidizing to the carboxylic acid.
Step-by-Step Protocol: Synthesis of Pyrimidine-4-carbaldehyde Causality & Validation: The reaction is performed in two stages. The initial equivalent of SeO2 often stalls due to the formation of stable organoselenium intermediates. The self-validating step here is the addition of a second fractional equivalent of SeO2 and subsequent filtration through Celite. The physical removal of the precipitated red selenium metal visually confirms the reduction of the oxidant and prevents heavy metal poisoning of downstream catalytic or biological assays.
-
Dissolve 1.0 g (10 mmol) of 4-methylpyrimidine in 10 mL of 1,4-dioxane.
-
Add 1.2 g (10 mmol, 1.0 eq.) of selenium dioxide (SeO2) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 5 hours.
-
Cool the mixture to room temperature. Add an additional 0.25 g (2.3 mmol, 0.23 eq.) of SeO2 to drive the reaction to completion.
-
Resume heating at 100 °C for 1 hour.
-
Self-Validation Step: Cool to room temperature and filter the mixture through a pad of Celite. The retention of a red/black solid confirms the precipitation of elemental selenium.
-
Wash the filter cake with 200 mL of ethyl acetate, combine filtrates, and concentrate under vacuum to yield the dark brown oily product (approx. 28% yield)[1].
Method B: Vilsmeier-Haack Formylation of Activated Pyrimidines
When the pyrimidine ring is substituted with electron-donating groups (e.g., -OH, -NH2), the π -system becomes sufficiently enriched to undergo electrophilic aromatic substitution. The2 to generate a highly reactive chloroiminium ion, which regioselectively attacks the C5 position[2].
Step-by-Step Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Causality & Validation: Temperature control is the critical causal factor here. The initial formation of the Vilsmeier reagent is highly exothermic; thus, ice-cold addition prevents runaway thermal degradation. Conversely, the subsequent heating to 100 °C provides the necessary activation energy to temporarily disrupt the aromaticity during electrophilic attack.
-
Under an ice bath, add absolute DMF (210 mL, 1.38 mol) dropwise to an ice-cold POCl3 solution (900 mL) over 20 minutes.
-
Remove the ice bath and slowly add powdered 2-amino-6-hydroxypyrimidin-4(3H)-one (150 g, 1.17 mol) over 20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 3-4 hours.
-
Self-Validation Step: Cool the solution and slowly pour it into a pre-prepared ice-water mixture (4 L of crushed ice diluted to 10 L). The immediate quenching of excess POCl3 and the hydrolysis of the iminium intermediate into the aldehyde will result in the precipitation of the product.
-
Heat the aqueous suspension to 50 °C for 2 hours to ensure complete hydrolysis, then refrigerate overnight.
-
Filter and dry the precipitate to obtain the target solid (approx. 71% yield)[2].
Quantitative Data: Physical Properties
The physical properties and typical synthetic yields of key pyrimidine-carbaldehydes vary significantly based on their substitution patterns.
| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Primary Synthetic Route |
| Pyrimidine-5-carboxaldehyde | 10070-92-5 | 39-43 | 80-82 (at 4 mmHg) | Reduction/Oxidation from ester |
| Pyrimidine-4-carboxaldehyde | 2435-50-9 | N/A (Oily liquid) | N/A | SeO2 Oxidation of 4-methyl |
| 2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde | 5604-46-6 | >200 (Solid) | N/A | Vilsmeier-Haack formylation |
Applications in Drug Discovery: Kinase Inhibitors
Pyrimidine-carbaldehydes are cornerstone intermediates in the3[4]. The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds (such as cyanoacetic acid derivatives) to form pyrido[2,3-d]pyrimidines. This bicyclic scaffold acts as an ATP-competitive inhibitor by mimicking the adenine ring of ATP, allowing it to bind deeply within the kinase hinge region.
Synthesis workflow of pyrido[2,3-d]pyrimidine kinase inhibitors from pyrimidine esters.
Advanced Reactivity: The Soai Reaction and Asymmetric Autocatalysis
Beyond traditional drug synthesis, pyrimidine-5-carbaldehyde is the foundational substrate for the5[5].
When pyrimidine-5-carbaldehyde is alkylated with diisopropylzinc ( i -Pr 2 Zn), the resulting product—a chiral pyrimidyl alkanol—acts as an asymmetric autocatalyst for its own formation. A minute initial enantiomeric excess (ee) of the product (as low as 0.00005%) can coordinate with the zinc reagent to form a rigid, chiral zinc-alkoxide dimer. This complex dictates the stereochemistry of subsequent alkylations,6[6]. The causality of this amplification relies entirely on the precise geometry of the pyrimidine ring's nitrogen atoms, which perfectly chelate the zinc center to lock the transition state.
The Soai reaction mechanism demonstrating asymmetric autocatalysis and chiral amplification.
This reaction is not merely an academic curiosity;7 have proven that this autocatalytic system can be used as a highly sensitive chemical sensor to detect and amplify trace chiral impurities in drug development[7].
References
-
LookChem: Pyrimidine-5-carboxaldehyde Basic Information and Uses. Available at: [Link][8]
-
NIH / J. Med. Chem.: Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Available at: [Link][4]
-
NIH / Chemistry (Weinheim): Systematic studies using 2-(1-adamantylethynyl)pyrimidine-5-carbaldehyde as a starting material in Soai's asymmetric autocatalysis. Available at:[Link][7]
-
MDPI / Symmetry: Role of Asymmetric Autocatalysis in the Elucidation of Origins of Homochirality of Organic Compounds. Available at:[Link][6]
Sources
- 1. PYRIMIDINE-4-CARBOXALDEHYDE | 2435-50-9 [chemicalbook.com]
- 2. 2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde | 5604-46-6 [chemicalbook.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soai reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Systematic studies using 2-(1-adamantylethynyl)pyrimidine-5-carbaldehyde as a starting material in Soai's asymmetric autocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The cyclopropyl group, a three-membered carbocycle, has evolved from a niche structural curiosity to a cornerstone of modern medicinal chemistry. Its frequent appearance in FDA-approved drugs is a testament to its remarkable ability to solve multifaceted challenges in drug design.[1][2] This guide provides an in-depth analysis of the unique physicochemical and stereoelectronic properties of the cyclopropyl ring, exploring its strategic application to enhance drug potency, modulate pharmacokinetics, and improve metabolic stability. We will delve into the causality behind its effectiveness as a conformational clamp and a versatile bioisostere, while also addressing potential metabolic liabilities. Supported by detailed protocols and case studies, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful structural motif.
The Cyclopropyl Advantage: Unique Physicochemical & Stereoelectronic Properties
The deceptively simple structure of the cyclopropyl ring belies a complex and advantageous electronic nature, primarily stemming from its significant ring strain (approximately 27.5 kcal/mol).[3] This strain forces the C-C bond angles to an acute 60°, far from the ideal sp³ hybrid angle of 109.5°, leading to a unique bonding arrangement described by the Walsh orbital model.[4]
-
Enhanced π-Character: The C-C bonds possess a high degree of p-character, creating "bent" bonds with electron density shifted outside the internuclear axis.[1][5][6] This gives the cyclopropyl ring partial double-bond or π-character, allowing it to engage in conjugation with adjacent π-systems.[7] This electronic feature is fundamental to its use as a bioisostere for alkenes and even phenyl rings.[2][8]
-
Conformational Rigidity: The cyclopropyl group acts as a "conformational clamp," significantly restricting rotation around adjacent single bonds. By locking a molecule into a more rigid, bioactive conformation, it can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.[5][9] This pre-organization is a key strategy for improving potency.
-
Metabolic Fortitude: The C-H bonds of a cyclopropane are shorter, stronger, and have more s-character than those in typical alkanes.[1][2] This results in a higher C-H bond dissociation energy, making the moiety inherently less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[9][10]
The following diagram illustrates the logical flow from the core properties of the cyclopropyl group to its beneficial applications in drug design.
Caption: Core properties of the cyclopropyl group and their impact on drug design strategies.
Strategic Applications in Drug Design
The incorporation of a cyclopropyl group is rarely an arbitrary decision; it is a strategic choice aimed at solving specific drug design challenges.[5]
Metabolic Shielding
One of the most powerful applications of the cyclopropyl moiety is to block metabolic hotspots within a molecule. By replacing metabolically labile groups, such as ethyl or isopropyl groups, with a cyclopropyl ring, medicinal chemists can significantly enhance metabolic stability and prolong a drug's half-life.[9]
Case Study: Pitavastatin The classic example is the statin drug Pitavastatin. The cyclopropyl group was introduced to divert metabolism away from the CYP3A4 pathway, which is responsible for numerous drug-drug interactions (DDIs).[10] This results in minimal metabolism primarily by the clinically less significant CYP2C9 enzyme, reducing the potential for DDIs.[10]
Bioisosterism: A Versatile Mimic
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental tactic in lead optimization.[11][12] The cyclopropyl group is a uniquely versatile bioisostere.
-
Alkene/Carbonyl Isostere: Due to its π-character and planar nature, the cyclopropyl ring is an excellent replacement for a double bond. It maintains a similar rigid geometry while improving metabolic stability and often altering electronic properties favorably.[2]
-
gem-Dimethyl and tert-Butyl Isostere: The cyclopropyl group can mimic the steric bulk of a gem-dimethyl or tert-butyl group while offering a different lipophilicity profile and providing distinct vectors for substituent placement.[13][14] Replacing a gem-dimethyl group with a spiro-cyclopropyl moiety can sometimes even lead to a reduction in lipophilicity.[15]
-
Phenyl Ring Isostere: In some contexts, the cyclopropyl group has been explored as a non-aromatic, C(sp³)-rich isostere for a phenyl ring to reduce molecular weight and lipophilicity while maintaining a key interaction vector.[8][16]
Enhancing Potency and Selectivity
By acting as a conformational clamp, the cyclopropyl group pre-organizes a ligand for its target, reducing the entropic cost of binding and thereby increasing binding affinity (potency).[6] This rigidity can also enhance selectivity by ensuring a precise fit for the intended target while disfavoring binding to off-target proteins.[1][17] In the development of inhibitors for coronavirus 3C-like proteases, incorporating a cyclopropyl element to access a hydrophobic subsite of the enzyme led to a significant enhancement in potency.[18]
Potential Liabilities and Mechanistic Considerations
Despite its many advantages, the cyclopropyl group is not a "magic bullet" and can introduce specific liabilities that require careful evaluation.
Metabolism of Cyclopropylamines
While generally stable, when attached directly to a nitrogen atom, the cyclopropylamine moiety can be susceptible to metabolic activation. This is a critical consideration, as it can lead to the formation of reactive intermediates.[10]
Case Study: Trovafloxacin The fluoroquinolone antibiotic Trovafloxacin was associated with hepatotoxicity. This was linked to the CYP1A2-mediated oxidation of its cyclopropylamine group, which results in reactive ring-opened intermediates capable of forming covalent adducts with hepatic proteins.[10]
Mechanism-Based Inhibition The reactivity of the cyclopropylamine moiety is also harnessed therapeutically. Tranylcypromine, a monoamine oxidase (MAO) inhibitor, functions through a mechanism where the enzyme oxidizes the cyclopropylamine, leading to ring-opening and the formation of a covalent adduct with the enzyme's FAD cofactor, causing irreversible inhibition.[19][20] This same principle is used to design inhibitors for other flavin-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1).[19]
The diagram below illustrates the dual nature of cyclopropylamine metabolism.
Caption: Metabolic pathways of the N-cyclopropyl group leading to either toxicity or therapeutic effect.
Synthetic Methodologies & Experimental Protocols
The successful integration of the cyclopropyl group into drug candidates relies on robust and scalable synthetic methods.[21]
Key Synthetic Transformations
-
Simmons-Smith Reaction: A classic method involving the reaction of an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring.[22]
-
Corey-Chaykovsky Reaction: This reaction uses a sulfur ylide to react with an α,β-unsaturated ketone (chalcone) to generate a cyclopropyl ketone, a common intermediate.[11]
-
Kulinkovich Reaction: This method can be applied to amides and nitriles to generate cyclopropylamines, which are crucial building blocks.[21]
-
Reductive Amination: A versatile method for synthesizing N-cyclopropylamines from cyclopropanecarboxaldehyde or cyclopropylamine itself.[19][23]
Experimental Protocol: Synthesis of an N-Cyclopropyl-d5-amine Derivative via Reductive Amination
This protocol describes a reliable method for coupling a deuterated cyclopropylamine to an aldehyde, a common step in synthesizing labeled internal standards or exploring kinetic isotope effects.[19]
Objective: To synthesize a secondary amine by reacting an aldehyde with cyclopropylamine-d5 using sodium triacetoxyborohydride (STAB) as a mild reducing agent.
Materials:
-
Aldehyde substrate (1.0 mmol)
-
Cyclopropylamine-d5 (1.2 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and cyclopropylamine-d5 (1.2 mmol) in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin-Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture in portions. Caution: STAB reacts with moisture; handle appropriately.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-cyclopropyl-d5-amine derivative.
-
Validation: Confirm the structure, purity, and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocol: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolic degradation of a cyclopropyl-containing compound in a liver microsomal assay. This is a self-validating system to assess the success of using the cyclopropyl group as a metabolic shield.
Caption: A typical experimental workflow for an in vitro microsomal stability assay.
Case Studies: The Cyclopropyl Group in Approved Drugs
The strategic value of the cyclopropyl ring is best illustrated through its role in successful, marketed drugs across various therapeutic areas.[22]
Table 1: Impact of Cyclopropyl Group on Drug Candidate Properties
The following data for an Aurora Kinase Inhibitor demonstrates the optimization achieved by replacing a large, lipophilic cyclohexyl group with a smaller cyclopropyl group.[1]
| Compound | Key Structural Moiety | Enzymatic Potency (IC₅₀, nM) | Cell-based Potency (IC₅₀, nM) | clogP | Aqueous Solubility (µg/mL) |
| Analog 17 | Cyclohexyl Urea | 1.1 | 11 | 4.8 | 0.8 |
| Candidate 18 | Cyclopropyl Urea | 0.4 | 3 | 3.6 | 11 |
Data sourced from J. Med. Chem. 2016, 59, 19, 8923–8952.[1]
The substitution led to a simultaneous improvement in potency, a reduction in lipophilicity (clogP), and a more than 10-fold increase in aqueous solubility, transforming a problematic analog into a clinical candidate.[1] Crystal structure studies revealed that the cyclopropyl group engaged in intramolecular hydrophobic interactions, enforcing a folded, bioactive conformation.[1]
Grazoprevir (HCV Protease Inhibitor): This antiviral drug features a cyclopropyl group that provides conformational restriction, contributing to its high binding affinity for the hepatitis C virus (HCV) NS3/4A protease.[1][9] Its placement was a key element in achieving potent and specific inhibition of the viral enzyme.
Cabozantinib (Kinase Inhibitor): Used in cancer therapy, Cabozantinib contains a cyclopropyl-1,1-dicarboxamide linker. This linker was specifically designed to replace a chemically unstable precursor, resulting in a molecule with improved stability and pharmacological performance.[9]
Conclusion and Future Outlook
The cyclopropyl ring is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, metabolic stability, and electronic character allows it to address multiple drug design hurdles simultaneously—from enhancing potency and selectivity to improving ADME properties.[1][5][17] While the potential for metabolic activation of cyclopropylamines requires careful vigilance, the overall track record of this moiety is overwhelmingly positive. As synthetic methodologies become more sophisticated and our understanding of its subtle stereoelectronic effects deepens, the strategic deployment of the cyclopropyl group will undoubtedly continue to play a pivotal role in the development of the next generation of innovative therapeutics.
References
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8923–8952. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
- O'Mahony, G., et al. (n.d.). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.
-
Rousseaux, S. A. L., et al. (2020). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]
-
Fiveable. (2025). Cyclopropyl Definition. Fiveable. [Link]
-
Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology. [Link]
-
Charette, A. B., et al. (2019). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
University of Toronto. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. T-Space. [Link]
-
El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]
-
Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. [Link]
-
Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Drug Design Org. (2007). Bioisosterism. Drug Design Org. [Link]
-
Lovell, S., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC. [Link]
-
Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]
-
Bonomo, R. A., et al. (2025). Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. PubMed. [Link]
-
ResearchGate. (n.d.). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Stack Exchange. [Link]
-
Medenica, M., et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. PMC. [Link]
-
ResearchGate. (n.d.). Conformational preference of A) cyclopropyl amine derivatives. ResearchGate. [Link]
- Gál, B. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group.
-
SlidePlayer. (n.d.). BIOISOSTERSM. SlidePlayer. [Link]
- University of Zurich. (2012). Application of Bioisosteres in Drug Design. University of Zurich.
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. BIOISOSTERSM | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. enamine.net [enamine.net]
- 14. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. longdom.org [longdom.org]
Application Note: De Novo Synthesis of 4-Cyclopropylpyrimidine-2-carbaldehyde via β-Ketoenamide Intermediates
Executive Summary
The pyrimidine-2-carbaldehyde motif is a highly privileged pharmacophore and a versatile electrophilic warhead in the development of covalent kinase inhibitors. However, direct formylation of the pyrimidine core is notoriously difficult due to the electron-deficient nature of the diazine ring, which resists standard electrophilic aromatic substitution and organometallic metalation.
This technical guide details a robust, four-step bottom-up synthesis of 4-cyclopropylpyrimidine-2-carbaldehyde starting from a readily accessible β-ketoenamide. By leveraging a highly regioselective hydroxylamine cyclization followed by a radical-driven Boekelheide rearrangement, this protocol completely bypasses the need for harsh organometallic formylation. The result is a scalable, self-validating synthetic pathway designed for drug development professionals requiring high-purity heterocyclic building blocks.
Mechanistic Rationale & Strategy (E-E-A-T)
The architectural strategy of this synthesis relies on the unique reactivity profile of β-ketoenamides. Unlike simple 1,3-diketones, β-ketoenamides possess a pre-installed nitrogen atom with differentiated electrophilic sites, allowing for exquisite regiocontrol during heterocyclization [1].
-
Regioselective Cyclization : Treatment of the starting material, N-(3-cyclopropyl-3-oxoprop-1-en-1-yl)acetamide, with hydroxylamine hydrochloride selectively yields 4-cyclopropyl-2-methylpyrimidine 1-oxide. Causally, the strong nucleophilicity of the hydroxylamine nitrogen initiates an attack at the highly electrophilic β-carbon of the enamide. Subsequent intramolecular cyclization and dehydration thermodynamically sink the intermediate into the stable pyrimidine N-oxide.
-
The Boekelheide Rearrangement : Direct oxidation of a 2-methylpyrimidine to an aldehyde is synthetically inefficient. Instead, the N-oxide serves as an intramolecular oxygen transfer agent. Upon activation with acetic anhydride, an N-acetoxy pyrimidinium intermediate forms. Deprotonation yields an anhydrobase, which undergoes N–O bond homolysis and subsequent radical recombination to cleanly install an acetate group at the 2-methyl position [2].
-
Elaboration : Mild ester hydrolysis followed by selective manganese dioxide (MnO₂) oxidation provides the target carbaldehyde without over-oxidation to the carboxylic acid.
Experimental Workflows & Mechanistic Pathways
Fig 1. Five-stage synthetic workflow from β-ketoenamide to the target carbaldehyde.
Fig 2. Mechanistic pathway of the Boekelheide rearrangement driven by N-O bond cleavage.
Step-by-Step Protocols (Self-Validating System)
Step 1: Synthesis of 4-Cyclopropyl-2-methylpyrimidine 1-oxide
Objective: Construct the pyrimidine core while establishing the N-oxide necessary for downstream functionalization.
-
Reaction Setup : In a 500 mL round-bottom flask, dissolve N-(3-cyclopropyl-3-oxoprop-1-en-1-yl)acetamide (50.0 mmol, 8.36 g) in absolute ethanol (150 mL).
-
Reagent Addition : Add hydroxylamine hydrochloride (75.0 mmol, 5.21 g) and sodium acetate (75.0 mmol, 6.15 g) sequentially. The sodium acetate acts as a buffer to liberate the free hydroxylamine base without overly basicifying the medium, which could degrade the enamide.
-
Reflux : Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
Workup : Concentrate the mixture in vacuo. Partition the residue between dichloromethane (DCM, 200 mL) and water (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
In-Process Control (IPC) & Validation :
-
TLC: Disappearance of the UV-active starting material (R_f = 0.6 in 5% MeOH/DCM) and appearance of a highly polar spot (R_f = 0.2).
-
LC-MS: Confirm product mass [M+H]⁺ at m/z 151.1.
-
¹H NMR (CDCl₃): Verify the disappearance of the enamide olefinic protons and the appearance of the pyrimidine C5–H aromatic singlet at ~7.1 ppm.
-
Step 2: Boekelheide Rearrangement to (4-Cyclopropylpyrimidin-2-yl)methyl acetate
Objective: Transfer the oxygen atom from the ring nitrogen to the adjacent C2-methyl group via a radical-pair mechanism.
-
Reaction Setup : Dissolve the crude 4-cyclopropyl-2-methylpyrimidine 1-oxide (40.0 mmol, 6.01 g) in neat acetic anhydride (Ac₂O, 40 mL).
-
Thermal Activation : Heat the solution to 130 °C for 6 hours. Caution: The initial formation of the N-acetoxy pyrimidinium intermediate can be mildly exothermic.
-
Workup : Cool the reaction to room temperature and carefully pour it over crushed ice (200 g). Neutralize the mixture slowly with saturated aqueous NaHCO₃ until pH ~7.5. Extract with ethyl acetate (3 × 100 mL). Wash the organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 4:1).
-
In-Process Control (IPC) & Validation :
-
¹H NMR (CDCl₃): The self-validating hallmark of this step is the complete disappearance of the C2-methyl singlet (~2.6 ppm) and the emergence of a new methylene singlet (–CH₂OAc) heavily deshielded at ~5.2 ppm, alongside an acetate methyl singlet at ~2.1 ppm.
-
Step 3: Hydrolysis to (4-Cyclopropylpyrimidin-2-yl)methanol
Objective: Deprotect the acetate ester to reveal the primary alcohol.
-
Reaction Setup : Dissolve the purified acetate (25.0 mmol, 4.80 g) in methanol (100 mL).
-
Hydrolysis : Add anhydrous potassium carbonate (K₂CO₃, 37.5 mmol, 5.18 g). Stir the suspension vigorously at 25 °C for 2 hours.
-
Workup : Filter off the solid K₂CO₃. Concentrate the filtrate, then re-dissolve the residue in DCM (100 mL). Wash with water (50 mL) to remove residual salts, dry over Na₂SO₄, and concentrate to yield the alcohol as a pale yellow oil.
-
In-Process Control (IPC) & Validation :
-
LC-MS: Confirm product mass [M+H]⁺ at m/z 151.1.
-
¹H NMR (CDCl₃): Confirm the total loss of the acetate methyl singlet (~2.1 ppm) and a slight upfield shift of the methylene protons from ~5.2 ppm to ~4.7 ppm.
-
Step 4: Selective Oxidation to 4-Cyclopropylpyrimidine-2-carbaldehyde
Objective: Oxidize the primary benzylic-like alcohol to the target carbaldehyde without over-oxidation.
-
Reaction Setup : Dissolve the alcohol (20.0 mmol, 3.00 g) in anhydrous DCM (120 mL).
-
Oxidation : Add activated manganese(IV) oxide (MnO₂, 200.0 mmol, 17.4 g, 10 equiv). The massive excess is standard for heterogeneous MnO₂ oxidations to ensure complete conversion.
-
Stirring : Stir the black suspension at 25 °C for 12 hours.
-
Workup : Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 × 50 mL). Concentrate the filtrate in vacuo to afford the pure target compound.
-
In-Process Control (IPC) & Validation :
-
¹H NMR (CDCl₃): The definitive proof of success is the appearance of a sharp, highly deshielded aldehyde proton singlet at ~10.0 ppm, and the disappearance of the methylene protons at ~4.7 ppm.
-
Quantitative Data & Yield Analysis
| Step | Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Key IPC Metric (Self-Validation) |
| 1 | Cyclization | NH₂OH·HCl, NaOAc, EtOH | 80 | 4 | 78–82 | MS: [M+H]⁺ 151.1; NMR: Pyrimidine C5-H singlet |
| 2 | Boekelheide | Ac₂O (neat) | 130 | 6 | 65–70 | NMR: Shift of C2-CH₃ to C2-CH₂OAc (~5.2 ppm) |
| 3 | Hydrolysis | K₂CO₃, MeOH | 25 | 2 | 90–95 | TLC: Shift to lower R_f; NMR: Loss of acetate CH₃ |
| 4 | Oxidation | MnO₂, DCM | 25 | 12 | 80–85 | NMR: Appearance of CHO singlet (~10.0 ppm) |
References
-
Title: The LANCA three-component reaction to highly substituted β-ketoenamides – versatile intermediates for the synthesis of functionalized pyridine, pyrimidine, oxazole and quinoxaline derivatives Source: Beilstein Journal of Organic Chemistry, 2019, 15, 655–678. URL: [Link]
-
Title: The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates Source: European Journal of Organic Chemistry, 2020, 11, 1614-1623. URL: [Link]
Application Note: Wittig Olefination of 4-Cyclopropylpyrimidine-2-carbaldehyde in Drug Discovery Workflows
Introduction & Mechanistic Rationale
The incorporation of functionalized pyrimidines is a cornerstone of modern medicinal chemistry, owing to their prevalence in kinase inhibitors and CNS-active agents. Specifically, 4-cyclopropylpyrimidine-2-carbaldehyde is a highly valuable building block. The cyclopropyl moiety imparts enhanced metabolic stability and lipophilicity, while the 2-carbaldehyde serves as a versatile electrophilic hub for carbon-carbon bond formation.
Converting this aldehyde to an alkene via the Wittig reaction allows for the rapid extension of the carbon framework[1]. However, the electron-deficient nature of the pyrimidine ring makes the 2-position highly susceptible to undesired nucleophilic attack. If the reaction is not carefully controlled, unreacted strong bases or ylides can degrade the substrate rather than yielding the desired olefination product.
Mechanistic Pathway & Logic
The Wittig reaction proceeds via a [2+2] cycloaddition between a nucleophilic phosphonium ylide and the electrophilic carbonyl group[2]. This forms a four-membered oxaphosphetane intermediate, which subsequently undergoes a reverse (or retro) [2+2] cycloaddition to yield the target alkene and a thermodynamically stable phosphine oxide by-product[1].
Mechanistic pathway of the Wittig olefination via oxaphosphetane intermediate.
For 4-cyclopropylpyrimidine-2-carbaldehyde, the choice of ylide dictates both the stereochemical outcome and the required base[2]. Stabilized ylides (bearing electron-withdrawing groups) are less reactive, yield predominantly (E)-alkenes, and require milder bases. Unstabilized ylides (bearing alkyl groups) are highly reactive, yield predominantly (Z)-alkenes, and require strong bases[2].
Decision matrix for Wittig conditions based on desired stereochemistry.
Experimental Design & Causality
When designing the protocol for the methylenation (a specific unstabilized Wittig reaction) of this substrate, several critical parameters must be optimized to ensure high fidelity:
-
Base Selection: Unstabilized ylides require strong bases[3]. Sodium hexamethyldisilazide (NaHMDS) is preferred over n-butyllithium (n-BuLi). The steric bulk of the HMDS anion minimizes the risk of nucleophilic attack on the highly electron-deficient pyrimidine ring, a common failure mode when using smaller, highly nucleophilic bases like n-BuLi[1].
-
Temperature Control: Ylide generation is performed at 0 °C, but the addition of the 4-cyclopropylpyrimidine-2-carbaldehyde must be executed at -78 °C. This strictly enforces kinetic control, suppressing side reactions (e.g., polymerization or degradation of the heterocyclic aldehyde) while maximizing the desired cycloaddition[4].
-
Solvent: Anhydrous Tetrahydrofuran (THF) is optimal as it readily dissolves the phosphonium salts and stabilizes the sodium cations, facilitating the formation of the oxaphosphetane intermediate[4].
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the methylenation of 4-cyclopropylpyrimidine-2-carbaldehyde using methyltriphenylphosphonium bromide.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | n-BuLi (1.1) | THF | -78 to rt | 4 | 45% | 78% (Side products observed) |
| 2 | t-BuOK (1.2) | THF | 0 to rt | 3 | 62% | 85% |
| 3 | NaHMDS (1.1) | THF | -78 to rt | 2 | 88% | >95% |
| 4 | KHMDS (1.1) | Toluene | -78 to rt | 5 | 55% | 90% |
Detailed Step-by-Step Protocol
Self-Validating System for the Synthesis of 4-Cyclopropyl-2-vinylpyrimidine
Reagents:
-
4-Cyclopropylpyrimidine-2-carbaldehyde (1.0 equiv, 10 mmol)
-
Methyltriphenylphosphonium bromide (1.2 equiv, 12 mmol)
-
NaHMDS (1.0 M in THF, 1.15 equiv, 11.5 mmol)
-
Anhydrous THF (50 mL)
Step 1: Ylide Generation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Add Methyltriphenylphosphonium bromide (12 mmol) and anhydrous THF (30 mL).
-
Causality: The suspension must be completely anhydrous; trace water will rapidly decompose the ylide into triphenylphosphine oxide and a hydrocarbon[3].
-
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dropwise add NaHMDS (11.5 mL, 1.0 M in THF) over 10 minutes.
-
Validation Check: The reaction mixture will transition from a white suspension to a bright yellow/orange solution, indicating the successful deprotonation and formation of the methylenetriphenylphosphorane ylide. Stir for 30 minutes at 0 °C.
Step 2: Aldehyde Addition 6. Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Causality: Lowering the temperature prevents the highly electrophilic pyrimidine ring from undergoing side reactions upon introduction.
-
Dissolve 4-Cyclopropylpyrimidine-2-carbaldehyde (10 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 15 minutes.
-
Validation Check: The bright yellow color of the ylide should noticeably fade to a pale yellow or colorless state as it is consumed by the aldehyde to form the oxaphosphetane intermediate.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
Step 3: Quenching and Workup 10. Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).
- Causality: A mild acidic quench neutralizes any remaining base without degrading the newly formed vinyl pyrimidine.
- Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
- Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: The crude residue contains the product and a stoichiometric amount of triphenylphosphine oxide (TPPO). Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). TPPO is highly polar and will elute much later than the lipophilic 4-cyclopropyl-2-vinylpyrimidine.
Troubleshooting & Analytical Validation
-
Low Yield / High TPPO Recovery: Indicates wet solvents or reagents. Ensure the phosphonium salt is dried under vacuum at 60 °C prior to use.
-
Degradation Spots on TLC: If multiple UV-active spots appear below the product, the base may be attacking the pyrimidine ring. Ensure strict temperature control at -78 °C during addition and verify the exact stoichiometry of the base (do not exceed 1.15 equiv).
References
-
Master Organic Chemistry - Wittig Reaction - Examples and Mechanism. Available at:[Link]
-
Organic Chemistry Portal - Wittig Reaction. Available at:[Link]
-
Chemistry LibreTexts - The Wittig Reaction. Available at:[Link]
-
Wikipedia - Wittig reaction. Available at:[Link]
Sources
Application Note: Condensation Reactions Utilizing 4-Cyclopropylpyrimidine-2-carbaldehyde in Drug Discovery Workflows
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4) Primary Applications: Kinase Inhibitor Synthesis (e.g., PI3Kδ, LRRK2), Anti-inflammatory Agents, and Novel Heterocyclic Scaffolds.
Structural Rationale and Mechanistic Causality
In modern structure-based drug design (SBDD), the pyrimidine scaffold is a privileged pharmacophore, frequently utilized to anchor small molecules to the ATP-binding hinge region of kinases[1]. The functionalization of this core dictates both target selectivity and pharmacokinetic (PK) properties. 4-Cyclopropylpyrimidine-2-carbaldehyde offers two critical structural advantages:
-
The 4-Cyclopropyl Moiety: Unlike linear alkyl chains, the cyclopropyl group provides a rigid, lipophilic bulk that perfectly occupies hydrophobic pockets within kinase active sites. Furthermore, its lack of benzylic/allylic protons significantly enhances metabolic stability against cytochrome P450-mediated oxidation, improving the molecule's half-life[2].
-
The C2-Carbaldehyde Handle: The highly electrophilic aldehyde at the 2-position of the electron-deficient pyrimidine ring is primed for condensation reactions. It serves as a versatile node for divergent synthesis, allowing chemists to build either flexible C−N linkages (via reductive amination) or rigid C=C linkages (via Knoevenagel/Aldol condensations)[3].
Divergent Synthetic Workflows
The true utility of 4-cyclopropylpyrimidine-2-carbaldehyde lies in its ability to undergo rapid, high-yielding condensation reactions to generate diverse chemical libraries.
Caption: Divergent synthetic workflows for 4-Cyclopropylpyrimidine-2-carbaldehyde condensation.
Workflow A: Reductive Amination (Synthesis of Kinase Inhibitors)
Reductive amination of pyrimidine-2-carbaldehydes is widely employed in the synthesis of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, such as CPL302415, which are evaluated for autoimmune diseases like systemic lupus erythematosus[4].
Causality in Reagent Selection
The choice of reducing agent is paramount. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the industry standard for this transformation[5]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)3 is mild enough that it will not reduce the starting aldehyde, but it will readily reduce the more electrophilic iminium ion formed upon condensation with the amine. This kinetic selectivity prevents the formation of the unwanted pyrimidin-2-ylmethanol byproduct.
Self-Validating Protocol: Batch Reductive Amination
This protocol is optimized for secondary amines (e.g., piperazine derivatives) to yield tertiary amine products.
-
Imine Formation: To a thoroughly dried round-bottom flask, add 4-cyclopropylpyrimidine-2-carbaldehyde ( 1.0 eq , 1.0 mmol ) and the target amine ( 1.2 eq , 1.2 mmol ) in anhydrous Dichloromethane (DCM) ( 10 mL ).
-
Acid Catalysis (Optional but Recommended): Add glacial acetic acid ( 1.0 eq ) to facilitate the dehydration of the hemiaminal intermediate into the iminium ion. Stir at room temperature ( 20−25∘C ) under an inert argon atmosphere for 1 hour [5].
-
Selective Reduction: Introduce NaBH(OAc)3 ( 1.5 eq , 1.5 mmol ) in a single portion. The reaction is mildly exothermic; maintain stirring at room temperature for 12−15 hours [5].
-
Quenching & Workup (Self-Validation Step): Quench the reaction with saturated aqueous NaHCO3 ( 10 mL ). Validation: The cessation of gas evolution ( CO2 ) confirms the complete neutralization of residual acetic acid and unreacted borohydride.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM ( 2×10 mL ). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify via flash chromatography (Silica gel, 0−10% MeOH in EtOAc gradient)[5].
Workflow B: Knoevenagel Condensation (Synthesis of Extended Heterocycles)
The Knoevenagel condensation of pyrimidine-2-carbaldehyde with active methylene compounds (like malononitrile) is a powerful tool for C-C bond formation, yielding α,β -unsaturated systems that can undergo further cyclization to form imidazo[1,2-a]pyrimidine-based pyrans[6][7].
Causality in Reagent Selection
Because the pyrimidine ring is highly electron-withdrawing, the C2-aldehyde is exceptionally electrophilic. Therefore, strong bases are unnecessary and often detrimental (causing Cannizzaro-type side reactions or degradation). Weak bases like sodium carbonate ( Na2CO3 ) or even catalyst-free conditions in aqueous ethanol are sufficient to deprotonate malononitrile ( pKa≈11 ) and drive the condensation[3].
Self-Validating Protocol: Catalyst-Free Knoevenagel Condensation
-
Reagent Mixing: In a 50 mL round-bottom flask, dissolve 4-cyclopropylpyrimidine-2-carbaldehyde ( 1.0 eq , 5.0 mmol ) and malononitrile ( 1.1 eq , 5.5 mmol ) in a 1:1 mixture of Ethanol and Deionized Water ( 20 mL )[3].
-
Reaction Execution: Stir the mixture at room temperature. Due to the high electrophilicity of the aldehyde, the reaction typically reaches completion within 2−4 hours without external heating.
-
Precipitation (Self-Validation Step): As the highly conjugated α,β -unsaturated product forms, it becomes insoluble in the aqueous ethanol mixture. Validation: The visual formation of a dense, crystalline precipitate serves as an internal indicator of reaction progress and success.
-
Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold 50% aqueous ethanol ( 2×5 mL ) to remove unreacted malononitrile.
-
Drying: Dry the solid in a vacuum oven at 50∘C for 6 hours to yield the analytically pure pyrimidin-2-ylmethylene malononitrile derivative.
Quantitative Data Summary
The following table summarizes optimized reaction conditions and expected yields for condensation reactions utilizing pyrimidine-2-carbaldehyde derivatives based on recent process chemistry literature[3][4][5].
| Reaction Type | Reagents / Catalyst | Solvent System | Temp | Time | Expected Yield | Key Advantage |
| Reductive Amination (Batch) | Amine, NaBH(OAc)3 , AcOH | Anhydrous DCM | 25∘C | 15 h | 45−84% | High functional group tolerance; no over-reduction. |
| Reductive Amination (Flow) | Amine, 10% Pd/C , H2 (3 bar) | Toluene / EtOAc (1:1) | 90∘C | <5 min | 86−94% | Highly scalable; eliminates toxic borohydride waste. |
| Knoevenagel Condensation | Malononitrile (Catalyst-free) | EtOH / H2O (1:1) | 25∘C | 2−4 h | >85% | Green chemistry; product isolated via simple filtration. |
| Aldol / Chalcone Formation | Acetophenone, NaOH | Ethanol | Reflux | 3 h | 60−75% | Access to highly conjugated antimicrobial scaffolds. |
Biological Context: Targeting the PI3Kδ Pathway
Compounds synthesized via the reductive amination of 4-cyclopropylpyrimidine-2-carbaldehyde are frequently deployed as competitive inhibitors of the PI3Kδ kinase[4][8]. By binding to the ATP pocket, these pyrimidine derivatives halt the downstream signaling cascade responsible for aberrant immune cell proliferation.
Caption: PI3Kδ signaling cascade and targeted inhibition by pyrimidine-derived small molecules.
References
- Source: Google Patents (WO2011075560A1)
- Compound, compositions, and methods (LRRK2 Inhibitors)
-
Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415) Source: RSC Advances (National Institutes of Health / PMC) URL:[Link]
-
Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow Source: MDPI (Pharmaceuticals) URL:[Link]
-
One pot, multicomponent protocol for the synthesis of novel imidazo[1,2-a]pyrimidine-based pyran analogs: a potential biological scaffold Source: ResearchGate URL:[Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 Source: ResearchGate / JOTCSA URL:[Link]
Sources
- 1. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]
- 2. WO2017087905A1 - Compound, compositions, and methods - Google Patents [patents.google.com]
- 3. 2-Pyrimidinecarboxaldehyde | 27427-92-5 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. celonpharma.com [celonpharma.com]
Application Note: Synthesis of Novel Dihydropyrimidinones via Biginelli Reaction Using 4-Cyclopropylpyrimidine-2-carbaldehyde
Strategic Rationale & Introduction
Dihydropyrimidinones (DHPMs) are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including calcium channel modulation, antiviral effects, and potent anticancer properties (e.g., the mitotic kinesin inhibitor Monastrol)[1][2]. The Biginelli reaction—a multicomponent condensation of an aldehyde, a β -ketoester, and urea—remains the most robust and atom-economical method for constructing the DHPM scaffold[3][4].
Incorporating 4-cyclopropylpyrimidine-2-carbaldehyde into the Biginelli reaction introduces a highly functionalized, electron-deficient heterocyclic moiety at the C4 position of the resulting DHPM. This specific building block is strategically valuable: the cyclopropyl group acts as a pharmacokinetic enhancer (improving metabolic stability and lipophilicity), while the pyrimidine ring provides critical hydrogen-bonding acceptor sites for target protein engagement.
Mechanistic Causality & Pathway Dynamics
To successfully utilize 4-cyclopropylpyrimidine-2-carbaldehyde, one must understand how its electronic properties dictate the reaction kinetics. The Biginelli reaction proceeds primarily via an N -acyliminium ion intermediate, a mechanism extensively validated by Kappe[3][4].
Causality in Reaction Behavior:
-
Electrophilic Acceleration: The electron-withdrawing nature of the pyrimidine ring significantly increases the electrophilicity of the formyl carbon. This accelerates the initial nucleophilic attack by urea, making the formation of the iminium intermediate highly rapid.
-
Intermediate Instability: Because the electron-deficient pyrimidine ring destabilizes the developing positive charge on the iminium ion, the intermediate is highly reactive and prone to side reactions (such as homocoupling or degradation) if exposed to harsh conditions.
-
Catalyst Selection: Traditional protocols often employ harsh mineral acids like concentrated HCl[5]. However, for sensitive heterocyclic aldehydes, this leads to target degradation. Employing a milder organic acid like Trifluoroacetic acid (TFA) provides the necessary protonation to drive the reaction forward without destroying the starting materials[3].
Biginelli reaction mechanism via N-acyliminium intermediate.
Reaction Optimization & Quantitative Data
To establish a high-yielding protocol for 4-cyclopropylpyrimidine-2-carbaldehyde, various catalytic systems and solvents were evaluated. The objective was to balance the rapid kinetics of the electron-deficient aldehyde with the thermodynamic stability of the final DHPM adduct.
Table 1: Optimization of Biginelli Reaction Conditions
| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| HCl (Conc.) | Ethanol | 80 | 6 | 45 | High degradation of the heterocyclic aldehyde[5]. |
| Cu(OTf)₂ | Acetonitrile | 80 | 4 | 72 | Moderate yield; complex workup required to remove metal. |
| InBr₃ | Solvent-free | 100 | 2 | 68 | Rapid reaction but resulted in a sticky, impure residue[1]. |
| TFA | Ethanol | 80 | 4 | 89 | Clean conversion; product easily isolated via precipitation[3]. |
Self-Validating Experimental Protocol
This methodology utilizes TFA as an organic catalyst to ensure high yields and incorporates In-Process Controls (IPCs) to create a self-validating workflow.
Step-by-step experimental workflow for DHPM synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 4-cyclopropylpyrimidine-2-carbaldehyde (1.0 mmol), urea (1.5 mmol, 1.5 eq to ensure complete iminium formation), and ethyl acetoacetate (1.2 mmol).
-
Solvent & Catalyst Addition: Suspend the mixture in absolute ethanol (10 mL). Add Trifluoroacetic acid (TFA, 10 mol%, ~8 µL) dropwise. Causality Note: Ethanol acts as both a solvent and a proton-transfer mediator, while TFA provides the optimal pKa to catalyze the reaction without cleaving the cyclopropyl group.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under continuous stirring.
-
In-Process Control (IPC) - Self-Validation Step: After 3 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via TLC (Eluent: EtOAc/Hexane 1:1) and LC-MS.
-
Validation Check: The reaction is proceeding correctly if the distinct UV-active spot of the starting aldehyde (higher Rf ) has disappeared, replaced by a highly polar, lower- Rf spot corresponding to the DHPM. If aldehyde remains, add an additional 5 mol% TFA and reflux for 1 more hour.
-
-
Isolation: Once IPC confirms completion, cool the reaction mixture to room temperature. Pour the mixture into 30 mL of crushed ice-water while stirring vigorously. The target DHPM will precipitate as a solid.
-
Filtration & Purification: Filter the precipitate under a vacuum, wash with cold water (2 × 10 mL) to remove unreacted urea and acid traces, and dry. Recrystallize from hot ethanol/water to afford the pure 4-(4-cyclopropylpyrimidin-2-yl)-DHPM derivative.
Analytical Validation Expectations
-
LC-MS: Expect a dominant peak corresponding to the [M+H]+ of the synthesized DHPM. The absence of the aldehyde mass peak confirms complete conversion.
-
1H-NMR (DMSO-d6): Key diagnostic peaks include a singlet for the chiral C4-H proton of the newly formed dihydropyrimidine ring (typically around 5.2–5.6 ppm), distinct broad singlets for the two NH protons (indicating the urea core), and multiplet signals in the highly shielded region (0.8–1.2 ppm) confirming the intact cyclopropyl ring.
References
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. 3
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. 1
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. 5
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Accounts of Chemical Research. 4
-
Tetrahydropyrimidines via the Biginelli Reaction. World Journal of Pharmaceutical Research. 2
Sources
4-Cyclopropylpyrimidine-2-carbaldehyde as a precursor for fused pyrimidines
Application Note: 4-Cyclopropylpyrimidine-2-carbaldehyde as a Precursor for Fused Pyrimidine Scaffolds in Drug Discovery
Executive Summary & Scientific Rationale
The development of advanced kinase inhibitors and CNS-active agents frequently relies on fused pyrimidine architectures, such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines . Incorporating a 4-cyclopropylpyrimidine moiety into these fused systems significantly enhances the pharmacokinetic profile of the resulting drug candidates. The cyclopropyl group increases the fraction of sp3-hybridized carbons ( Fsp3 ), which improves aqueous solubility, enhances metabolic stability, and limits off-target toxicity associated with flat, purely planar molecules. serves as an elite electrophilic building block. The highly electron-deficient nature of the pyrimidine ring activates the 2-carbaldehyde group, making it exceptionally reactive toward Knoevenagel condensations and subsequent multicomponent reactions (MCRs) to construct complex fused heterocyclic systems .
Section 1: Synthesis and Handling of the Precursor
Causality & Experimental Design: The synthesis of 4-cyclopropylpyrimidine-2-carbaldehyde is typically achieved via the controlled reduction of. The critical challenge in this transformation is preventing the over-reduction of the aldehyde to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is selected as the reducing agent because, at cryogenic temperatures (-78°C), it forms a stable tetrahedral aluminum intermediate that only collapses to the aldehyde upon aqueous workup, thereby shielding the nascent aldehyde from further reduction.
Optimization of DIBAL-H reduction to prevent over-reduction to the alcohol.
Protocol 1: Controlled Reduction to 4-Cyclopropylpyrimidine-2-carbaldehyde
Self-Validating System: The success of this protocol is validated in-process via TLC. The starting ester is UV-active but unreactive to 2,4-dinitrophenylhydrazine (2,4-DNPH). The desired aldehyde product will form a bright orange/yellow spot upon 2,4-DNPH staining, while any over-reduced alcohol will be UV-active but 2,4-DNPH negative and highly polar.
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add methyl 4-cyclopropylpyrimidine-2-carboxylate (5.0 g, 28.0 mmol) and anhydrous THF (80 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.
-
DIBAL-H Addition: Using a syringe pump, add DIBAL-H (1.0 M in toluene, 30.8 mL, 30.8 mmol, 1.1 eq) dropwise over 45 minutes. Critical Insight: Rapid addition causes localized heating, leading to tetrahedral intermediate collapse and subsequent over-reduction.
-
Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching (The Fieser Method Adaptation): Quench the reaction at -78°C by the slow addition of methanol (5 mL) to destroy unreacted DIBAL-H. Remove the cooling bath and add 50 mL of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
-
Emulsion Resolution: Stir the biphasic mixture vigorously at room temperature for 1-2 hours until the aluminum salts form a clear aqueous layer, breaking the stubborn emulsion.
-
Extraction & Purification: Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure aldehyde.
Section 2: Multicomponent Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
Causality & Experimental Design: Fused pyrazolo[1,5-a]pyrimidines are privileged scaffolds for . Synthesizing these from 4-cyclopropylpyrimidine-2-carbaldehyde utilizes a three-component reaction (aldehyde, 1,3-dicarbonyl, and 5-aminopyrazole). A one-pot multicomponent approach is vastly superior to sequential synthesis because the intermediate Knoevenagel adduct is prone to polymerization. By generating it in situ in the presence of the 5-aminopyrazole nucleophile, the Michael addition and subsequent cyclodehydration occur rapidly, driving the equilibrium toward the highly stable fused aromatic system.
Mechanistic pathway for the multicomponent synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Fused Pyrimidines
Self-Validating System: The reaction progression is visually self-validating. The initial mixture is a clear solution. As the cyclodehydration occurs, the highly crystalline pyrazolo[1,5-a]pyrimidine product becomes insoluble in the cooling ethanol, spontaneously precipitating as analytically pure needles.
-
Reagent Mixing: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 4-cyclopropylpyrimidine-2-carbaldehyde (134 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and 5-aminopyrazole (83 mg, 1.0 mmol).
-
Solvent & Catalyst: Add absolute ethanol (3 mL) and glacial acetic acid (0.1 mL). Critical Insight: Acetic acid acts as a bifunctional catalyst, protonating the aldehyde oxygen to accelerate the Knoevenagel condensation while facilitating the final dehydration step.
-
Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 20 minutes (utilizing dynamic power adjustment to maintain temperature).
-
Crystallization: Allow the vial to cool to room temperature, then transfer to an ice bath for 30 minutes. The product will precipitate out of the solution.
-
Isolation: Filter the solid under vacuum, wash with ice-cold ethanol (2 x 2 mL), and dry under high vacuum.
Section 3: Quantitative Data & Methodological Comparison
The shift from conventional thermal heating to microwave-assisted synthesis for the MCR provides distinct quantitative advantages, primarily by suppressing the degradation of the highly reactive 4-cyclopropylpyrimidine-2-carbaldehyde.
| Reaction Parameter | Conventional Heating | Microwave-Assisted | Rationale / Causality |
| Solvent System | Ethanol (Reflux) | Ethanol / Acetic Acid | Acetic acid acts as a co-catalyst for imine formation in MW conditions. |
| Temperature | 80°C | 120°C | MW allows safe superheating, accelerating the cyclodehydration step. |
| Reaction Time | 6 - 8 hours | 15 - 20 minutes | Rapid heating profile prevents thermal degradation of the aldehyde. |
| Isolated Yield | 55 - 65% | 80 - 88% | Shorter reaction time minimizes polymerization of the Knoevenagel adduct. |
| Purity (LC-MS) | ~85% (Requires Column) | >95% (Direct Filtration) | High conversion rates eliminate unreacted starting materials. |
References
Application Note: 4-Cyclopropylpyrimidine-2-carbaldehyde as a Key Scaffold for Spleen Tyrosine Kinase (Syk) Inhibitors in B-Cell Malignancies
Executive Summary
The development of targeted therapies for B-cell malignancies has been revolutionized by the inhibition of kinases within the B-cell receptor (BCR) signaling cascade. While Bruton’s Tyrosine Kinase (BTK) and Phosphoinositide 3-kinase (PI3K) inhibitors dominate the clinical landscape, resistance mechanisms necessitate the targeting of upstream nodes[1]. Spleen Tyrosine Kinase (Syk) has emerged as a critical, proximal target for intervention[2].
4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4) [3] is a highly specialized chemical building block utilized in the synthesis of novel, highly selective substituted pyridine Syk inhibitors[4][5]. This application note details the mechanistic rationale for targeting Syk, the structural utility of this pyrimidine intermediate, and provides self-validating experimental protocols for evaluating the synthesized inhibitors in preclinical oncology models.
Target Biology & Mechanistic Rationale
The Role of Syk in B-Cell Malignancies
Syk is a cytoplasmic non-receptor protein tyrosine kinase that acts as a primary amplifier of BCR signaling[6]. Upon BCR engagement by antigens (or via antigen-independent "tonic" signaling), the ITAM motifs of the CD79A/B subunits are phosphorylated by LYN kinase[7]. Syk is recruited to these phosphorylated ITAMs, leading to its auto-phosphorylation and activation[6].
Active Syk subsequently phosphorylates downstream effectors, including the adaptor protein BLNK, which scaffolds the activation of BTK, PI3K, and Phospholipase C gamma 2 (PLCγ2)[7][8]. This cascade ultimately drives NF-κB-mediated transcription of anti-apoptotic proteins like Mcl-1, promoting the survival and proliferation of malignant B-cells in Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-Cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL)[2][8].
Structural Utility of 4-Cyclopropylpyrimidine-2-carbaldehyde
In medicinal chemistry, achieving kinase selectivity is paramount to minimizing off-target toxicities (such as those seen with early-generation Syk inhibitors like fostamatinib)[1].
-
The Aldehyde Moiety: The C2-carbaldehyde acts as a highly reactive electrophile, perfectly primed for reductive amination with complex aminopyridine cores to form a stable secondary amine linkage[4].
-
The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring serve as critical hydrogen-bond acceptors, interacting directly with the hinge region of the Syk ATP-binding pocket[5].
-
The Cyclopropyl Group: The C4-cyclopropyl substitution provides a sterically constrained, lipophilic moiety that occupies a specific hydrophobic sub-pocket within the Syk active site, enhancing binding affinity and preventing off-target binding to structurally similar kinases[5].
BCR Signaling Pathway highlighting the proximal role of SYK and the intervention point of inhibitors.
Experimental Protocols
The following protocols represent a self-validating screening cascade to evaluate novel Syk inhibitors synthesized from 4-cyclopropylpyrimidine-2-carbaldehyde.
Protocol 1: TR-FRET In Vitro Kinase Assay (Target Engagement)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common artifact with highly conjugated pyrimidine derivatives. Testing at the ATP Km ensures that the assay is highly sensitive to ATP-competitive inhibitors.
Materials:
-
Recombinant full-length human Syk enzyme.
-
Fluorescein-labeled poly-GAT (Glutamic acid, Alanine, Tyrosine) peptide substrate.
-
Terbium-labeled anti-phosphotyrosine antibody.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrimidine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dosing.
-
Enzyme Addition: Add 5 µL of recombinant Syk (final concentration 0.5 nM) diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate mix containing the Fluorescein-poly-GAT peptide (final 100 nM) and ATP (final 15 µM, approximating the Km for Syk).
-
Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and the Terbium-labeled anti-phosphotyrosine antibody (final 2 nM).
-
Readout: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (520 nm / 495 nm).
-
Validation Check: Ensure the Z'-factor of the assay is > 0.7 using DMSO-only (high signal) and no-enzyme (low signal) controls.
Protocol 2: Cellular Viability & Biomarker Validation in DLBCL Cells
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. This assay uses DLBCL cell lines (e.g., SU-DHL-4) known to rely on tonic BCR signaling[7]. Furthermore, measuring p-PLCγ2 serves as a direct, proximal pharmacodynamic biomarker of Syk target engagement in cells, confirming that the phenotypic cell death is mechanistically driven by Syk inhibition[8].
Step-by-Step Methodology:
-
Cell Seeding: Harvest SU-DHL-4 (DLBCL) and REC-1 (MCL) cells in the logarithmic growth phase. Seed at 10,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well opaque plate.
-
Drug Treatment: Add 10 µL of the pyrimidine-derived Syk inhibitor (10X final concentration, serially diluted) to the cells. Include Entospletinib as a positive control[2]. Incubate at 37°C, 5% CO2 for 72 hours.
-
Viability Readout (CellTiter-Glo): After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well to lyse cells and measure ATP as a proxy for viability. Read luminescence.
-
Biomarker Validation (Phospho-Flow Cytometry):
-
In a parallel plate, treat cells with the inhibitor for only 2 hours.
-
Fix cells with 4% paraformaldehyde, permeabilize with 90% ice-cold methanol.
-
Stain with fluorescently conjugated antibodies against total PLCγ2 and phospho-PLCγ2 (Tyr759).
-
Analyze via flow cytometry to confirm that the inhibitor successfully abrogated downstream BCR signaling prior to the onset of apoptosis[8].
-
Experimental workflow from chemical synthesis of the pyrimidine core to biomarker validation.
Data Presentation
The integration of the 4-cyclopropylpyrimidine-2-carbaldehyde scaffold into pyridine-based inhibitors typically yields highly potent and selective compounds. Below is a representative data summary demonstrating the expected profile of a successfully optimized lead compound synthesized using this intermediate.
Table 1: Biochemical Kinase Selectivity Profiling (Demonstrating the selectivity driven by the cyclopropyl-pyrimidine moiety)
| Kinase Target | Assay Format | ATP Concentration | IC50 (nM) | Fold Selectivity vs. SYK |
| SYK | TR-FRET | 15 µM ( Km ) | 1.2 ± 0.3 | - |
| LYN | TR-FRET | 10 µM ( Km ) | > 5,000 | > 4,100x |
| BTK | TR-FRET | 20 µM ( Km ) | 1,450 ± 120 | 1,208x |
| PI3Kδ | Luminescence | 10 µM ( Km ) | > 10,000 | > 8,300x |
| JAK1 | TR-FRET | 15 µM ( Km ) | 3,200 ± 400 | 2,666x |
Table 2: Cellular Viability in B-Cell Malignancy Models (72h Exposure) (Demonstrating functional efficacy in tonic vs. non-tonic BCR signaling models)
| Cell Line | Disease Model | BCR Signaling Status | Cellular IC50 (nM) | Max Inhibition (%) |
| SU-DHL-4 | DLBCL | Tonic BCR Dependent | 45 ± 8 | 98% |
| REC-1 | MCL | Tonic BCR Dependent | 62 ± 11 | 95% |
| MEC-1 | CLL | BCR Responsive | 110 ± 15 | 88% |
| Jurkat | T-Cell Leukemia | BCR Independent (Negative Control) | > 10,000 | < 10% |
Conclusion
The utilization of 4-cyclopropylpyrimidine-2-carbaldehyde provides a highly effective synthetic route for generating potent, highly selective Spleen Tyrosine Kinase (Syk) inhibitors. By leveraging the specific steric and electronic properties of the cyclopropyl-pyrimidine core, researchers can effectively block the ATP-binding pocket of Syk. As validated by the protocols above, this targeted inhibition disrupts the BCR signaling cascade, downregulates critical survival biomarkers like p-PLCγ2, and induces robust apoptosis in B-cell malignancy models.
References
-
[4] Google Patents. "WO2013192098A1 - SUBSTITUTED PYRIDINE SPLEEN TYROSINE KINASE (Syk) INHIBITORS." Merck Sharp & Dohme Corp. Available at:
-
[5] Justia Patents. "US9376418B2 - Substituted pyridine spleen tyrosine kinase (SYK) inhibitors." Justia. Available at:[Link]
-
[1] Haematologica. "Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors." Haematologica. Available at: [Link]
-
[2] NIH PMC. "SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia." Blood. Available at:[Link]
-
[7] NIH PMC. "SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma." Blood. Available at: [Link]
-
[6] Frontiers. "B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia." Frontiers in Oncology. Available at:[Link]
-
[8] ASH Publications. "SYK inhibition and response prediction in diffuse large B-cell lymphoma." Blood. Available at: [Link]
Sources
- 1. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors | Haematologica [haematologica.org]
- 2. SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS [chemicalbook.com]
- 4. WO2013052393A1 - 3-PYRIDYL CARBOXAMIDE-CONTAINING SPLEEN TYROSINE KINASE (Syk) INHIBITORS - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 7. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Note: Discovery of Novel Antiviral Agents Utilizing 4-Cyclopropylpyrimidine-2-carbaldehyde as a Core Scaffold
Scientific Rationale & Pharmacophore Design
In contemporary antiviral drug discovery, pyrimidine nucleoside and non-nucleoside analogs represent a cornerstone class of therapeutics, frequently acting as potent inhibitors of viral polymerases and proteases[1]. Within this chemical space, 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS 1378817-25-4) has emerged as a highly versatile and privileged building block.
The strategic inclusion of the cyclopropyl ring at the 4-position is not arbitrary; it significantly enhances the metabolic stability of the compound while providing an optimal balance of lipophilicity and hydrogen-bonding capacity, making it an ideal starting point for fragment-based drug discovery (FBDD)[2]. Furthermore, the carbaldehyde group at the 2-position serves as a highly reactive electrophilic center. This allows for the rapid generation of diverse chemical libraries—such as imines, amines, and chalcones—via multi-component or microwave-assisted reactions[3]. These derivatives can also be cyclized into fused scaffolds, which possess well-documented antiviral and anti-infective properties[4]. Historically, similar pyrimidine-2-carbaldehyde precursors have been successfully utilized in the development of robust viral integrase and protease inhibitors[5].
Fig 1: High-throughput synthesis and screening workflow for pyrimidine-based antiviral agents.
Experimental Protocols: Synthesis & Biological Evaluation
To ensure high reproducibility and scientific rigor, the following protocols are designed as self-validating systems , incorporating internal controls and mechanistic checkpoints.
Protocol A: Microwave-Assisted Synthesis of Pyrimidine-Amine Derivatives
Causality: Microwave irradiation is selected over conventional reflux to accelerate the condensation of the carbaldehyde with aromatic amines, reducing reaction times from hours to minutes and minimizing thermal degradation[3]. Anhydrous magnesium sulfate ( MgSO4 ) is utilized as a mild desiccant to continuously remove water, driving the Schiff base (imine) equilibrium toward completion.
Step-by-Step Methodology:
-
Reaction Setup: In a 35-mL microwave-safe vessel, dissolve 4-Cyclopropylpyrimidine-2-carbaldehyde (1.0 equiv, 5.0 mmol) and the selected aromatic amine (e.g., 4-(Trifluoromethyl)aniline, 1.05 equiv) in 15 mL of absolute ethanol.
-
Desiccation: Add anhydrous MgSO4 (1.0 equiv) to the mixture. Stir at room temperature for 5 minutes to ensure uniform dispersion.
-
Microwave Irradiation: Seal the vessel and irradiate using a dedicated microwave synthesizer at 200 W power, maintaining a temperature of 80–85 °C for 45 minutes[3].
-
Reduction: Cool the vessel to 0 °C. Slowly add Sodium Borohydride ( NaBH4 , 2.0 equiv) to reduce the intermediate imine to the more stable secondary amine. Stir for 2 hours at room temperature.
-
Workup: Quench the reaction with distilled water, evaporate the ethanol under reduced pressure, and extract the product using dichloromethane (3 × 20 mL). Filter out the MgSO4 , dry the organic layer, and concentrate.
-
Validation & Quality Control: The reaction is self-validated via real-time TLC monitoring. Post-synthesis, structural integrity is confirmed via 1H -NMR. The disappearance of the characteristic carbaldehyde proton peak (~9.8–10.1 ppm) and the appearance of the secondary amine proton act as an internal diagnostic for 100% conversion[5].
Protocol B: FRET-Based Viral Protease Inhibition Assay
Causality: Fluorescence Resonance Energy Transfer (FRET) is employed because it provides a continuous, real-time kinetic readout of protease activity without requiring complex separation steps, minimizing handling errors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100). Dilute the recombinant viral protease (e.g., HCV NS3/4A or SARS-CoV-2 3CLpro) to a working concentration of 10 nM.
-
Compound Incubation: In a black 384-well microplate, add 10 µL of the synthesized pyrimidine derivatives (serially diluted from 10 µM to 0.1 nM) to 20 µL of the protease solution. Incubate at 37 °C for 30 minutes to allow for binding equilibrium.
-
Reaction Initiation: Add 20 µL of the FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 5 µM.
-
Kinetic Measurement: Immediately measure fluorescence (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes using a microplate reader.
-
Validation & Quality Control: The assay is self-validating through three internal controls: (1) a no-enzyme blank to establish baseline fluorescence and detect compound auto-fluorescence, (2) a vehicle-only (DMSO) control to define 100% maximum velocity ( Vmax ), and (3) a reference inhibitor to ensure assay sensitivity. Only plates yielding a Z'-factor > 0.6 are accepted for data analysis.
Fig 2: Mechanism of action for pyrimidine derivatives inhibiting viral protease and replication.
Protocol C: Cytotoxicity and Antiviral Efficacy (SRB Assay)
Causality: The Sulforhodamine B (SRB) assay is chosen over the traditional MTT assay for evaluating cell viability. MTT relies on mitochondrial metabolic activity, which can be artificially skewed if the test compound interacts directly with mitochondrial enzymes. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, artifact-free measurement of total cellular protein mass (biomass)[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells (e.g., Huh7 or Vero E6) in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37 °C, 5% CO2 .
-
Infection & Treatment: Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.1. Simultaneously, treat with varying concentrations of the pyrimidine derivatives.
-
Fixation: After 72 hours, fix the cells by adding cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4 °C for 1 hour, then wash with deionized water and air-dry.
-
Staining & Readout: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base and measure absorbance at 540 nm.
-
Validation & Quality Control: Uninfected/untreated cells serve as the 100% viability control, while infected/untreated cells serve as the maximum cytopathic effect (CPE) control. The Selectivity Index (SI) is calculated as CC50/EC50 .
Quantitative Data Presentation
The following table summarizes representative screening data for a library of 4-Cyclopropylpyrimidine-amine derivatives synthesized via the protocols above. The data highlights the Structure-Activity Relationship (SAR), demonstrating how electron-withdrawing groups (e.g., Trifluoromethyl) significantly enhance target affinity.
| Compound ID | R -Group Substitution (Amine) | Protease IC50 (nM) | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Cpd-1a | Aniline | 450 ± 12 | 1250 ± 45 | >100 | >80 |
| Cpd-1b | p-Anisidine | 120 ± 8 | 340 ± 15 | >100 | >294 |
| Cpd-1c | 4-(Trifluoromethyl)aniline | 45 ± 3 | 98 ± 5 | 85 | 867 |
| Cpd-1d | 1-Naphthylamine | 890 ± 25 | 2100 ± 110 | 45 | 21 |
| Ref-1 | Standard Protease Inhibitor | 25 ± 2 | 60 ± 4 | >100 | >1666 |
Note: Data represents mean ± SD from three independent experiments.
Sources
Vilsmeier-Haack reaction for pyrimidine-carbaldehyde synthesis
Application Note: Advanced Vilsmeier-Haack Synthesis of Pyrimidine-Carbaldehydes
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Introduction & Mechanistic Causality
The synthesis of highly functionalized pyrimidines, such as 4,6-dichloropyrimidine-5-carbaldehyde and 2,4-dichloro-5-pyrimidinecarbaldehyde, is a critical bottleneck in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and statin cores (e.g., rosuvastatin)[1]. The most robust and scalable method to achieve this functionalization is the Vilsmeier-Haack (VH) reaction[2].
Unsubstituted pyrimidines are inherently electron-deficient and strongly resist electrophilic aromatic substitution (EAS). To overcome this thermodynamic barrier, the pyrimidine ring must be activated by electron-donating groups (EDGs)—such as hydroxyl (-OH) or amino (-NH2) groups—at the 2, 4, or 6 positions[3]. These EDGs funnel electron density into the ring, specifically activating the C-5 position for electrophilic attack[4].
In this protocol, the Vilsmeier reagent (a highly electrophilic chloroiminium ion) is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[5]. When applied to dihydroxypyrimidines, the reaction elegantly accomplishes two transformations in a single pot:
-
Regioselective Formylation: The chloroiminium ion attacks the electron-rich C-5 position, forming an iminium intermediate[3][4].
-
Concurrent Chlorination: Under reflux conditions, excess POCl₃ acts as a halogenating agent, converting the activating hydroxyl groups into highly reactive chloride leaving groups[2][3].
Reaction Workflow & Logical Relationships
Workflow of Vilsmeier-Haack pyrimidine formylation and chlorination.
Self-Validating Experimental Protocol
Methodology: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde (DCBPy)
This protocol is engineered for scalability and high yield, utilizing a self-validating framework to ensure intermediate success before proceeding to subsequent steps[2].
Step 1: Generation of the Vilsmeier Reagent
-
Procedure: Charge a dry, argon-purged flask with N,N-dimethylformamide (DMF, 64 mL). Cool the flask to 0 °C using an ice-salt bath. Add phosphorus oxychloride (POCl₃, 200 mL) dropwise over 1 hour with vigorous stirring[2].
-
Causality & Validation: The reaction between DMF and POCl₃ is violently exothermic. Strict temperature control (≤ 5 °C) prevents the thermal decomposition of the chloroiminium ion into inactive byproducts. Validation: The solution should transition to a pale yellow, viscous liquid. Darkening at this stage indicates poor temperature control.
Step 2: Substrate Addition and Initial Formylation
-
Procedure: Gradually add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) to the chilled Vilsmeier reagent. Remove the ice bath and allow the heterogeneous mixture to stir at ambient temperature for 0.5 hours[2].
-
Causality & Validation: Gradual addition mitigates local overheating. The ambient incubation provides the necessary activation energy for the C-5 electrophilic attack without prematurely triggering chlorination. Validation: The mixture will remain heterogeneous, but a noticeable color shift towards deep yellow/orange confirms the formation of the C-5 iminium salt intermediate.
Step 3: Concurrent Chlorination
-
Procedure: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105–110 °C) for 3 hours[2].
-
Causality & Validation: High thermal energy drives the nucleophilic substitution of the C-4 and C-6 hydroxyl groups by chloride ions. Validation: This is a self-indicating step. The reaction is complete when the heterogeneous suspension fully dissolves into a homogeneous, dark brown solution, indicating the insoluble dihydroxypyrimidine has been fully converted to the highly soluble dichloro-intermediate.
Step 4: Quenching and Hydrolysis
-
Procedure: Remove volatile components (excess POCl₃) by distillation under reduced pressure. Carefully pour the concentrated, viscous residue into vigorously stirred crushed ice and water[2].
-
Causality & Validation: Vacuum distillation recovers unreacted POCl₃ and prevents violent exotherms during the quench. The ice-water quench hydrolyzes the iminium intermediate into the final carbaldehyde and safely neutralizes residual POCl₃[3]. Validation: A yellow precipitate (the crude product) will rapidly form in the aqueous phase.
Step 5: Extraction and Purification
-
Procedure: Extract the aqueous phase six times with diethyl ether. Wash the combined organic phases with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford a yellow solid (approx. 95% yield)[2].
-
Causality & Validation: Diethyl ether selectively partitions the non-polar DCBPy from the highly acidic aqueous phase. The NaHCO₃ wash is critical; trace acids will catalyze the decomposition of the aldehyde during concentration. Validation (Analytical): ¹H NMR (CDCl₃) must show a sharp singlet at ~10.4 ppm (CHO) and ~8.9 ppm (pyrimidine C-2 proton). The complete absence of broad signals at ~12 ppm confirms 100% conversion of the hydroxyl groups to chlorides.
Quantitative Data Summary
The versatility of the VH reaction allows for the functionalization of various pyrimidine cores. The table below summarizes the optimized parameters and expected yields for key substrates based on established literature[2][3].
| Substrate | Activating Groups | Formylation Conditions | Chlorination Conditions | Target Product | Expected Yield |
| 4,6-Dihydroxypyrimidine | C-4 (-OH), C-6 (-OH) | POCl₃/DMF, 0 °C to RT (1.5 h) | Reflux, 105 °C (3 h) | 4,6-Dichloro-5-pyrimidinecarbaldehyde | 95% |
| Uracil (2,4-Dihydroxypyrimidine) | C-2 (-OH), C-4 (-OH) | POCl₃/DMF, 0 °C to RT (1.0 h) | Reflux, 105 °C (3-4 h) | 2,4-Dichloro-5-pyrimidinecarbaldehyde | 85-90% |
| 6-Aminouracil | C-2 (-OH), C-4 (-OH), C-6 (-NH₂) | POCl₃/DMF, 0 °C (1.0 h) | Heating, 80 °C (2 h) | 6-Aminouracil-5-carbaldehyde | ~80% |
References
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: IJPCBS URL: [Link]
-
Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL: [Link]
-
Title: A New Approach to the Total Synthesis of Rosuvastatin Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
Application Note: 4-Cyclopropylpyrimidine-2-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors
Executive Summary
The development of highly selective kinase inhibitors remains a cornerstone of modern targeted oncology and neurodegeneration therapeutics. Among the most privileged pharmacophores in this space is the pyrimidine scaffold, which reliably mimics the adenine ring of ATP to anchor inhibitors within the kinase hinge region [1].
However, achieving kinome-wide selectivity and favorable pharmacokinetic properties requires precise structural tuning. 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4) has emerged as a highly specialized building block that addresses these challenges. By combining a metabolically stable cyclopropyl moiety with a versatile electrophilic carbaldehyde handle, this intermediate empowers medicinal chemists to execute late-stage functionalization while maintaining strict control over the molecule's steric and lipophilic profile [2].
Mechanistic Grounding: The Tripartite Advantage
As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogs. The utility of 4-cyclopropylpyrimidine-2-carbaldehyde can be broken down into three distinct mechanistic roles within the kinase ATP-binding site:
-
The Pyrimidine Core (Hinge Binding): The N1 and N3 nitrogen atoms of the pyrimidine ring act as fundamental hydrogen bond acceptors/donors, interacting directly with the conserved backbone amides of the kinase hinge region [3]. This interaction is the anchoring point for FDA-approved drugs like Palbociclib and Ribociclib [4].
-
The 4-Cyclopropyl Group (Selectivity & Stability): The selectivity pocket, often gated by a specific amino acid residue (the "gatekeeper"), dictates kinome selectivity. Linear alkyl chains can occupy this space but are highly susceptible to CYP450-mediated oxidation. The cyclopropyl group provides necessary lipophilicity and steric bulk to probe this hydrophobic pocket while its strained ring system inherently resists oxidative metabolism [2].
-
The 2-Carbaldehyde Handle (Solvent-Exposed Extension): The aldehyde at the 2-position serves as a highly reactive electrophile. It allows for late-stage reductive amination, enabling the attachment of polar, solubilizing moieties (e.g., piperazines or morpholines) that project outward into the solvent-exposed channel, optimizing the drug's aqueous solubility and cellular permeability.
Structural logic of 4-cyclopropylpyrimidine-2-carbaldehyde in kinase ATP-binding site targeting.
Quantitative Data: Impact of the Cyclopropyl Moiety
The substitution at the 4-position of the pyrimidine ring drastically alters the kinome selectivity profile. Profiling data of pyrimidine-based inhibitors demonstrates that the cyclopropyl group strikes an optimal balance between broad-spectrum activity and restrictive selectivity [2].
Table 1: Impact of the 4-Position Substituent on Kinase Selectivity Data adapted from targeted kinome profiling studies evaluating pyrimidine-based inhibitors at 1 µM [2].
| Pyrimidine 4-Position Substituent | Average Kinases Inhibited (≥ 90% at 1 µM) | Selectivity Profile | Predicted Metabolic Stability |
| Hydrogen (-H) | > 5.0 | Poor (Pan-kinase activity) | Low |
| Cyclopropyl (-C3H5) | 2.7 | High (Targeted profile) | High (Resists CYP oxidation) |
| Bromine (-Br) | < 2.0 | Very High | Moderate (Prone to dehalogenation) |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of the building block and its subsequent application in late-stage functionalization. Every step is designed as a self-validating system, with explicit causality provided for critical parameters.
Protocol A: Controlled Reduction to 4-Cyclopropylpyrimidine-2-carbaldehyde
Objective: Synthesize the target aldehyde from methyl 4-cyclopropylpyrimidine-2-carboxylate (CAS: 1378520-74-1) without over-reduction to the primary alcohol.
-
Preparation: Dissolve methyl 4-cyclopropylpyrimidine-2-carboxylate (1.0 equiv) in anhydrous THF/Toluene (1:1 v/v) under an inert argon atmosphere.
-
Cryogenic Cooling: Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath.
-
Causality: Maintaining -78 °C is critical. At this temperature, the addition of Diisobutylaluminum hydride (DIBAL-H) forms a stable tetrahedral intermediate with the ester carbonyl. If the temperature rises, this intermediate collapses prematurely, allowing a second equivalent of hydride to reduce the newly formed aldehyde into an unwanted primary alcohol.
-
-
Reagent Addition: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 minutes. Stir for 1 hour at -78 °C.
-
Quenching (Self-Validation): Monitor by TLC (EtOAc/Hexane 1:3). Once the starting material is consumed, quench the reaction at -78 °C by adding methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Causality: Rochelle's salt acts as a chelating agent, breaking down the stubborn aluminum emulsion into two distinct, easily separable liquid phases, preventing product loss during extraction.
-
-
Workup: Warm to room temperature, extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-cyclopropylpyrimidine-2-carbaldehyde.
Protocol B: Late-Stage Functionalization via Reductive Amination
Objective: Append a solubilizing amine (e.g., N-methylpiperazine) to the carbaldehyde handle to finalize the kinase inhibitor core.
-
Iminium Formation: Dissolve 4-cyclopropylpyrimidine-2-carbaldehyde (1.0 equiv) and N-methylpiperazine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv).
-
Causality: The weak acid catalyzes the condensation of the amine and aldehyde, driving the equilibrium toward the highly electrophilic iminium ion intermediate.
-
-
Chemoselective Reduction: Stir for 30 minutes at room temperature, then add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv) in portions.
-
Causality: STAB is specifically chosen over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetate groups make STAB a mild reducing agent that reacts orders of magnitude faster with the iminium ion than with the unreacted carbaldehyde. This chemoselectivity prevents the direct reduction of the starting material. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.
-
-
Workup: After 12 hours, quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield the amine-functionalized kinase inhibitor.
Synthetic workflow from ester precursor to final amine-functionalized kinase inhibitor.
References
-
Title: Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: Archiv der Pharmazie (via PubMed) URL: [Link]
-
Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: Pharmaceuticals (MDPI) URL: [Link]
Application Note: Strategic Derivatization of the Aldehyde Group in 4-Cyclopropylpyrimidine-2-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4)
Introduction & Mechanistic Rationale
In modern drug discovery, functionalized pyrimidines are privileged scaffolds, frequently utilized in the design of targeted kinase inhibitors, such as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors . 4-Cyclopropylpyrimidine-2-carbaldehyde serves as a highly versatile, late-stage building block.
The reactivity of this molecule is governed by two key structural features:
-
The Pyrimidine Core: The two electronegative nitrogen atoms in the pyrimidine ring exert a profound electron-withdrawing effect via both inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C2-carbonyl group, rendering the aldehyde exceptionally electrophilic and reactive toward nucleophiles.
-
The C4-Cyclopropyl Group: Unlike linear alkyl chains, the cyclopropyl moiety imparts enhanced lipophilicity and metabolic stability against cytochrome P450-mediated degradation, while maintaining a compact steric profile.
Because the C2-aldehyde is hyper-electrophilic, it is prone to unwanted side reactions, such as rapid hydration or premature reduction. Therefore, executing chemoselective derivatization requires precise control over reagents and reaction conditions.
Core Derivatization Pathways
The derivatization of 4-cyclopropylpyrimidine-2-carbaldehyde generally diverges into three primary synthetic pathways, depending on the desired pharmacological handle.
Derivatization pathways of 4-Cyclopropylpyrimidine-2-carbaldehyde.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Appending a solubilizing basic tail (e.g., piperazine or morpholine derivatives) to the pyrimidine core is a standard strategy to improve aqueous solubility and target binding in PI3K inhibitors .
Mechanistic Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the mandatory reducing agent for this transformation. Standard sodium borohydride ( NaBH4 ) is too reactive and will indiscriminately reduce the highly electrophilic pyrimidine-2-carbaldehyde directly to the corresponding pyrimidin-2-ylmethanol. NaBH(OAc)3 is sterically hindered and electron-deficient, allowing it to selectively reduce the transient iminium ion without attacking the starting aldehyde .
Step-by-Step Procedure:
-
Iminium Formation: Dissolve 4-cyclopropylpyrimidine-2-carbaldehyde (1.0 eq, 0.5 mmol) and the desired secondary amine (e.g., 1-benzylpiperazine, 1.2 eq) in anhydrous dichloromethane (DCM, 5.0 mL).
-
Causality: Anhydrous conditions prevent the competitive hydration of the highly electrophilic aldehyde.
-
-
Activation & Validation: Stir at room temperature for 30–60 minutes.
-
Self-Validation: Thin Layer Chromatography (TLC) should indicate the complete consumption of the UV-active aldehyde and the appearance of a more polar baseline spot corresponding to the iminium intermediate.
-
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion.
-
Causality: Adding the reducing agent after iminium formation minimizes any residual risk of direct aldehyde reduction.
-
-
Quench & Validation: Stir for 2–12 hours. Quench by slowly adding saturated aqueous NaHCO3 (5.0 mL).
-
Self-Validation: Vigorous effervescence ( CO2 gas evolution) will be observed. This validates the destruction of excess hydride and the neutralization of the acetic acid byproduct, which simultaneously free-bases the newly formed tertiary amine for organic extraction.
-
-
Isolation: Extract the aqueous layer with DCM (3 x 5 mL), dry over anhydrous Na2SO4 , and concentrate. Purify via flash chromatography (SiO 2 , DCM/MeOH gradient with 1% Et3N to prevent amine streaking).
Protocol B: Wittig Olefination for C-C Extension
To extend the carbon framework for subsequent cross-coupling, the aldehyde can be converted to a 2-vinylpyrimidine derivative.
Mechanistic Causality: The strong electrophilicity of the C2-aldehyde allows the Wittig reaction to proceed instantaneously at 0 °C. Keeping the temperature low is critical to prevent base-catalyzed degradation of the pyrimidine ring by the strong base used to generate the ylide.
Step-by-Step Procedure:
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (5.0 mL) at 0 °C. Add potassium tert-butoxide ( t-BuOK , 1.15 eq) dropwise.
-
Self-Validation: The white suspension will immediately turn a bright, characteristic yellow color, visually confirming the formation of the active phosphorus ylide.
-
-
Coupling: Add a solution of 4-cyclopropylpyrimidine-2-carbaldehyde (1.0 eq) in THF dropwise to the yellow ylide solution at 0 °C.
-
Self-Validation: The intense yellow color will rapidly fade to a pale suspension, indicating the consumption of the ylide and the formation of the oxaphosphetane intermediate.
-
-
Workup: Warm to room temperature, stir for 1 hour, and quench with water. Extract with ethyl acetate. The primary byproduct, triphenylphosphine oxide, can be removed by precipitating the crude mixture in cold hexanes prior to chromatography.
Quantitative Data: Reducing Agent Selection
The table below summarizes the critical experimental parameters driving the selection of reducing agents for the reductive amination of pyrimidine-2-carbaldehydes.
| Reducing Agent | Relative Hydride Reactivity | Chemoselectivity (Iminium vs. Aldehyde) | Typical Yield (Target Amine) | Primary Byproduct / Operational Drawback |
| NaBH4 | High | Poor | < 20% | Pyrimidin-2-ylmethanol (Direct aldehyde reduction) |
| NaBH3CN | Moderate | Good | 60–75% | Generation of highly toxic HCN gas during aqueous workup |
| NaBH(OAc)3 | Mild | Excellent | 85–95% | Acetic acid (Easily neutralized with NaHCO3 ) |
References
-
Michałek, S., Maj, A. M., Gurba-Bryśkiewicz, L., Maruszak, W., Wiśniewski, K., Zagozda, M., Stypik, M., Dubiel, K., & Wieczorek, M. (2024). Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). RSC Advances, 14, 28516-28523. URL: [Link]
-
Pietruś, W., Stypik, M., Zagozda, M., Banach, M., Gurba-Bryśkiewicz, L., Maruszak, W., Leniak, A., Kurczab, R., Ochal, Z., & Dubiel, K. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. Molecules, 28(8), 3531. URL: [Link]
Application Note: Microwave-Assisted Synthesis of Pyrimidine Analogues via Multicomponent Reactions
Introduction & Mechanistic Rationale
Pyrimidine analogues are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities, including potent antimicrobial[1] and antidiabetic properties[2]. The classic Biginelli multicomponent reaction (MCR) remains the cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their fused derivatives. However, conventional convective heating methods often suffer from prolonged reaction times (12–24 hours), harsh conditions, and moderate yields due to thermal degradation and side reactions[3].
Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating . Unlike convective heating, which relies on thermal conductivity and creates temperature gradients, microwave irradiation directly couples with the dipoles of the polar reactants and solvents. This rapid alignment and realignment in the electromagnetic field generate intense, uniform internal heat. Consequently, the apparent activation energy barrier for the rate-limiting step—the formation of the crucial acyliminium ion intermediate—is rapidly overcome, accelerating cyclocondensation kinetics and driving the reaction to completion in minutes[4].
Reaction Workflow & Logical Architecture
The synthesis of pyrimidine analogues via the Biginelli reaction follows a highly reproducible multicomponent trajectory. The workflow below illustrates the sequence from raw precursors to the final cyclized pharmacophore under microwave activation.
Workflow of Microwave-Assisted Biginelli Multicomponent Reaction.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each specific reagent choice and physical parameter is explicitly defined to ensure reproducibility.
Protocol A: Microwave-Assisted Biginelli Synthesis of DHPMs
Objective: Rapid synthesis of 2-amino-4-arylpyrimidines or standard DHPMs using Lewis acid catalysis[4]. Rationale: Ytterbium(III) triflate [Yb(OTf)₃] acts as a water-tolerant Lewis acid, coordinating with the aldehyde carbonyl to increase its electrophilicity, thereby facilitating nucleophilic attack by urea. Sealed-vessel microwave heating allows the solvent to superheat above its boiling point, drastically reducing reaction time.
Step-by-Step Methodology:
-
Reagent Assembly: In a 10 mL microwave-transparent heavy-walled glass vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), a β-ketoester such as ethyl acetoacetate (1.0 mmol), and urea or thiourea (1.2 mmol).
-
Solvent & Catalyst Addition: Add 3 mL of a solvent mixture (Ethanol:Acetic Acid, 3:1 v/v) followed by 10 mol% Yb(OTf)₃.
-
Validation Checkpoint 1: The mixture should form a clear, homogenous solution upon brief stirring. If a suspension persists, sonicate for 60 seconds to ensure uniform dielectric heating.
-
-
Reactor Sealing: Seal the vial with a Teflon-lined crimp cap. Note: If using Meldrum's acid instead of a standard β-ketoester, the reaction produces CO₂, increasing internal pressure. In such specific cases, open-vessel microwave synthesis is mandated for safety[4].
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Set parameters: Temperature = 120 °C , Time = 10 minutes [4]. Enable dynamic power modulation to maintain the temperature isothermally.
-
Workup & Isolation:
-
Allow the vessel to cool to room temperature (ensure internal pressure drops to 0 bar before uncrimping).
-
Pour the mixture into 20 mL of crushed ice/water.
-
Validation Checkpoint 2: Immediate precipitation of a solid confirms successful cyclocondensation. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol.
-
Protocol B: Synthesis of Fused Thiazolopyrimidines
Objective: Hetero-annelation of 2-thioxopyrimidines to yield structurally complex thiazolopyrimidines. Rationale: Fused pyrimidines often exhibit superior target binding. Microwave irradiation accelerates the nucleophilic attack of the exocyclic sulfur on α-halo acids, followed by rapid intramolecular cyclization, bypassing the thermodynamic traps common in 24-hour reflux setups[3].
Step-by-Step Methodology:
-
Preparation: Combine the synthesized 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1.0 mmol) and chloroacetic acid (1.1 mmol) in a microwave vial.
-
Activation: Add anhydrous sodium acetate (1.5 mmol) to act as an acid scavenger and base catalyst, followed by 4 mL of glacial acetic acid.
-
Irradiation: Seal and irradiate at 130 °C for 8 minutes [3].
-
Workup: Cool the vial and pour the contents into ice water. Filter the resulting solid and recrystallize from a DMF/Ethanol mixture to yield the pure fused thiazolopyrimidine.
Quantitative Data & Comparative Analysis
The transition from conventional reflux to microwave-assisted synthesis yields exponential improvements in both time efficiency and product recovery. The table below summarizes the quantitative advantages validated across multiple synthetic campaigns.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Sealed Vessel) |
| Energy Transfer Mechanism | Convection & Conduction | Direct Dielectric Heating |
| Reaction Time (DHPMs) | 12 – 24 hours | 8 – 10 minutes[4] |
| Yield (DHPMs) | 45% – 60% | 85% – 92%[4] |
| Reaction Time (Fused Analogues) | 24 hours | 8 minutes[3] |
| Yield (Fused Analogues) | 42% – 55% | 69% – 88%[3] |
| By-product Formation | High (due to prolonged thermal exposure) | Minimal (rapid kinetic control) |
Conclusion
Microwave-assisted multicomponent synthesis represents a paradigm shift in the generation of pyrimidine libraries. By leveraging dielectric heating, researchers can achieve self-validating, high-yield cyclocondensations in a fraction of the time required by traditional methods. This protocol not only enhances atom economy but also rapidly accelerates the hit-to-lead optimization phase in drug development.
References
-
Microwave Multicomponent Synthesis. PMC - NIH. Available at:[Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal (d-nb.info). Available at: [Link]
-
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at:[Link]
Sources
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 2. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 3. d-nb.info [d-nb.info]
- 4. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced One-Pot Multicomponent Synthesis of Pyrimidine Derivatives
Introduction and Strategic Rationale
Pyrimidine derivatives, specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are highly privileged scaffolds in modern drug discovery. They exhibit a profound spectrum of pharmacological profiles, functioning as calcium channel modulators, anti-cancer agents (e.g., the kinesin inhibitor Monastrol), and broad-spectrum antimicrobial compounds[1].
The classical synthesis of these heterocycles relies on the Biginelli reaction —a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea)[2]. However, Pietro Biginelli’s original 1893 protocol, which utilized concentrated hydrochloric acid in ethanol, is notorious for prolonged reaction times (12–18 hours) and poor yields (20–50%), particularly when utilizing sterically hindered or electronically deactivated aldehydes[3].
As a Senior Application Scientist, I approach the synthesis of pyrimidines not merely as a mixing of reagents, but as a kinetic network that must be actively managed. This guide details optimized, green-chemistry-aligned protocols that leverage modern catalytic systems and thermodynamic control to drive the reaction to near-quantitative yields while eliminating toxic solvent waste.
Mechanistic Causality & Reaction Design
To optimize a multicomponent reaction (MCR), one must first understand and manipulate its kinetic bottlenecks. The Biginelli reaction does not occur simultaneously; it is a highly orchestrated sequence of bimolecular events[4].
-
Imine Formation (The Rate-Limiting Step): The aromatic aldehyde and urea condense to form an acyliminium ion intermediate. This step requires precise acidic activation to protonate the aldehyde's carbonyl oxygen, rendering the electrophilic carbon susceptible to nucleophilic attack by urea.
-
Nucleophilic Addition: The enol tautomer of the β-ketoester attacks the highly reactive acyliminium ion, forming an open-chain ureide intermediate.
-
Cyclodehydration: An intramolecular attack by the secondary amine group of the urea moiety onto the ester/ketone carbonyl, followed by the elimination of a water molecule, yields the thermodynamically stable DHPM ring.
The Causality of Catalyst Selection: Traditional Lewis acids (like AlCl₃) deactivate rapidly in the presence of the water generated during the cyclodehydration step. By selecting catalysts with water-tolerant dual Lewis/Brønsted acidity—such as Heteropolyacids (HPAs)[4] or Aluminium Sulphate[5]—we can continuously activate the aldehyde without suffering from catalyst poisoning.
Biginelli multicomponent reaction mechanism and logical workflow.
Catalyst and Solvent Optimization
The shift toward sustainable chemistry has popularized solvent-free conditions and the use of recoverable heterogeneous catalysts[6]. Under solvent-free conditions, the solid reagents melt and act as their own highly concentrated solvent flux at elevated temperatures (80–110 °C). This drastically increases the effective molarity of the reactive species, overcoming the severe entropic penalty inherent to bringing three separate molecules together[2].
Quantitative Comparison of Catalytic Systems
The table below summarizes the quantitative performance of various modern catalytic systems compared to the classical baseline.
| Catalyst System | Solvent | Temp (°C) | Time | Average Yield (%) | Mechanistic Advantage & Causality |
| HCl (Classical) | Ethanol | 78 | 12–18 h | 20–50 | Baseline method; water byproduct causes equilibrium stalling and low yields[3]. |
| TEBAC | Solvent-free | 100 | 30–40 min | >85 | Acts as a molten flux; high atom economy and overcomes entropy barriers[2]. |
| Ag₃PW₁₂O₄₀ | Ethyl Acetate | 88 | 2–3 h | 85–92 | Water-tolerant Lewis acidity prevents catalyst deactivation[4]. |
| TBBDA | Solvent-free | 100–110 | 15–30 min | 66–95 | Strong Brønsted acid sites drive rapid acyliminium ion formation[6]. |
| Aluminium Sulphate | Acetic Acid | 118 | 1–2 h | 80–90 | Provides dual Lewis/Brønsted acidity; inexpensive and non-toxic[5]. |
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems featuring embedded visual cues and mechanistic rationales.
Step-by-step workflow for the one-pot synthesis and isolation of DHPMs.
Protocol A: Heteropolyacid-Catalyzed Synthesis (Ag₃PW₁₂O₄₀)
Rationale: Heteropolyacids (HPAs) are highly efficient solid acids. Because water is a stoichiometric byproduct of the Biginelli condensation, traditional Lewis acids deactivate. HPAs maintain their catalytic turnover even in biphasic or hydrated environments[4].
-
Initialization: In a 50 mL round-bottom flask, combine the aromatic aldehyde (5.0 mmol), methyl acetoacetate (5.0 mmol), and urea (6.0 mmol). Causality: A slight 1.2x excess of urea is used to drive the equilibrium forward and compensate for potential thermal sublimation.[4]
-
Solvation: Add 10 mL of ethyl acetate.
-
Catalysis: Introduce the Ag₃PW₁₂O₄₀ catalyst (0.05 g/mmol of substrate)[4].
-
Thermal Activation: Equip the flask with a reflux condenser and heat in an oil bath at 88 °C for 2–3 hours[4].
-
Visual Cue: The solution will transition from a heterogeneous suspension to a clear mixture, followed by the gradual precipitation of the product as the reaction reaches thermodynamic completion.
-
-
Recovery: Cool the mixture to room temperature. Filter the precipitated catalyst (which can be washed with diethyl ether and reused).
-
Isolation: Concentrate the filtrate under reduced pressure and pour the residue into crushed ice. Filter the resulting solid DHPM and recrystallize from hot ethanol to achieve >90% purity.
Protocol B: Solvent-Free Synthesis via Phase-Transfer Catalyst
Rationale: Operating without solvent maximizes atom economy. Benzyltriethylammonium chloride (TEBAC) acts as a benign, low-melting additive that facilitates the homogenization of the solid reactants, accelerating the reaction to completion in under 40 minutes[2].
-
Initialization: In a heavy-walled glass tube, thoroughly mix the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea/thiourea (15 mmol)[2].
-
Catalysis: Add 10 mol% of benzyltriethylammonium chloride[2].
-
Thermal Activation: Heat the mixture in a pre-heated oil bath at 100 °C for 30–40 minutes[2].
-
Visual Cue: The mixture will melt into a homogenous liquid phase, then rapidly solidify into a dense, opaque mass as the high-melting-point pyrimidine derivative forms.
-
-
Quenching: Remove from heat and cool to ambient temperature. Quench the solid mass with 20 mL of ice-cold water.
-
Causality: Water selectively dissolves unreacted urea and the TEBAC catalyst, leaving the highly hydrophobic DHPM product as an insoluble solid.
-
-
Isolation: Stir vigorously for 5 minutes to break up the mass, filter under a vacuum, wash the filter cake with cold water (2 x 10 mL), and recrystallize from ethanol.
Scientist's Note on Scale-Up: When scaling the solvent-free protocol beyond 50 mmol, the exothermic nature of the cyclocondensation can lead to localized charring. It is highly recommended to use a heavy-duty overhead mechanical stirrer rather than a magnetic stir bar, as the product mixture rapidly solidifies into an intractable mass.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, every isolated DHPM must be subjected to rigorous analytical validation to confirm the integrity of the pyrimidine ring.
-
Melting Point Analysis: Compare against established literature values. For example, the standard Monastrol precursor (5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one) typically melts sharply at 202–204 °C. A depressed or broad melting point indicates trapped water or unreacted urea.
-
FT-IR Spectroscopy: Confirm the presence of the DHPM scaffold by identifying characteristic stretching frequencies: secondary amine N-H stretches (~3240 cm⁻¹), ester C=O stretch (~1700 cm⁻¹), and the urea-derived amide C=O stretch (~1640 cm⁻¹).
-
¹H NMR (DMSO-d₆): The definitive diagnostic signal for a successfully cyclized Biginelli product is the benzylic methine proton (C4-H), which appears as a distinct doublet or multiplet around δ 5.1–5.4 ppm . Furthermore, the two N-H protons of the pyrimidine ring will appear as two distinct, broad singlets around δ 7.7 and 9.2 ppm due to the asymmetric chemical environment of the heterocycle.
References
- "One-pot synthesis of pyrimidines under solvent-free conditions", Academie des Sciences,
- "New protocol for Biginelli reaction-a practical synthesis of Monastrol", Arkivoc,
- "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties", MDPI,
- "A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
- "One Pot Synthesis of 3, 4-Dihydropyrimidin – 2(1H) – Ones Catalyzed by Aluminium Sulphate: an Improved Procedure for the Biginelli Reaction", Oriental Journal of Chemistry,
- "Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction", PMC / NIH,
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Pot Synthesis of 3, 4-Dihydropyrimidin – 2(1H) – Ones Catalyzed by Aluminium Sulphate: an Improved Procedure for the Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 6. One-pot synthesis of pyrimidines under solvent-free conditions [comptes-rendus.academie-sciences.fr]
Technical Support Center: Purification of 4-Cyclopropylpyrimidine-2-carbaldehyde by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-cyclopropylpyrimidine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic aldehydes. Here, we provide in-depth, experience-driven advice to help you navigate the challenges of purifying this specific molecule, ensuring you achieve high purity and yield.
Introduction: The Challenge of Purifying 4-Cyclopropylpyrimidine-2-carbaldehyde
4-Cyclopropylpyrimidine-2-carbaldehyde is a moderately polar heterocyclic compound. Its purification by column chromatography presents a unique set of challenges stemming from the interplay of its structural features:
-
The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which increases the compound's polarity and potential for strong interactions with polar stationary phases like silica gel. This can lead to issues such as peak tailing.
-
The Aldehyde Group: Aldehydes are reactive functional groups. The acidic nature of standard silica gel can potentially catalyze side reactions, such as aldol condensations or oxidation, leading to the formation of impurities and a reduction in yield.
-
The Cyclopropyl Moiety: While primarily a non-polar substituent, the cyclopropyl group can influence the molecule's overall conformation and steric profile, which may affect its interaction with the stationary phase.
This guide will provide a systematic approach to developing a robust purification method and troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: What is the best type of column chromatography for purifying 4-cyclopropylpyrimidine-2-carbaldehyde?
A1: For a moderately polar compound like 4-cyclopropylpyrimidine-2-carbaldehyde, normal-phase chromatography using silica gel is the most common and logical starting point. However, if significant issues with compound stability on silica are observed, alternative stationary phases should be considered.
Q2: How do I choose the right solvent system (mobile phase)?
A2: The optimal solvent system should be determined empirically using Thin-Layer Chromatography (TLC) before attempting a column separation. The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound in the range of 0.25-0.35 . A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. If the compound shows low Rf in this system, indicating strong retention, the polarity of the mobile phase can be increased by adding a small amount of an even more polar solvent, such as methanol or dichloromethane.
Q3: My compound seems to be degrading on the column. What can I do?
A3: Degradation of aldehydes on silica gel is a known issue, potentially due to the acidic nature of the stationary phase.[1][2] To mitigate this, you can:
-
Use deactivated (neutral) silica gel: This can be prepared by treating standard silica gel with a base, such as triethylamine, to neutralize the acidic silanol groups.
-
Add a small amount of a volatile base to the mobile phase: Incorporating 0.1-1% of triethylamine or pyridine into your eluent can help to suppress acid-catalyzed degradation.
-
Work quickly and at a lower temperature: Minimizing the time the compound spends on the column can reduce the extent of degradation. If possible, running the column in a cold room may also be beneficial.
Q4: I'm observing significant peak tailing. How can I improve the peak shape?
A4: Peak tailing is often caused by strong, non-ideal interactions between the polar pyrimidine ring and the acidic silanol groups on the silica surface. Similar to preventing degradation, adding a small amount of a basic modifier like triethylamine to the mobile phase can often lead to sharper, more symmetrical peaks.
Experimental Protocol: Method Development for Purification
This section provides a step-by-step workflow for developing a reliable purification method for 4-cyclopropylpyrimidine-2-carbaldehyde.
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Develop the Plates: Place the plates in TLC chambers containing different solvent systems. Start with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualize: After development, visualize the spots under UV light (254 nm). If the compound is not UV-active, use a staining agent (e.g., potassium permanganate).
-
Optimize: Adjust the solvent ratio to achieve an Rf of 0.25-0.35 for the desired product, ensuring good separation from major impurities.
Step 2: Column Chromatography
-
Column Packing: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the chosen mobile phase (the less polar component, e.g., hexanes) to create a well-compacted bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble materials, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column bed.
-
Elution: Begin eluting the column with the optimized mobile phase from the TLC analysis. Collect fractions and monitor their composition by TLC.
-
Solvent Gradient (Optional): If impurities are close to the product, a shallow gradient elution can be employed. This involves gradually increasing the proportion of the more polar solvent during the run to improve separation.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to isolate the purified 4-cyclopropylpyrimidine-2-carbaldehyde.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 4-cyclopropylpyrimidine-2-carbaldehyde and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system. - Column overloading. - Poorly packed column. | - Re-optimize the mobile phase using TLC; try different solvent combinations. - Reduce the amount of crude material loaded onto the column. - Repack the column, ensuring a homogenous and well-settled bed. |
| Low Yield / Product Loss | - Irreversible adsorption of the compound onto the silica gel. - Degradation of the aldehyde on the acidic silica.[1][2] | - Add a small percentage (0.1-1%) of a polar modifier like methanol to the mobile phase to help desorb the product. - Use deactivated (neutral) silica gel or add a volatile base (e.g., triethylamine) to the eluent. |
| Product Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., more hexanes in a hexanes/ethyl acetate system). |
| Product Does Not Elute (Low Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., more ethyl acetate). If necessary, add a small amount of a stronger polar solvent like methanol. |
| Streaking or Tailing of the Product Band | - Strong interaction with acidic silanol groups. - Sample is not fully dissolved during loading. | - Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase. - Ensure the sample is completely dissolved before loading, or use the dry loading technique. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues during the column chromatography of 4-cyclopropylpyrimidine-2-carbaldehyde.
Caption: A workflow for troubleshooting the purification of 4-cyclopropylpyrimidine-2-carbaldehyde.
References
-
Grieco, G. et al. (2015). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-cyclopropylpyrimidine-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Noshiranzadeh, N. et al. (2007). Reaction between ortho-Hydroxy Aromatic Aldehydes and Dialkyl Acetylenedicarboxylates in the Presence of Silica Gel in Solvent-Free Conditions. Synthetic Communications, 37(18). Available at: [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
Sources
Side reactions in pyrimidine-carbaldehyde synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals dealing with the notoriously finicky synthesis of pyrimidine-carbaldehydes.
The pyrimidine ring is profoundly electron-deficient, which drastically alters the kinetics of standard formylation, oxidation, and reduction pathways. This guide decodes the mechanistic causality behind common side reactions and provides self-validating protocols to ensure synthetic integrity.
Diagnostic Flowchart for Side Reactions
Diagnostic flowchart for identifying and resolving common side reactions in pyrimidine-carbaldehyde synthesis.
Module 1: Vilsmeier-Haack Formylation Anomalies
Q: During the Vilsmeier-Haack formylation of 4-aminopyrimidines, I observe N-formylation and chlorination instead of the desired C5-carbaldehyde. How can I direct the regioselectivity?
Causality: The Vilsmeier-Haack reagent (chloromethyleniminium ion) is a soft electrophile. Because the pyrimidine ring is electron-withdrawing, C-formylation at the 5-position requires strong electron-donating groups (e.g., -OH, -NH2, -OMe) to activate the ring. However, exocyclic amino groups are highly nucleophilic. In cases where lactam-lactim tautomerism favors the heteroaromatic state, the exocyclic nitrogen outcompetes the C5 carbon, leading to N,N-dimethylamidine derivatives or N-formylation instead of the target carbaldehyde[1].
Solution: Regioselectivity is dictated by temperature control and substrate protection. Running the reaction at 0 °C suppresses the activation energy required for N-attack in specific tautomers, favoring kinetic C5-formylation. Alternatively, protecting the amine as an acetamide forces the electrophile to the C5 position.
Protocol 1: Self-Validating Vilsmeier-Haack Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde
-
Reagent Preparation: Cool anhydrous DMF (3.0 eq) in a flame-dried flask under N2 to 0 °C. Add POCl3 (1.5 eq) dropwise. Validation checkpoint: The solution must turn pale yellow and form a viscous complex within 15 minutes. If it turns dark brown, the DMF is wet; discard and restart.
-
Substrate Addition: Dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous DCE and add dropwise at 0 °C.
-
Thermal Cycling: Heat the mixture to 50 °C for 18 hours. Validation checkpoint: Monitor by LC-MS. The intermediate iminium species will appear as [M+58]+. Do not quench until the starting material is <2%.
-
Hydrolysis: Pour the mixture onto crushed ice. Neutralize slowly with 2M NaOH to pH 7.0. Critical Step: Heat the neutralized aqueous mixture to 60 °C for 1 hour to fully hydrolyze the iminium salt to the aldehyde[1].
-
Isolation: Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.
Module 2: Riley Oxidation of Methylpyrimidines
Q: When oxidizing 2-methylpyrimidine using Selenium Dioxide (SeO2), my yields are severely compromised by over-oxidation to the carboxylic acid. What is the mechanistic failure?
Causality: The Riley oxidation of methyl groups to aldehydes proceeds via an Alder-ene reaction followed by a [2,3]-sigmatropic rearrangement[2]. The electron-deficient pyrimidine ring slows down the initial enolization step. To compensate, chemists often increase the temperature or SeO2 equivalents. However, the resulting pyrimidine-carbaldehyde is highly susceptible to further oxidation by excess SeO2 or trace selenous acid (formed from water), rapidly converting the aldehyde into a carboxylic acid.
Solution: Control the stoichiometry strictly and utilize anhydrous conditions. Alternatively, use a catalytic SeO2 approach with tert-butyl hydroperoxide (TBHP) to continuously reoxidize the Se(II) species, minimizing the standing concentration of aggressive oxidants.
Mechanistic pathway of Riley oxidation highlighting the over-oxidation side reaction.
Protocol 2: Controlled SeO2 Oxidation of 5-Methylpyrimidine
-
Setup: Suspend SeO2 (1.1 eq) in anhydrous 1,4-dioxane. Validation checkpoint: SeO2 must be a white crystalline solid. If it is pink/red, it contains elemental selenium and must be sublimed before use[2].
-
Reaction: Add 5-methylpyrimidine (1.0 eq) and heat to reflux (101 °C) for 4-6 hours.
-
Monitoring: Track the reaction via TLC (EtOAc:Hexane 1:1). The aldehyde will appear as a UV-active spot with a lower Rf than the starting material. Validation checkpoint: Spray with 2,4-DNP stain; an immediate bright yellow/orange precipitate confirms the aldehyde.
-
Workup: Filter the hot mixture through a pad of Celite to remove black elemental selenium. Concentrate the filtrate under reduced pressure.
Module 3: Over-Reduction in Nitrile/Ester Pathways
Q: I am reducing a pyrimidine-5-carbonitrile using DIBAL-H, but I consistently isolate the pyrimidyl alkanol (alcohol) instead of the carbaldehyde. How do I trap the aldehyde?
Causality: DIBAL-H reduction of nitriles typically stops at the aluminum iminium complex, which yields the aldehyde upon aqueous hydrolysis. However, pyrimidine rings strongly coordinate with the aluminum center, altering the local stoichiometry. If the reaction warms above -60 °C, the intermediate can collapse prematurely, allowing unreacted DIBAL-H to aggressively reduce the newly formed aldehyde into a pyrimidyl alkanol[3]. These alternative synthetic pathways must be carefully weighed against direct formylation[4].
Solution: Convert the starting material to a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide forms a highly stable 5-membered chelate with the aluminum hydride, physically preventing a second hydride transfer until the complex is destroyed during the acidic aqueous quench.
Quantitative Data: Side Reaction Profiles
To aid in route selection and risk assessment, the following table summarizes the expected side-product profiles based on the chosen synthetic methodology and substrate.
| Synthetic Route | Substrate | Key Reagents & Conditions | Target Yield (%) | Major Side Reaction | Side Product Yield (%) |
| Vilsmeier-Haack | 6-amino-4-chloro-2-methylthiopyrimidine | POCl3, DMF (50 °C) | < 10% | N-formylation / Amidine formation | 85% |
| Vilsmeier-Haack | 2,4-dimethoxypyrimidine | POCl3, DMF (50 °C) | 88% | Chlorination (Vilsmeier complex) | < 5% |
| Riley Oxidation | 5-methylpyrimidine | SeO2 (2.0 eq), Reflux | 45% | Over-oxidation (Carboxylic Acid) | 35% |
| Catalytic Riley | 5-methylpyrimidine | SeO2 (0.1 eq), TBHP | 78% | Unreacted starting material | 15% |
| DIBAL-H Reduction | Pyrimidine-5-carbonitrile | DIBAL-H (1.5 eq), 0 °C | 30% | Over-reduction (Pyrimidyl alkanol) | 60% |
| Weinreb Reduction | Pyrimidine-5-Weinreb amide | DIBAL-H (1.1 eq), -78 °C | 92% | Cleavage to carboxylic acid | < 2% |
References
-
Title: 4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedländer type synthesis of 7-arylpyrido[2,3-d]pyrimidines Source: ARKAT USA, Inc. / Semantic Scholar URL: [Link]
-
Title: Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism Source: Adichemistry URL: [Link]
-
Title: Mirror-symmetry breaking in the Soai reaction: A kinetic understanding Source: National Institutes of Health (NIH) URL: [Link]
Sources
Catalyst selection for pyrimidine synthesis optimization
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have compiled this guide to address the mechanistic nuances and common pitfalls of constructing pyrimidine scaffolds. Whether you are performing a classic Biginelli multicomponent reaction (MCR) or an advanced acceptorless dehydrogenative coupling, catalyst selection dictates your reaction's trajectory, yield, and purity.
This guide provides self-validating protocols, mechanistic FAQs, and data-driven troubleshooting trees to ensure your synthetic workflows are robust and reproducible.
Section 1: Diagnostic Workflow for Catalyst Selection
Before troubleshooting a failed reaction, ensure your catalytic system aligns with your synthetic route. The decision tree below outlines the optimal catalyst choices based on the reaction type and desired conditions.
Caption: Diagnostic workflow for selecting pyrimidine synthesis catalysts based on reaction route.
Section 2: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do Lewis acids like InBr₃ outperform traditional Brønsted acids in solvent-free Biginelli reactions? A1: Traditional Brønsted acids (e.g., HCl) often lead to undesired side reactions and require harsh conditions that can degrade sensitive functional groups. Lewis acids like InBr₃ act as potent electrophilic activators. They coordinate strongly with the oxygen of the aldehyde and the β-ketoester, accelerating the formation of the critical acyl iminium intermediate without the protic degradation pathways[1]. Under 1, a mere 5 mol% of InBr₃ significantly reduces reaction time and improves yields by efficiently driving the Knoevenagel condensation and subsequent Michael addition[1].
Q2: How do I select a catalyst for acceptorless dehydrogenative synthesis of pyrimidines from alcohols and amidines? A2: For acceptorless dehydrogenation, you need a catalyst capable of sequential dehydrogenation, condensation, and dehydration without relying on a sacrificial oxidant. 2 is highly recommended[2]. It facilitates the oxidation of primary or secondary alcohols to carbonyls, which then condense with amidines. The Pt/C system is highly atom-efficient, allows for easy catalyst separation, and can be recycled at least four times without significant loss of activity[2].
Q3: Can organocatalysts replace metal catalysts for synthesizing pyrimidine derivatives? A3: Yes, particularly in green chemistry applications.3 are highly effective organocatalysts for Biginelli MCRs[3]. L-proline operates via an enamine/iminium activation mechanism. It is non-toxic, highly soluble, and when used in polar solvents like methanol at room temperature, it provides excellent yields (~86%) while avoiding heavy metal contamination—a critical factor in pharmaceutical drug development[3].
Section 3: Troubleshooting Guide: Common Experimental Failures
Issue 1: Low yield or incomplete reaction in Biginelli MCRs with electron-donating benzaldehydes.
-
Causality: Electron-donating groups (EDGs) on the aromatic aldehyde decrease the electrophilicity of the carbonyl carbon, slowing down the initial nucleophilic attack by urea/thiourea[1].
-
Solution:
Issue 2: Catalyst deactivation or "poisoning" when using thiourea instead of urea.
-
Causality: Thiourea contains a highly nucleophilic and coordinating sulfur atom that can strongly chemisorb onto homogeneous transition metal catalysts, blocking active sites (catalyst poisoning)[5].
-
Solution: Switch to an organocatalyst like L-proline (often with a TFA co-catalyst) which does not suffer from metal-coordination poisoning, or utilize a robust heterogeneous catalyst that can be easily regenerated[5].
Issue 3: Poor regioselectivity in the β-ammoniation/cyclization of saturated carbonyls.
-
Causality: Uncontrolled enamine formation and non-selective α-C(sp³)-H bond cleavage lead to a mixture of regioisomers.
-
Solution: Employ an6[6]. The iron catalyst directs a precise mechanistic sequence, ensuring high regioselectivity[6].
Caption: Iron(II)-catalyzed regioselective mechanism for pyrimidine synthesis via β-ammoniation.
Section 4: Quantitative Data: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems to aid in your selection process:
| Catalyst System | Reaction Route | Optimal Solvent | Temp (°C) | Avg. Time | Yield | Ref |
| InBr₃ (5 mol%) | Biginelli MCR | Solvent-Free | 80 | 30-60 min | 85-95% | [1] |
| Pt/C (0.1 mol%) | Dehydrogenative | Toluene | 110 | 24 h | 80-95% | [2] |
| L-Proline Nitrate | Biginelli MCR | Methanol | 25 (RT) | 60 min | ~86% | [3] |
| FeSO₄ / Phenanthroline | β-Ammoniation | DMF/Toluene | 100 | 12-24 h | Up to 82% | [6] |
Section 5: Standard Operating Procedures (SOPs)
Protocol A: Solvent-Free Biginelli Synthesis (InBr₃ Catalyzed)
-
Step 1: Setup. In a mortar or appropriate reaction vessel, combine the aromatic aldehyde (1.0 equiv), β-ketoester (e.g., Meldrum's acid or ethyl acetoacetate, 1.0 equiv), and urea/thiourea (1.2 equiv). Add 5 mol% InBr₃ catalyst[1].
-
Step 2: Reaction. Heat the mixture to 80°C under solvent-free conditions[1].
-
Self-Validation Check: The solid mixture will melt and homogenize. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent. The complete disappearance of the UV-active aromatic aldehyde spot confirms reaction progression.
-
-
Step 3: Workup. Cool the mixture to room temperature. Wash the resulting solid with cold water and ethanol to remove unreacted urea and the water-soluble catalyst. Recrystallize the crude product from hot ethanol to yield pure pyrimidine derivatives.
Protocol B: Acceptorless Dehydrogenative Synthesis (Pt/C Catalyzed)
-
Step 1: Setup. In an oven-dried Schlenk tube, combine the primary/secondary alcohol (1.25 mmol), amidine (1.0 mmol), KOtBu base (1.5 mmol), and 0.1 mol% Pt/C catalyst in 2 mL of anhydrous toluene[2].
-
Step 2: Reaction. Seal the tube and heat to 110°C under an N₂ atmosphere for 24 hours[2].
-
Self-Validation Check: The evolution of H₂ gas (which can be monitored via a bubbler if scaled up) indicates active dehydrogenation. The reaction mixture should darken as the condensation proceeds.
-
-
Step 3: Workup. Cool the reaction slightly and filter it hot through a Celite pad to recover the heterogeneous Pt/C catalyst. Concentrate the filtrate under reduced pressure and purify the residue via silica gel column chromatography.
Protocol C: Iron-Catalyzed β-Ammoniation/Cyclization
-
Step 1: Setup. Combine the saturated carbonyl compound, amidine, TEMPO (as an oxidant/mediator), FeSO₄·7H₂O, and 1,10-phenanthroline ligand in the reaction solvent[6].
-
Step 2: Reaction. Stir the mixture under the optimized thermal conditions.
-
Self-Validation Check: Observe a distinct color change associated with the Fe-complexation and TEMPO radical interaction, indicating the successful formation of the active catalytic species.
-
-
Step 3: Workup. Quench the reaction, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via chromatography to isolate the highly regioselective pyrimidine product.
Section 6: References
-
InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions Source: Journal of Synthetic Chemistry URL:1
-
Acceptorless dehydrogenative synthesis of pyrimidines from amidine and alcohols by using a carbon-supported Pt catalyst Source: Shokubai.org URL:2
-
An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate Source: Journal of Applied Pharmaceutical Science URL:3
-
Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines Source: Organic Chemistry Portal URL:6
-
A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis Source: Benchchem URL:5
-
Optimization of reaction conditions for the synthesis of pyrimidine derivatives Source: Benchchem URL:4
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. shokubai.org [shokubai.org]
- 3. japsonline.com [japsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines [organic-chemistry.org]
Technical Support Center: Solvent Dynamics in Pyrimidine Synthesis
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the classical Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs). However, classical conditions (ethanol/HCl) often suffer from kinetic stalling, poor yields, and side-product formation.
This guide provides a deep mechanistic dive into solvent causality , troubleshooting matrices, and self-validating protocols to optimize the multicomponent synthesis of pyrimidine derivatives.
Part 1: Core Principles & FAQs (Understanding Causality)
Q1: How does the solvent fundamentally alter the yield of multicomponent pyrimidine syntheses? A: The yield of a Biginelli reaction is largely dictated by the diketo-enol tautomerization equilibrium of the 1,3-dicarbonyl reactant[1]. The solvent's primary role is to shift this tautomerization equilibrium position, whereas the catalyst serves merely to eliminate kinetic control[1]. Solvents that stabilize the enol form facilitate the critical nucleophilic attack on the acylimine intermediate, driving the cyclization forward.
Q2: Why do polar aprotic solvents like acetonitrile often outperform classical ethanol conditions? A: The Biginelli condensation proceeds via an ionic acylimine intermediate. Solvents with higher dielectric constants (like acetonitrile, ϵ=37.5 ) stabilize this ionic intermediate and the subsequent transition states significantly better than lower dielectric media, inducing higher yields. Protic solvents like ethanol can competitively hydrogen-bond with the dicarbonyl compound, inadvertently suppressing optimal enolization.
Q3: Are aqueous solvents viable for pyrimidine synthesis? A: Water is often a noticeable exception to the dielectric constant rule due to the poor solubility of organic substrates, which can hinder the reaction. However, aqueous-phase synthesis is possible and highly green if specialized catalysts (like β -cyclodextrin) are used to create hydrophobic pockets that facilitate the Knoevenagel condensation and Michael addition steps[2].
Q4: When should I consider solvent-free conditions? A: Solvent-free conditions are ideal when addressing environmental sustainability or when utilizing specific catalysts like Triphenylphosphine ( PPh3 ) or Diisopropyl ethyl ammonium acetate (DIPEAc)[3]. Removing the solvent increases the effective concentration of the reactants, accelerating the collision rate and often reducing reaction times from hours to minutes[3].
Part 2: Troubleshooting Guide for Experimental Anomalies
Issue 1: Reaction Stalls at 40-50% Yield (Classical HCl/Ethanol System)
-
Root Cause: Strong Lewis acids in certain solvents can form stable metal-enolate intermediates that actually hinder the reaction rather than promote it[1]. Furthermore, protic solvents disrupt the necessary tautomeric shifts.
-
Resolution: Switch to a Brønsted acidic solvent system (e.g., bio-derivable p-cymene with an acid promoter) to return reactivity to the dicarbonyl reagent[1], or transition to a polar aprotic solvent like acetonitrile using a milder Lewis acid like Bi(NO3)3 .
Issue 2: Formation of Dimer-Like Impurities
-
Root Cause: When synthesizing 5-cyanodihydropyrimidines, β -ketonitriles are prone to self-condensation (dimerization) or degradation in standard acidic conditions[4].
-
Resolution: Modify the catalytic system. Using Copper(I) chloride (CuCl) with catalytic concentrated sulfuric acid in methanol exclusively yields the desired 5-cyanodihydropyrimidine without dimer formation[4].
Part 3: Quantitative Solvent & Catalyst Effects
The following table summarizes the causal relationship between solvent environment, catalyst choice, and reaction efficiency.
| Solvent Environment | Catalyst System | Time | Yield (%) | Mechanistic Causality |
| Ethanol | HCl (Classical) | 18 h | 40-60% | Protic solvent competes for H-bonding, suppressing enolization. |
| Acetonitrile | Bi(NO3)3 | 2.5 h | >90% | High dielectric constant stabilizes the ionic acylimine intermediate. |
| Solvent-Free | PPh3 | 12 h | 85-95% | High reactant concentration; forces direct neat interactions. |
| DIPEAc | None (Promoter) | < 1 h | >90% | Ionic liquid effect accelerates cyclocondensation at room temp[3]. |
| Methanol | CuCl / H2SO4 | 72 h | 85% | Specific coordination prevents dimerization of β -ketonitriles[4]. |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. The physical state changes during the workup inherently confirm the success of the chemical transformation without requiring immediate NMR analysis.
Protocol A: Bismuth(III) Nitrate Catalyzed Synthesis in Acetonitrile
-
Causality Rationale: This protocol leverages the high dielectric constant of acetonitrile to stabilize the acylimine intermediate, while Bi(NO3)3 acts as a mild, water-tolerant Lewis acid.
Step-by-Step Methodology:
-
Reagent Assembly: In a 50 mL round-bottom flask, combine the aldehyde (4 mmol), urea or thiourea (5 mmol), and the 1,3-dicarbonyl compound (5 mmol). Reasoning: A slight excess of urea drives the initial imine formation.
-
Solvation: Add 20 mL of HPLC-grade acetonitrile to dissolve the reagents.
-
Catalysis: Introduce Bi(NO3)3⋅5H2O (5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2.5 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 7:3).
-
Self-Validation & Workup: Pour the mixture into crushed ice. Validation Check: The immediate precipitation of a solid indicates successful cyclization (starting materials remain soluble or oil-out). Filter the solid, wash with cold water to remove unreacted urea and catalyst, and recrystallize from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol B: Solvent-Free Synthesis using Triphenylphosphine ( PPh3 )
-
Causality Rationale: Eliminates solvent-induced tautomeric suppression by forcing direct neat interactions, catalyzed by the nucleophilic/Lewis basic nature of PPh3 .
Step-by-Step Methodology:
-
Homogenization: Grind together aldehyde (4 mmol), β -dicarbonyl compound (4 mmol), and urea (6 mmol) in a mortar to ensure a homogenous solid mixture. Reasoning: Maximizes surface area contact for the neat reaction.
-
Catalysis: Transfer to a reaction vessel and add catalytic PPh3 (10 mol%).
-
Thermal Activation: Heat the neat mixture to 100 °C for 12 hours under continuous stirring.
-
Self-Validation & Workup: Cool the mixture to room temperature. Add cold water and stir vigorously. Validation Check: Unreacted urea dissolves in the aqueous phase, leaving behind the crude DHPM as an insoluble mass. Filter and wash with a small amount of cold ethanol. Recrystallize to yield the pure product.
Part 5: Visualizations & Logic Workflows
Mechanistic workflow of the Biginelli reaction highlighting solvent-dependent stabilization.
Troubleshooting logic tree for resolving low yields in multicomponent pyrimidine syntheses.
References
- Source: Chemistry - A European Journal (via ResearchGate)
- Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)
- Source: National Institutes of Health (PMC)
- Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate Source: ACS Omega URL
- Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine Source: Indian Academy of Sciences URL
Sources
Technical Support Center: Temperature Control in Pyrimidine Synthesis
Welcome to the Application Scientist Technical Support Center. Pyrimidine synthesis—whether through the multicomponent Biginelli condensation or the classical Pinner reaction—is highly sensitive to thermal parameters. Temperature does not merely accelerate these reactions; it dictates the thermodynamic versus kinetic pathway, controls the stability of highly reactive intermediates, and governs chemoselectivity.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize temperature profiles, prevent intermediate degradation, and maximize yields.
Reaction Pathway & Thermal Bifurcation
Thermodynamic and kinetic temperature bifurcation in the Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction stalls, and TLC shows an accumulation of an uncyclized intermediate. How do I force the reaction to completion? A1: The Biginelli reaction proceeds through an acyliminium ion intermediate. While the initial condensation between the aldehyde and urea can occur at lower temperatures, the final intramolecular nucleophilic attack by the terminal urea nitrogen onto the activated ketone carbonyl requires significant activation energy. Failure to cyclize is almost always due to insufficient thermal energy. Solution: Increase the reaction temperature to an optimal range of 80°C–100°C. Studies have demonstrated that conducting the reaction at 90°C in the presence of an acid catalyst (e.g., HCl in water) or at 80°C–92°C under solvent-free conditions provides the necessary energy for the cyclization-dehydration step, pushing the equilibrium toward the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) 12.
Q2: When synthesizing pyrimidines using aliphatic aldehydes, my reaction turns into a black tar with very low yield. What is going wrong? A2: Aliphatic aldehydes lack the stabilizing conjugation of aromatic aldehydes and are highly prone to self-condensation (aldol-type polymerization) under acidic, high-temperature conditions 3. The "black tar" is a complex mixture of these polymerized byproducts. Solution: You must decouple the activation of the urea from the thermal degradation of the aldehyde. Lower the reaction temperature and utilize a milder, room-temperature-active catalyst. For example, using Diisopropylethylammonium acetate (DIPEAc) as an ionic liquid catalyst allows the Biginelli reaction to proceed efficiently at room temperature (20–25°C), completely suppressing the thermal polymerization of sensitive aliphatic substrates 4.
Q3: In my Pinner synthesis of pyrimidines, the amidine intermediate is degrading before I can condense it with the β-diketone. Why is this happening? A3: The Pinner reaction begins with the conversion of a nitrile to an imidate hydrochloride (Pinner salt). This intermediate is notoriously thermally unstable. If the temperature during the HCl gas saturation phase exceeds 5°C, the Pinner salt undergoes a thermal rearrangement (often the Chapman-type or direct decomposition) into inert N-alkyl amides 5. Solution: Strict cryogenic control is mandatory. Maintain the reaction vessel between 0°C and 5°C using an ice-salt bath during the entire HCl addition. Only after the amidine is successfully formed and isolated should you apply heat (reflux) for the final cyclocondensation with the β-diketone 35.
Pinner Thermal Control Diagram
Temperature-dependent stability of Pinner salts and pyrimidine cyclization.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol is designed with built-in thermal checkpoints to validate that the reaction is proceeding along the correct thermodynamic pathway.
Protocol A: High-Temperature Biginelli Synthesis (For Aromatic Aldehydes)
Causality: Heat is applied specifically to overcome the high cyclization barrier of the stable acyliminium intermediate 1.
-
Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of the aromatic aldehyde, 1.0 mmol of ethyl acetoacetate, and 1.2 mmol of urea.
-
Solvent & Catalyst: Add 10 mL of water (or ethanol) and 20 mol% of an acid catalyst (e.g., HCl or a solid acid like Amberlyst-15) 12.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath set strictly to 90°C. Note: Do not ramp the temperature with the flask in the bath; shock-heating prevents the buildup of off-target pre-equilibria.
-
Monitoring (Self-Validation): Stir vigorously for 30–45 minutes. The reaction mixture will transition to a light yellow color, and a solid precipitate (the DHPM) will begin to form. This precipitation is your visual confirmation that cyclization has occurred, as the final product is significantly less soluble than the intermediates 6.
-
Isolation: Cool the mixture to 0°C to maximize precipitation, filter the crude solid, and wash with cold water and ethanol. Recrystallize from hot ethanol.
Protocol B: Low-Temperature Pinner Amidine Formation (Precursor to Pyrimidines)
Causality: Cryogenic conditions trap the kinetically favored Pinner salt and prevent thermodynamic rearrangement into useless amides 3.
-
Anhydrous Setup: Flame-dry a 3-neck flask and purge with Argon. Add 1.0 equivalent of the nitrile and 1.1 equivalents of anhydrous alcohol (e.g., ethanol).
-
Cryogenic Cooling: Submerge the flask in an ice/NaCl bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at exactly 0°C.
-
HCl Saturation (Self-Validation): Bubble anhydrous HCl gas into the mixture. Critical Checkpoint: Adjust the gas flow rate so that the exothermic dissolution of HCl does not cause the internal temperature to exceed 5°C. If the temperature spikes, pause the addition.
-
Incubation: Seal the flask and store it at 4°C for 24–48 hours to allow complete crystallization of the imidate hydrochloride (Pinner salt).
-
Ammonolysis: Resuspend the cold salt in absolute ethanol and add anhydrous ammonia at 0°C to yield the amidine, which can then be safely refluxed with a β-diketone to form the final pyrimidine 5.
Data Presentation: Temperature Effects on Biginelli Reaction Profiles
The following table summarizes the causal relationship between temperature, catalyst choice, and reaction outcomes for a standard Biginelli condensation (Benzaldehyde, Ethyl Acetoacetate, Urea).
| Reaction Temperature | Catalyst System | Primary Intermediate/Product | Yield (%) | Impurity Profile |
| 20–25°C (Room Temp) | HCl / Ethanol | Acyliminium ion (Stalled) | < 10% | High unreacted starting materials 4 |
| 20–25°C (Room Temp) | DIPEAc (Ionic Liquid) | 3,4-Dihydropyrimidin-2(1H)-one | 85–92% | Clean; highly effective for aliphatic substrates 4 |
| 80–90°C | HCl / Water | 3,4-Dihydropyrimidin-2(1H)-one | 88–95% | Trace uncyclized intermediates 16 |
| 92°C | Solid Acid (Solventless) | 3,4-Dihydropyrimidin-2(1H)-one | > 90% | Clean; environmentally benign 2 |
| > 110°C (Prolonged) | Strong Acid (e.g., H2SO4) | Degradation Products | < 40% | Aldol polymers, oxidized pyrimidines, tars 7 |
References
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Source: jsynthchem.com.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Source: mdpi.com.
- Technical Support Center: Synthesis of Pyrimidine Derivatives. Source: benchchem.com.
- Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. Source: nih.gov.
- Overcoming side reactions in pyrimidine synthesis. Source: benchchem.com.
- Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. Source: opensciencepublications.com.
- Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Source: benchchem.com.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting SNAr Reactions on Chloropyrimidine Precursors
Welcome to the Application Scientist Support Center. Nucleophilic Aromatic Substitution (SNAr) on chloropyrimidines is a cornerstone reaction in medicinal chemistry and drug development. However, the electron-deficient nature of the pyrimidine ring, combined with multiple reactive sites (e.g., 2,4-dichloropyrimidine), often leads to complex troubleshooting scenarios involving regioselectivity, over-substitution, and substrate deactivation.
This guide is designed to move beyond basic protocols, offering causality-driven solutions and self-validating experimental designs to ensure your workflows are robust and reproducible.
Diagnostic Decision Tree
Before adjusting your reaction parameters, identify the primary failure mode of your current SNAr protocol using the workflow below.
Diagnostic workflow for troubleshooting SNAr reactions on chloropyrimidine substrates.
Frequently Asked Questions & Mechanistic Troubleshooting
Issue 1: Poor Regioselectivity (C-4 vs. C-2 Substitution)
Q: I am reacting 2,4-dichloropyrimidine with a secondary amine, but NMR shows a 70:30 mixture of C-4 and C-2 substituted products. How do I force exclusive selectivity?
The Causality: Regioselectivity in 2,4-dichloropyrimidines is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the Carbon-Chlorine Bond Dissociation Energy (BDE)[1]. Quantum mechanical analyses show that the C-4 C–Cl BDE is approximately 1.3 kcal/mol lower than the C-2 C–Cl BDE, making C-4 the kinetically favored site for nucleophilic attack[2]. However, this small energy gap often results in mixtures under standard thermal conditions.
The Solution:
-
For C-4 Selectivity: Employ a coordination/activation strategy. Using a Cu(II)/PTABS catalytic system forces the metal to coordinate with the pyrimidine nitrogen, selectively lowering the LUMO at the C-4 position and yielding >90% C-4 selectivity[2].
-
For C-2 Selectivity: If C-2 is your target, conventional primary/secondary amines will fight the natural BDE gradient. Instead, use a tertiary amine nucleophile. Tertiary amines attack at C-2 and undergo an in situ N-dealkylation, effectively delivering a secondary amine exclusively to the C-2 position[3]. Alternatively, specific substrates like 2-MeSO₂-4-chloropyrimidine exhibit exclusive C-2 selectivity with alkoxides due to hydrogen-bonding stabilization in the transition state[4].
Issue 2: Unreactive Substrates
Q: My pyrimidine has an electron-donating group (EDG) at the C-5 position. The SNAr reaction shows 0% conversion even at 120 °C in DMSO. How can I activate it?
The Causality: EDGs (e.g., -OMe, -NHMe) push electron density into the pyrimidine ring, significantly raising the LUMO energy. This makes the ring highly resistant to nucleophilic attack, effectively shutting down the SNAr pathway[1].
The Solution: Introduce a Lewis acid. Zinc-based Lewis acids (like ZnCl₂) bind strongly to the basic nitrogen atoms of the pyrimidine ring[5]. This σ-complexation acts as a temporary, powerful electron-withdrawing group, pulling electron density out of the ring, stabilizing the anionic Meisenheimer intermediate, and dramatically accelerating the reaction[5].
Issue 3: Solvolysis and Etherification Side Reactions
Q: I am using ethanol and NaOH to run an amination, but LC-MS shows my chloropyrimidine is being converted into an ethoxypyrimidine instead of the desired amine.
The Causality: Strong hydroxide bases (NaOH/KOH) in protic alcoholic solvents generate alkoxide ions in situ[6]. Alkoxides are significantly harder and more reactive nucleophiles than most amines. They will outcompete the amine for the electrophilic carbon, leading to rapid etherification[6].
The Solution: Switch to a polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile) and utilize a non-nucleophilic organic base (DIPEA, TEA) or a mild inorganic base (K₂CO₃).
Mechanistic Pathway of Metal-Activated SNAr
Mechanistic pathway of metal-catalyzed activation in SNAr of chloropyrimidines.
Quantitative Data: Reagent Effects on Regioselectivity
The following table summarizes expected regioselectivity outcomes based on experimental conditions, allowing you to select the precise parameters for your target isomer.
| Substrate | Nucleophile | Catalyst / Additive | Major Regioisomer | Selectivity Ratio (C4:C2) |
| 2,4-Dichloropyrimidine | Primary/Secondary Amine | None (Standard Thermal) | C-4 | ~ 80:20 |
| 2,4-Dichloropyrimidine | Primary/Secondary Amine | Cu(OAc)₂ / PTABS | C-4 | > 90:10 |
| 5-Substituted-2,4-Dichloropyrimidine | Tertiary Amine | None (N-dealkylation) | C-2 | > 95:5 |
| 2-MeSO₂-4-Chloropyrimidine | Alkoxide | None (-78 °C) | C-2 | > 99:1 |
Self-Validating Experimental Protocols
These methodologies are designed with built-in validation checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.
Protocol A: Highly C-4 Selective Amination via Cu(II)/PTABS Catalysis
Use this protocol when standard thermal conditions yield unacceptable mixtures of C-2/C-4 isomers.
-
Preparation: To an oven-dried flask, add 2,4-dichloropyrimidine (1.0 equiv), the desired amine (1.0 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Loading: Add Cu(OAc)₂·H₂O (1.0 mol %) and PTABS ligand (2.0 mol %)[2].
-
Reaction: Suspend the mixture in H₂O (1.0 M relative to substrate). Stir vigorously at 30 °C for 5 hours.
-
Validation Checkpoint (TLC/LC-MS): At 2 hours, sample the reaction. If the catalyst is functioning correctly, LC-MS should show >90% conversion to a single mass peak corresponding to the mono-aminated product. The appearance of a 1:1 mixture indicates catalyst poisoning or ligand degradation.
-
Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Lewis Acid (ZnCl₂) Promoted SNAr for Deactivated Pyrimidines
Use this protocol for pyrimidines bearing electron-donating groups that fail to react under standard conditions.
-
Activation Complex Formation: Dissolve the deactivated chloropyrimidine (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere. Add anhydrous ZnCl₂ (1.2 equiv)[5]. Stir at room temperature for 15 minutes to allow the σ-complex to form.
-
Nucleophile Addition: Add the amine nucleophile (1.5 equiv) followed by DIPEA (2.0 equiv).
-
Reaction: Heat the mixture to 60–80 °C.
-
Validation Checkpoint: The reaction mixture may undergo a slight color change upon ZnCl₂ coordination. If starting material persists after 4 hours, verify the anhydrous nature of your ZnCl₂; moisture rapidly hydrolyzes the Lewis acid, destroying the activation complex.
-
Workup: Quench with saturated aqueous NH₄Cl to break the zinc complex. Extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.
References
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
How to avoid byproduct formation in Wittig olefination
Welcome to the Wittig Olefination Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the most notorious bottlenecks in the Wittig reaction: byproduct formation, stereochemical scrambling, and purification nightmares.
This guide bridges the gap between theoretical mechanisms and bench-top realities, providing self-validating protocols and causality-driven explanations to ensure your olefinations are high-yielding, stereoselective, and scalable.
Part 1: Diagnostic Workflow for Wittig Byproducts
Before diving into specific chemical interventions, it is critical to identify the root cause of your byproduct formation. The flowchart below maps the most common issues to their mechanistic origins and standard corrective actions.
Diagnostic flowchart for identifying and resolving common Wittig olefination byproducts.
Part 2: Troubleshooting Guide & FAQs
Q1: How do I remove stoichiometric triphenylphosphine oxide (TPPO) without running endless silica columns?
The Causality: TPPO ( Ph3P=O ) is the thermodynamic driving force of the Wittig reaction, but its high polarity and strong hydrogen-bonding capabilities cause it to streak heavily on silica gel, often co-eluting with your target alkene. The Solution: Exploit the physicochemical properties of TPPO. It is highly soluble in dichloromethane and THF, but practically insoluble in cold non-polar solvents (like hexane or cyclohexane) and forms insoluble coordination complexes with Lewis acids.
-
Chemical Complexation: Dissolving the crude mixture in ethanol and adding ZnCl2 or MgCl2 forces the formation of a highly insoluble TPPO−ZnCl2 adduct that can be filtered off [1].
-
Catalytic Wittig: To avoid TPPO entirely, transition to a P(III)/P(V) redox-cycling method. By using a silane reductant (e.g., phenylsilane) and a catalytic amount of phosphine oxide, the TPPO is reduced in situ back to the active phosphine [2].
P(III)/P(V) redox cycle for the Catalytic Wittig reaction, eliminating stoichiometric TPPO waste.
Q2: My reaction with a non-stabilized ylide is yielding an inseparable E/Z mixture. How do I force E-selectivity?
The Causality: Non-stabilized ylides react under kinetic control via an early transition state, minimizing steric repulsion to form the cis-oxaphosphetane, which cycloreverts to the Z-alkene. If you are getting E/Z mixtures, your betaine/oxaphosphetane intermediates are likely equilibrating due to the presence of lithium salts. The Solution: Use the Schlosser Modification . By treating the initially formed erythro betaine (which leads to the Z-alkene) with an equivalent of phenyllithium at low temperature, you deprotonate the intermediate to form a lithiobetaine. Warming the reaction allows this species to equilibrate to the thermodynamically more stable threo configuration. Subsequent protonation and cycloreversion yield the E-alkene almost exclusively [3].
Q3: I am observing epimerization at the alpha-chiral center of my aldehyde.
The Causality: The strong bases typically used to generate ylides (e.g., n-BuLi, NaH) can remain in slight excess or the ylide itself can act as a base rather than a nucleophile, leading to the deprotonation of the acidic α -protons of your aldehyde. This causes enolization, destroying your stereocenter, and can also trigger aldol condensation byproducts. The Solution: Switch to milder, non-nucleophilic bases such as NaHMDS or KHMDS. For semi-stabilized and stabilized ylides, you can often use weak bases like K2CO3 or DBU in the presence of lithium salts to generate the ylide under milder conditions, preserving the α -chiral center.
Part 3: Quantitative Data & Stereochemical Control
To avoid stereoisomeric byproducts, you must match your ylide type with the correct reaction conditions. The table below summarizes the expected outcomes and the necessary modifications to invert or enhance selectivity.
| Ylide Type | Substituent (R Group) | Control Mechanism | Natural Major Isomer | Modification for Opposite Isomer |
| Non-stabilized | Alkyl chains | Kinetic | Z-alkene (>90%) | Schlosser Modification (forces E-alkene) |
| Semi-stabilized | Aryl, Allyl | Mixed | E/Z Mixture | Switch to HWE Reaction (forces E-alkene) |
| Stabilized | Esters, Ketones, CN | Thermodynamic | E-alkene (>95%) | Still-Gennari Modification (forces Z-alkene) |
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Chromatography-Free TPPO Removal via Zinc Complexation
This protocol is a self-validating system: the formation of the insoluble complex provides immediate visual confirmation that the TPPO is being sequestered.[4]
-
Concentration: Upon completion of the Wittig reaction, remove the primary reaction solvent (e.g., THF or DCM) under reduced pressure until a thick crude oil/solid remains.
-
Solvent Swap: Redissolve the crude mixture in a minimal volume of warm Ethanol (approx. 2-3 mL per gram of crude).
-
Complexation: Add 2.0 equivalents of anhydrous ZnCl2 (relative to the initial theoretical amount of Ph3P used).
-
Incubation: Stir vigorously at room temperature for 2 hours. Self-Validation Check: A thick, white precipitate of the TPPO−ZnCl2 complex will form. If the solution remains clear, cool to 0°C to induce precipitation.
-
Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with a small amount of cold ethanol.
-
Recovery: Concentrate the filtrate to yield the crude alkene, which will now be >95% free of TPPO and ready for direct crystallization or a rapid silica plug.
Protocol B: The Schlosser Modification for E-Selective Olefination
Use this protocol when reacting non-stabilized ylides but an E-alkene is the desired target.[5]
-
Ylide Generation: Suspend the alkyltriphenylphosphonium salt in anhydrous THF under Argon. Cool to -78°C. Add 1.0 equivalent of Phenyllithium (PhLi) dropwise. Stir for 30 minutes.
-
Aldehyde Addition: Add 1.0 equivalent of the aldehyde dropwise at -78°C. Self-Validation Check: The deep color of the ylide (often orange/red) should fade as the erythro betaine forms.
-
Deprotonation: Add a second equivalent (1.0 eq) of PhLi at -78°C to deprotonate the betaine, forming the lithiobetaine.
-
Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature for 30 minutes. This provides the thermal energy required for the lithiobetaine to equilibrate to the more stable threo configuration.
-
Protonation: Recool the flask to -78°C. Add exactly 1.0 equivalent of a proton source (e.g., tert-butanol or ethereal HCl) to protonate the intermediate.
-
Cycloreversion: Add 1.2 equivalents of Potassium tert-butoxide (KOtBu) and allow the reaction to warm to room temperature to drive the cycloreversion, yielding the E-alkene and TPPO.
Part 5: References
-
Mechanistic Investigations into Catalytic Wittig Reactions University of Nottingham ePrints URL:[Link]
-
Wittig reaction Wikipedia URL:[Link]
-
How does one remove triphenylphosphine oxide from product? ResearchGate URL:[Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not Scientific Update URL:[Link]
Sources
Technical Support Center: Scaling Up Synthesis of 4-Cyclopropylpyrimidine-2-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic, thermal, and operational challenges associated with scaling up the synthesis of 4-Cyclopropylpyrimidine-2-carbaldehyde .
Pyrimidine-2-carbaldehydes are highly reactive, versatile building blocks in drug discovery. However, transitioning their synthesis from the bench to pilot-plant scale introduces significant hurdles, primarily concerning over-reduction, emulsion formation during workup, and product instability[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and a causal analysis of common experimental pitfalls.
Scale-Up Workflow Diagram
The most scalable and economically viable route to 4-Cyclopropylpyrimidine-2-carbaldehyde utilizes a controlled DIBAL-H (Diisobutylaluminum hydride) reduction of methyl 4-cyclopropylpyrimidine-2-carboxylate[2].
Workflow for scaling up 4-Cyclopropylpyrimidine-2-carbaldehyde synthesis.
Quantitative Strategy Comparison
To make informed decisions on your synthetic route, compare the quantitative data of various scale-up strategies below.
| Synthetic Strategy | Reagents & Conditions | Yield Range | Scalability | Primary Impurity Risk |
| Direct Ester Reduction | DIBAL-H, THF/Toluene, -78°C | 65–75% | Moderate | Over-reduction to alcohol |
| Weinreb Amide Reduction | 1. NHMe(OMe) 2. DIBAL-H or LAH | 80–90% | High | Unreacted amide starting material |
| Methyl Oxidation | SeO 2 , 1,4-Dioxane, Reflux | 40–50% | Low (Toxicity) | Over-oxidation to carboxylic acid |
Troubleshooting Guides & FAQs
Q1: Why do I observe significant formation of 4-cyclopropylpyrimidine-2-methanol (over-reduction) during scale-up?
Causality: DIBAL-H is a potent hydride donor. At a laboratory scale, maintaining -78°C is trivial. However, on a pilot scale, the exothermic nature of the DIBAL-H reaction with the ester causes localized heating (hot spots) due to poor heat transfer. Elevated temperatures cause the tetrahedral intermediate to collapse prematurely into the aldehyde, which is immediately reduced again by excess DIBAL-H to form the alcohol. Solution:
-
Engineering Fix: Use a jacketed cryogenic reactor with high-shear mixing and strictly control the DIBAL-H feed rate.
-
Chemical Fix: Convert the ester to a Weinreb amide (N-methoxy-N-methyl-4-cyclopropylpyrimidine-2-carboxamide) prior to reduction. The Weinreb amide forms a highly stable, five-membered cyclic chelate with the aluminum atom, preventing the collapse of the intermediate until the aqueous quench occurs.
Q2: During the aqueous workup of the DIBAL-H reduction, a stubborn, gel-like emulsion forms. How can phase separation be improved?
Causality: Upon standard aqueous quenching, the aluminum salts from DIBAL-H precipitate as gelatinous aluminum hydroxides (Al(OH) 3 ). These polymeric gels trap the organic product and prevent the organic and aqueous layers from separating. Solution: Utilize a Rochelle's salt (potassium sodium tartrate) quench. The tartrate ions act as bidentate ligands, chelating the aluminum ions to form a highly water-soluble complex. This breaks the emulsion and allows for a clean phase separation.
Q3: The isolated aldehyde degrades rapidly into a white precipitate upon storage. What is happening?
Causality: The electron-withdrawing nature of the pyrimidine diazine ring makes the C2-carbaldehyde highly electrophilic. When exposed to atmospheric moisture, it rapidly undergoes hydration to form a gem-diol. Furthermore, atmospheric oxygen easily oxidizes the aldehyde to 4-cyclopropylpyrimidine-2-carboxylic acid, leading to polymerization or precipitation[1]. Solution: Never expose the final product to air. Concentrate the product under reduced pressure at low temperatures (<30°C). Immediately flush the storage vessel with Argon or Nitrogen, seal tightly in an opaque/amber vial, and store at 2-8°C[1]. If long-term storage is required, protect the aldehyde as a dimethyl acetal.
Step-by-Step Experimental Protocol
Optimized Scale-Up Protocol: Direct DIBAL-H Reduction of Methyl 4-cyclopropylpyrimidine-2-carboxylate
This protocol is a self-validating system: the use of a reverse-quench into Rochelle's salt inherently prevents the thermal spikes and emulsions that typically ruin scale-up yields.
Step 1: Reactor Preparation Purge a 50 L jacketed glass-lined reactor with Argon. Charge the reactor with methyl 4-cyclopropylpyrimidine-2-carboxylate (1.0 kg, 5.61 mol) and anhydrous THF/Toluene (1:1 v/v, 15 L).
Step 2: Cryogenic Cooling Circulate cryogenic fluid through the reactor jacket to cool the mixture to an internal temperature of -78°C. Ensure the internal thermocouple is properly calibrated.
Step 3: Hydride Addition Using a calibrated dosing pump, add DIBAL-H (1.0 M in toluene, 5.9 L, 1.05 eq) dropwise over 3 to 4 hours. Critical Control Parameter: Maintain the internal temperature strictly below -70°C to prevent over-reduction to the alcohol.
Step 4: Reaction Monitoring Stir the mixture for an additional 0.25 hours at -78°C[2]. Draw a sample, quench it in a micro-vial with methanol, and confirm the complete consumption of the starting material via HPLC.
Step 5: Reverse Quenching (Thermal Control) Prepare a secondary 100 L reactor containing a vigorously stirred solution of saturated aqueous Rochelle's salt (potassium sodium tartrate, 20 L) pre-cooled to 0°C. Slowly transfer (reverse-quench) the cryogenic reaction mixture into the Rochelle's salt solution. Caution: This step is highly exothermic and generates isobutane gas. Ensure proper venting.
Step 6: Phase Separation Allow the quenched mixture to warm to room temperature. Stir vigorously for 2 hours until the aluminum emulsion breaks completely and two distinct, clear phases form.
Step 7: Extraction & Drying Stop agitation and separate the organic layer. Extract the remaining aqueous layer with Ethyl Acetate (2 x 5 L). Combine all organic layers, wash with brine (5 L), dry over anhydrous Na 2 SO 4 , and filter.
Step 8: Concentration & Storage Concentrate the filtrate under reduced pressure, keeping the water bath temperature strictly below 30°C to prevent thermal degradation. Immediately flush the resulting product with Argon and store at 2-8°C[1].
References
- Molaid. "methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS号1378520-74-1". Source: molaid.com.
- Benchchem. "2-Pyrimidinecarboxaldehyde | 27427-92-5". Source: benchchem.com.
Sources
A Comprehensive Guide to Catalytic Methods for Pyrimidine Synthesis: Comparative Analysis and Experimental Protocols
Introduction
Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including anticancer agents (e.g., 5-fluorouracil, capecitabine) and antivirals 1. The efficient construction of the pyrimidine ring is a critical bottleneck in drug development. Historically, classical condensation methods required harsh conditions, long reaction times, and stoichiometric amounts of corrosive reagents.
Today, catalytic multicomponent reactions (MCRs)—most notably the Biginelli reaction and transition-metal-catalyzed dehydrogenative couplings—have revolutionized pyrimidine synthesis. These methods offer higher atom economy, milder conditions, and broader substrate scope. This guide provides an objective, data-driven comparison of modern catalytic systems, detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols for bench scientists.
Mechanistic Causality: How Catalysts Dictate Reaction Pathways
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction involves a three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea/thiourea. The reaction relies heavily on the stabilization of key intermediates:
-
Lewis Acids (e.g., FeCl₃, InBr₃, YbCl₃): Lewis acids coordinate with the carbonyl oxygen of the aldehyde and the nitrogen of urea, significantly lowering the activation energy for the formation of the crucial N-acyliminium ion intermediate. This targeted activation prevents unwanted side reactions (like Knoevenagel condensation) and drives the reaction toward the desired cyclization 2.
-
Heterogeneous & Green Catalysts (e.g., HPA-Clay, Bi(NO₃)₃): Heteropolyacids (HPAs) supported on clay provide a high density of Brønsted acid sites within a confined mesoporous structure. This accelerates electrophilic activation and allows for easy recovery and recycling of the catalyst via simple filtration, aligning with green chemistry principles 3.
-
Transition Metals (e.g., Ir, Ru): In dehydrogenative cross-coupling approaches, transition metals catalyze the oxidation of alcohols to aldehydes in situ, followed by condensation with amidines. The metal facilitates the extrusion of hydrogen gas, making the process thermodynamically favorable and highly sustainable 4.
Catalyst-driven activation of the N-acyliminium ion intermediate in pyrimidine synthesis.
Comparative Data: Catalyst Performance in Pyrimidine Synthesis
To objectively evaluate catalyst efficacy, we must analyze reaction yield, time, required loading, and environmental impact (solvent use). The following table summarizes quantitative data from recent comparative studies on the Biginelli reaction and related MCRs.
| Catalyst System | Catalyst Loading | Reaction Conditions | Time | Average Yield | Key Advantages & Limitations |
| FeCl₃·6H₂O | 10 mol% | Ethanol, Reflux | 4-5 h | 95% | High yield, cheap; requires volatile organic solvents and long heating 2. |
| InBr₃ | 5 mol% | Solvent-free, 80°C | 1-2 h | >90% | Excellent for diverse aldehydes; solvent-free, but indium salts are costly 5. |
| YbCl₃ | 3 mol% | Solvent-free, 90°C | 3 h | 88-92% | Low loading, water-tolerant Lewis acid; moderate reaction times 2. |
| Bi(NO₃)₃ | 5 mol% | Acetonitrile, RT | 2.5 h | 42-95% | Mild room-temperature conditions; highly dependent on substrate electronics 6. |
| HPA-Clay | 2 mol% | Solvent-free, Reflux | 1 h | 96% | Highly recyclable (up to 6 cycles), extremely fast, green chemistry compliant 3. |
| Ir-Catalyst | 1-2 mol% | Toluene, 110°C | 12 h | 85% | Utilizes sustainable biomass alcohols; produces only H₂ and H₂O as byproducts 4. |
Experimental Methodologies: Self-Validating Protocols
A robust protocol must include built-in validation steps to ensure reproducibility. Below are two standardized workflows for pyrimidine synthesis.
Protocol 1: Lewis Acid-Catalyzed Synthesis (InBr₃ under Solvent-Free Conditions)
Causality: Indium(III) bromide is a highly carbophilic Lewis acid that effectively activates the aldehyde carbonyl without being deactivated by the water generated during the condensation 5.
-
Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), β-keto ester (10 mmol), and urea (15 mmol).
-
Catalyst Addition: Add InBr₃ (0.5 mmol, 5 mol%). Validation Check: Ensure the catalyst is finely powdered to maximize surface area contact in the absence of a solvent.
-
Reaction: Heat the mixture to 80°C with vigorous magnetic stirring. The initially solid mixture will melt and become a homogenous liquid phase.
-
In-Process Monitoring (Self-Validation): After 45 minutes, sample a micro-aliquot, dissolve it in ethyl acetate, and perform Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot confirms reaction progression.
-
Workup: Once complete (typically 1-2 hours), cool the mixture to room temperature until the product solidifies. Add 20 mL of ice-cold water and stir for 15 minutes to dissolve unreacted urea and the catalyst.
-
Purification: Filter the crude solid under vacuum and recrystallize from hot ethanol.
-
Characterization: Confirm the structure via ¹H-NMR (identifying the characteristic chiral methine proton singlet around δ 5.2-5.5 ppm) and melting point analysis.
Protocol 2: Green Heterogeneous Catalysis (HPA-Clay)
Causality: HPA-Clay provides a dual-function environment where the clay acts as a dehydrating desiccant to drive the equilibrium forward, while the heteropolyacid provides strong protonic sites 3.
-
Setup: Mix aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in a reaction vessel.
-
Catalyst Loading: Add 2 mol% of the HPA-Clay catalyst.
-
Reaction: Heat to 90°C under neat (solvent-free) conditions for 1 hour.
-
Catalyst Recovery (Self-Validation): Add hot ethanol to the mixture to dissolve the synthesized DHPM. Filter the hot solution immediately. The HPA-Clay catalyst remains on the filter paper. Validation Check: Wash the recovered catalyst with ethanol, dry at 100°C for 2 hours, and weigh it. A recovery rate of >95% validates the true heterogeneous nature of the system.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce the crystallization of the pure pyrimidine derivative.
Self-validating experimental workflow for catalytic multicomponent pyrimidine synthesis.
References
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Applied Technology (IJSAT). URL: [Link]
-
GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. URL: [Link]
-
InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. Journal of Synthetic Chemistry. URL: [Link]
-
Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry. URL: [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
Efficacy of 4-Cyclopropylpyrimidine-2-carbaldehyde derivatives as LSD1 inhibitors
An In-Depth Comparative Guide to 4-Cyclopropylpyrimidine-2-carbaldehyde Derivatives as LSD1 Inhibitors
Introduction: The Epigenetic Eraser, LSD1, as a Prime Oncologic Target
In the intricate landscape of epigenetic regulation, Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical enzyme and a compelling therapeutic target.[1] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1's primary role is to erase methyl marks from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark typically associated with active gene transcription.[1][2] By removing these marks, LSD1, often in concert with corepressor complexes like CoREST, facilitates transcriptional repression.[1][3]
The pathological significance of LSD1 is profound; its overexpression is a common feature in a wide array of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and neuroblastoma.[4][5][6] In these contexts, elevated LSD1 activity impedes cellular differentiation and promotes proliferation and malignancy, making it a prime target for therapeutic intervention.[6][7] This has spurred the development of numerous small molecule inhibitors, broadly classified as either irreversible (covalent) or reversible, which are at various stages of preclinical and clinical development.[8][9]
This guide provides a detailed comparative analysis of a promising class of irreversible inhibitors: the 4-cyclopropylpyrimidine-2-carbaldehyde derivatives. We will dissect their efficacy, mechanism, and structure-activity relationships, placing them in context with other key LSD1 inhibitors to provide researchers and drug developers with a comprehensive technical overview.
The Landscape of LSD1 Inhibition: A Mechanistic Overview
LSD1 inhibitors can be broadly categorized based on their mechanism of action. The first generation and most clinically advanced inhibitors are largely irreversible, mechanism-based inactivators that form a covalent bond with the FAD cofactor in the enzyme's active site.[6][8] These are often derived from tranylcypromine (TCP), a known monoamine oxidase (MAO) inhibitor that was repurposed due to the structural homology between LSD1 and MAOs.[4][6] More recently, reversible inhibitors have been developed, which either compete with the FAD cofactor or target the substrate-binding pocket, offering a different therapeutic profile and potentially avoiding some of the toxicities associated with irreversible binding.[8][9]
Deep Dive: 4-Cyclopropylpyrimidine-2-carbaldehyde Derivatives
A novel class of LSD1 inhibitors has been developed based on a cyclopropylamine-containing cyanopyrimidine scaffold. These compounds leverage the validated cyclopropylamine warhead, known to irreversibly inactivate FAD-dependent amine oxidases, and combine it with a pyrimidine core to optimize binding and selectivity.
Mechanism of Action: Irreversible FAD Inactivation
The core mechanism of these derivatives is rooted in the cyclopropylamine moiety. Similar to TCP, this group is oxidized by the FAD cofactor within the LSD1 active site. This process generates a reactive intermediate that covalently bonds to the FAD, leading to the irreversible inactivation of the enzyme.[10] This mechanism-based inactivation is highly effective, as it permanently removes the enzyme from its pool of activity.
Caption: Mechanism of LSD1 demethylation and irreversible inhibition.
Structure-Activity Relationship (SAR) and Efficacy
Recent studies have synthesized and evaluated a series of cyclopropylamine-containing cyanopyrimidine derivatives, revealing key structural features that govern their anticancer activity and LSD1 inhibition.
-
The Pyrimidine Core: This heterocyclic ring serves as a central scaffold for orienting the key functional groups within the LSD1 active site.
-
The Cyclopropylamine "Warhead": Essential for the irreversible mechanism of action.
-
Substitutions on the Pyrimidine Ring: The nature of the substituent at the 6-position of the pyrimidine ring significantly impacts activity. For instance, n-propyl-thio or isopropyl-thio groups were found to enhance anticancer activity.
-
Substitutions on the Phenyl Ring: Electron-donating groups at the para-position of a phenyl ring attached to the scaffold generally led to enhanced activity.
One study reported a series of eighteen such derivatives, with several compounds showing potent activity. Compounds VIIb , VIIi , and VIIm from this series emerged as the most potent anticancer agents against a panel of 60 cancer cell lines. Importantly, these compounds also demonstrated potent inhibition of LSD1 in enzymatic assays.
Comparative Performance Analysis
To objectively evaluate the 4-cyclopropylpyrimidine-2-carbaldehyde derivatives, it is essential to compare their performance metrics against other well-characterized LSD1 inhibitors.
| Inhibitor Class/Compound | Mechanism | LSD1 IC50 | Selectivity over MAO-A/B | Cellular Potency | Clinical Status |
| TCP (Tranylcypromine) | Irreversible | ~200 µM (Ki)[4] | Low | Micromolar range | Phase I/II (in combination)[4][9] |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM[4] | High | Sub-nanomolar[4] | Phase II[4][11] |
| GSK-2879552 | Irreversible | ~20 nM | High | Nanomolar | Discontinued[12] |
| SP-2577 (Seclidemstat) | Reversible | Low µM | High | Micromolar range | Phase I/II[12] |
| CC-90011 (Pulrodemstat) | Reversible | 0.25 nM[11] | High | Potent | Phase I/II[9][11] |
| Cyclopropyl-pyrimidine (VIIi) | Irreversible | 1.80 µM[13] | Not Reported | Micromolar (GI50) | Preclinical |
| Cyclopropyl-pyrimidine (VIIb) | Irreversible | 2.25 µM | Not Reported | Micromolar (GI50) | Preclinical |
Analysis:
The data reveals that while the cyclopropylpyrimidine derivatives (e.g., VIIi, VIIb) are effective LSD1 inhibitors with low micromolar IC50 values, they are currently less potent than clinical-stage irreversible inhibitors like ORY-1001.[4] However, their potency is significantly greater than the parent compound, TCP.[4] A crucial aspect for their future development will be to determine their selectivity profile against MAO-A and MAO-B, as high selectivity is a key feature of clinically successful LSD1 inhibitors, helping to avoid off-target neurological effects associated with MAO inhibition.[10][14] Their demonstrated antiproliferative activity in cancer cell lines at micromolar concentrations confirms their cell permeability and on-target potential.
Essential Experimental Protocols for Evaluation
A rigorous, multi-step process is required to validate and characterize novel LSD1 inhibitors. This typically moves from initial biochemical screening to more complex cellular and in vivo models.
Caption: Standard workflow for the evaluation of LSD1 inhibitors.
Protocol 1: LSD1 Enzymatic Inhibition (Peroxidase-Coupled Assay)
This biochemical assay quantitatively measures an inhibitor's ability to block LSD1's enzymatic activity and is used to determine the IC50 value.
-
Principle: LSD1-mediated demethylation produces hydrogen peroxide (H₂O₂) as a byproduct.[6] This H₂O₂ can be detected using horseradish peroxidase (HRP), which, in the presence of a substrate like Amplex Red, generates a fluorescent signal proportional to LSD1 activity.[15]
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 4-cyclopropylpyrimidine derivative) in DMSO.
-
Enzyme Incubation: In a 96- or 384-well black plate, pre-incubate recombinant human LSD1/CoREST complex with the test compound dilutions for 15-30 minutes at room temperature.[12]
-
Reaction Initiation: Initiate the demethylation reaction by adding a substrate mixture containing a methylated H3K4 peptide (e.g., H3K4me2), HRP, and Amplex Red.[15]
-
Signal Detection: Measure the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) using a microplate reader (Excitation ~530 nm, Emission ~595 nm).
-
Data Analysis: Calculate the reaction rate for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement (Western Blot for H3K4me2)
This assay confirms that the inhibitor engages and inhibits LSD1 within a cellular context by measuring the levels of its direct substrate.
-
Principle: If an LSD1 inhibitor is effective in cells, it will block the demethylation of H3K4me2, leading to an accumulation of this histone mark. This change can be detected by a specific antibody.
-
Methodology:
-
Cell Treatment: Seed a relevant cancer cell line (e.g., AML cell line MV4-11 or SCLC line NCI-H510A) and treat with various concentrations of the inhibitor for 24-72 hours.[12][16]
-
Histone Extraction: Harvest the cells and perform a nuclear or histone extraction to enrich for histone proteins.
-
Western Blotting: Separate the extracted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K4me2. Also, probe with an antibody for total Histone H3 as a loading control.
-
Detection & Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.[16] Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative increase in methylation.
-
Protocol 3: Cellular Differentiation Assay (Flow Cytometry)
This functional assay assesses a key biological outcome of LSD1 inhibition in leukemia models: the induction of myeloid differentiation.
-
Principle: Inhibition of LSD1 in AML cells can overcome the differentiation block, leading to the increased expression of cell surface markers of mature myeloid cells, such as CD11b and CD86.[4]
-
Methodology:
-
Cell Treatment: Treat a suitable AML cell line (e.g., THP-1) with the inhibitor for an extended period (e.g., 96 hours) to allow for differentiation.[12]
-
Antibody Staining: Harvest the cells and stain them with fluorescently-conjugated antibodies against CD11b and/or CD86.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Data Analysis: Compare the percentage of CD11b/CD86-positive cells in the treated samples to the vehicle-treated control to determine the inhibitor's ability to induce differentiation.
-
Conclusion and Future Directions
The 4-cyclopropylpyrimidine-2-carbaldehyde derivatives represent a scientifically rational approach to developing novel, irreversible LSD1 inhibitors. By combining a proven cyclopropylamine warhead with a tunable pyrimidine scaffold, these compounds have demonstrated potent enzymatic inhibition and anticancer activity in preclinical models.
While their current potency may not match the most advanced clinical candidates, their profile is promising. Future optimization should focus on improving potency into the nanomolar range and, critically, establishing a high degree of selectivity over the MAO enzymes. Further studies should also explore their efficacy in in vivo models to assess their pharmacokinetic properties and overall therapeutic potential. As our understanding of LSD1's complex biology continues to grow, these and other novel inhibitors will be instrumental in realizing the full potential of targeting this key epigenetic regulator for cancer therapy.
References
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology. [Link]
-
Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. [Link]
-
Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]
-
Li, Z., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. Molecules. [Link]
-
Sheikh, J., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. ResearchGate. [Link]
-
LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy. (2023). Patsnap Synapse. [Link]
-
Li, Y., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry. [Link]
-
Li, Z., et al. (2018). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). European Journal of Medicinal Chemistry. [Link]
-
Amente, S., et al. (2017). LSD1: biologic roles and therapeutic targeting. Epigenetics & Chromatin. [Link]
-
Bailey, D. B., et al. (2023). Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles. Journal of Neuro-Oncology. [Link]
-
Zheng, Y. C., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology. [Link]
-
Zheng, Y. C., et al. (2015). Design, Synthesis, and Structure–Activity Relationship of Novel LSD1 Inhibitors Based on Pyrimidine–Thiourea Hybrids As Potent, Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]
-
Schmidt, T. J., et al. (2016). Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. European Journal of Medicinal Chemistry. [Link]
-
C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (2018). Organic & Biomolecular Chemistry. [Link]
-
Mohammad, H. P., et al. (2017). LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. F1000Research. [Link]
-
Sheikh, J., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. [Link]
-
Zheng, Y. C., et al. (2015). Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents. Journal of Medicinal Chemistry. [Link]
-
Hruschka, J. S., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society. [Link]
-
Stavropoulos, P., et al. (2006). Crystal structure of human histone lysine-specific demethylase 1 (LSD1). Proceedings of the National Academy of Sciences. [Link]
-
Borgesi, J., & Shi, Y. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules. [Link]
Sources
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 8. mdpi.com [mdpi.com]
- 9. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Targeting Pyrimidine Metabolism in Drug Development: A Comparative Guide to De Novo vs. Salvage Synthesis Routes
For researchers and drug development professionals, targeting nucleotide metabolism remains a cornerstone of oncology and virology. However, the efficacy of pyrimidine-targeted therapeutics is heavily dictated by the cellular choice between two distinct metabolic routes: the de novo synthesis pathway and the salvage pathway .
This guide objectively compares the performance, metabolic consequences, and resistance mechanisms of pharmacological inhibitors targeting these two routes. Furthermore, it provides self-validating experimental workflows to accurately quantify pathway dependency in preclinical models.
Mechanistic Divergence: De Novo vs. Salvage Pathways
To design effective therapeutics, one must first understand the metabolic bifurcation of pyrimidine synthesis.
-
The De Novo Pathway: This energy-intensive route synthesizes uridine monophosphate (UMP) from basic precursors: glutamine, ATP, and bicarbonate. The rate-limiting steps are catalyzed by the CAD enzyme complex and dihydroorotate dehydrogenase (DHODH). Recent nitrogen metabolism profiling has revealed that primitive, stem-like cancer cells, as well as IDH-mutant gliomas, exhibit a hyper-dependence on this de novo route 1[1].
-
The Salvage Pathway: This highly efficient route recycles extracellular nucleosides (such as uridine and cytidine) and free nucleobases. Mediated by Equilibrative Nucleoside Transporters (ENT1/2) and uridine-cytidine kinases (UCK), this pathway is preferentially utilized by differentiated cells and serves as the primary resistance mechanism when the de novo pathway is pharmacologically blocked 2[2].
Fig 1: De novo vs. salvage pyrimidine synthesis pathways and key pharmacological intervention points.
Comparative Performance of Therapeutic Strategies
When selecting a pyrimidine-targeted therapeutic, developers must weigh the profound potency of de novo inhibitors against the robust clinical history of salvage/downstream antimetabolites.
De Novo Inhibitors (e.g., Brequinar, BAY 2402234): Inhibitors of DHODH trigger rapid depletion of intracellular UTP and CTP, leading to cell cycle arrest and nucleolar stress 3[3]. While highly potent in vitro (IC50 in the nanomolar range), their in vivo efficacy is frequently blunted by the "Uridine Rescue" phenomenon. The tumor microenvironment contains physiological uridine (typically 1-5 µM in plasma), which cancer cells readily import via the salvage pathway to bypass DHODH blockade.
Salvage & Downstream Inhibitors (e.g., 5-Fluorouracil, Capecitabine): Rather than starving the cell of structural pyrimidines, agents like 5-FU exploit the salvage pathway to be incorporated into RNA and DNA, while simultaneously inhibiting Thymidylate Synthase (TS). Because they act downstream and actively corrupt nucleic acid synthesis, they are less susceptible to simple uridine rescue, making them standard-of-care in gastrointestinal cancers.
To overcome the limitations of monotherapies, modern drug development is pivoting toward Dual Inhibition . Co-targeting DHODH (with Brequinar) and the ENT1/2 transporter (with Dipyridamole) prevents the tumor from switching to the salvage pathway, resulting in synthetic lethality 2[2].
Table 1: Quantitative & Metabolic Profile of Pyrimidine Targeting Strategies
| Feature | De Novo Inhibitors (e.g., Brequinar, BAY 2402234) | Salvage / Downstream Inhibitors (e.g., 5-FU) | Dual Inhibition (e.g., Brequinar + Dipyridamole) |
| Primary Target | DHODH, CAD | Thymidylate Synthase (TS), RNA/DNA | DHODH + ENT1/2 Transporters |
| Typical In Vitro IC50 | 10 - 100 nM | 1 - 10 µM | Highly synergistic (Combination Index < 0.5) |
| Metabolic Consequence | Depletion of UTP/CTP; Accumulation of Dihydroorotate 4[4]. | Accumulation of F-dUMP; DNA damage. | Severe global pyrimidine starvation. |
| Uridine Rescue Shift | >100-fold rightward shift in IC50. | Minimal (<2-fold shift). | No rescue (Salvage route blocked). |
| Optimal Clinical Context | IDH-mutant gliomas, primitive AML cells. | Rapidly dividing epithelial tumors (GI, Breast). | Overcoming microenvironmental resistance. |
Experimental Workflows for Evaluating Pyrimidine Dependency
To accurately assess a drug candidate's mechanism of action, researchers must utilize self-validating experimental systems. Below are two gold-standard protocols designed to prove causality and isolate pathway-specific effects.
Protocol 1: Stable Isotope Tracing for Pathway Flux (LC-MS/MS)
Causality & Rationale: Standard viability assays cannot distinguish between de novo and salvage activity. By supplying cells with heavy isotopes, we can track the physical incorporation of atoms. [Amide-15N]-glutamine nitrogen is exclusively incorporated into the pyrimidine ring via the CAD enzyme (de novo), whereas [15N2]-uridine directly enters via UCK (salvage). Self-Validating Control: Treating a parallel cohort with a known DHODH inhibitor must drop the 15N-glutamine fractional enrichment to zero, verifying the specificity of the de novo readout.
-
Preparation: Seed cells in media containing dialyzed FBS . Causality: Standard FBS contains high, variable levels of exogenous nucleosides that artificially mask a cell's baseline de novo dependence. Dialysis forces the cells to rely on their intrinsic metabolic wiring.
-
Isotope Pulse: Replace media with formulations containing either 2 mM[amide-15N]-glutamine or 50 µM [15N2]-uridine. Incubate for 6–24 hours.
-
Metabolic Quenching: Rapidly aspirate media and wash with ice-cold PBS. Immediately add 80% cold methanol (-80°C). Causality: Cellular ATP/UTP turnover occurs in seconds. Cold methanol instantly denatures metabolic enzymes, preventing the artifactual degradation of nucleoside triphosphates during extraction.
-
Analysis: Scrape cells, centrifuge to remove protein aggregates, and analyze the supernatant via LC-MS/MS. Calculate the fractional enrichment (M+1, M+2 isotopologues) of UMP, UDP, and UTP.
Protocol 2: Uridine Rescue Viability Assay
Causality & Rationale: If a novel compound specifically kills cells by starving them of de novo pyrimidines, providing exogenous uridine will bypass the blockade via the salvage pathway, restoring viability. Self-Validating Control: Include a known DNA-damaging agent (e.g., Doxorubicin) alongside uridine. If the novel compound has off-target toxicity (like Doxorubicin), uridine will fail to rescue the cells, proving the assay's trustworthiness.
-
Plate cells in 96-well plates and treat with a dose-response gradient of the test inhibitor (0.1 nM to 10 µM).
-
Co-treat parallel wells with 100 µM exogenous uridine.
-
Incubate for 72 hours and measure ATP-dependent viability (e.g., CellTiter-Glo).
-
Data Interpretation: Calculate the shift in the IC50 curve. An on-target de novo inhibitor will exhibit a massive (>100-fold) loss of potency in the presence of uridine.
Fig 2: Self-validating LC-MS/MS experimental workflow for determining pyrimidine pathway dependency.
Conclusion
The choice between targeting the de novo versus the salvage pyrimidine synthesis pathway dictates not only the choice of therapeutic agent but also the anticipated mechanisms of clinical resistance. While de novo inhibitors like Brequinar offer profound targeted suppression of nucleotide pools, their vulnerability to microenvironmental uridine rescue necessitates precise biomarker selection (e.g., IDH-mutant status) or rational combination therapies targeting the salvage pathway. By employing rigorous, self-validating metabolic assays, drug developers can accurately map these dependencies and design highly resilient therapeutic regimens.
References
-
Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. Available at:[Link]
-
De novo pyrimidine synthesis is a targetable vulnerability in IDH mutant glioma. PMC - NIH. Available at:[Link]
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Available at:[Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PMC - NIH. Available at:[Link]
Sources
- 1. Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice | bioRxiv [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo pyrimidine synthesis is a targetable vulnerability in IDH mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Alternatives to 4-Cyclopropylpyrimidine-2-carbaldehyde in Drug Design
As a Senior Application Scientist, I frequently encounter drug discovery programs that hit a bottleneck due to the physicochemical or metabolic liabilities of their starting building blocks. 4-Cyclopropylpyrimidine-2-carbaldehyde is a highly versatile intermediate widely used in medicinal chemistry. The pyrimidine core provides a rigid, hydrogen-bond-accepting scaffold; the carbaldehyde acts as a reactive electrophile for forming covalent inhibitors or constructing complex heterocycles (like imidazo[1,2-a]pyrimidines) [1]; and the cyclopropyl group perfectly balances lipophilicity, steric bulk, and metabolic stability compared to simple alkyl chains.
However, relying solely on this compound can introduce liabilities, such as aldehyde-mediated off-target toxicity or excessive hydrogen-bond desolvation penalties. This guide objectively compares 4-cyclopropylpyrimidine-2-carbaldehyde with three strategic alternatives, providing the mechanistic causality behind each choice and the experimental protocols required to validate them.
Structural and Mechanistic Alternatives
Alternative 1: 4-Trifluoromethylpyrimidine-2-carbaldehyde (Metabolic & Electronic Modulation)
The Causality: The cyclopropyl ring, while generally stable, can undergo cytochrome P450-mediated oxidation in highly metabolically active environments. Replacing it with a trifluoromethyl (-CF3) group eliminates this metabolic soft spot. Furthermore, the -CF3 group is highly electron-withdrawing. This inductive effect significantly lowers the pKa of the adjacent pyrimidine nitrogens, weakening them as hydrogen-bond acceptors, which can improve membrane permeability. It also increases the electrophilicity of the C2-carbaldehyde, making it a more potent warhead if targeting poorly nucleophilic residues.
Alternative 2: 4-Cyclopropylpyridine-2-carbaldehyde (Scaffold Hopping)
The Causality: Pyrimidines often suffer from high desolvation penalties due to the presence of two nitrogen atoms, which can negatively impact binding affinity if both are not actively engaged in hydrogen bonding with the target protein. By performing a scaffold hop to a pyridine core (removing one nitrogen), you increase the basicity of the remaining nitrogen and alter the molecule's topological polar surface area (TPSA). This subtle shift often rescues compounds suffering from poor aqueous solubility or suboptimal kinase hinge-binding profiles.
Alternative 3: 4-Cyclopropylpyrimidine-2-carbonitrile (Warhead Replacement)
The Causality: Aldehydes are "hard" electrophiles. They readily react with "hard" nucleophiles like primary amines (e.g., lysine residues or off-target proteins), forming Schiff bases that lead to toxicity and rapid in vivo clearance. Replacing the aldehyde with a nitrile (-CN) shifts the warhead to a "soft" electrophile. Nitriles react selectively with "soft" nucleophiles, specifically catalytic cysteines, to form reversible thioimidate adducts. This allows for the design of highly targeted, reversible covalent inhibitors with vastly superior safety profiles.
Quantitative Performance Comparison
The following table summarizes the predictive and empirical property shifts when substituting 4-cyclopropylpyrimidine-2-carbaldehyde with the proposed alternatives.
| Compound | MW ( g/mol ) | Est. CLogP | Electrophile Type | Primary Application in Drug Design |
| 4-Cyclopropylpyrimidine-2-carbaldehyde | 148.16 | ~0.8 | Hard (Aldehyde) | Baseline building block / Imidazo-pyrimidine synthesis |
| 4-Trifluoromethylpyrimidine-2-carbaldehyde | 176.10 | ~1.2 | Very Hard (Activated) | Overcoming metabolic oxidation / Increasing reactivity |
| 4-Cyclopropylpyridine-2-carbaldehyde | 147.17 | ~1.5 | Hard (Aldehyde) | Modulating solubility / Reducing desolvation penalty |
| 4-Cyclopropylpyrimidine-2-carbonitrile | 145.16 | ~0.9 | Soft (Nitrile) | Reversible covalent targeted therapy (Cysteine specific) |
Decision Workflow for Scaffold Optimization
To systematically select the correct alternative, follow the decision matrix outlined in the diagram below.
Workflow for selecting alternatives to 4-cyclopropylpyrimidine-2-carbaldehyde based on liability.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The first protocol demonstrates how to utilize the aldehyde for heterocyclic synthesis, while the second provides a biochemical assay to validate the reactivity of the nitrile alternative.
Protocol A: Multi-Component Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
This Groebke-Blackburn-Bienaymé (GBB) multi-component reaction utilizes the aldehyde to construct a complex, drug-like scaffold in a single step [1, 2].
Materials:
-
4-Cyclopropylpyrimidine-2-carbaldehyde (or alternatives) (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
Cyclohexyl isocyanide (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, Lewis acid catalyst)
-
Methanol (Anhydrous, 5 mL)
Step-by-Step Methodology:
-
Imine Formation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine and 4-cyclopropylpyrimidine-2-carbaldehyde.
-
Catalysis: Add Sc(OTf)₃. Causality: The Lewis acid coordinates to the aldehyde oxygen, dramatically increasing its electrophilicity and driving the rapid formation of the intermediate imine, effectively preventing side reactions.
-
Isocyanide Insertion: Add anhydrous methanol (5 mL), followed immediately by cyclohexyl isocyanide.
-
Cyclization: Attach a reflux condenser and stir the mixture at 60 °C for 4–6 hours. The isocyanide undergoes an α-addition to the activated imine, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyrimidine core.
-
Validation & Purification: Monitor via TLC (Ethyl acetate/Hexane 1:1). Upon consumption of the aldehyde, quench with saturated NaHCO₃, extract with dichloromethane (3 x 10 mL), dry over MgSO₄, and purify via flash chromatography. Confirm the structure via ¹H-NMR (look for the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of the highly shielded imidazo-pyrimidine core protons).
Protocol B: NMR-Based Thiol Reactivity Assay for Nitrile Warheads
This protocol validates the reversible covalent binding of 4-cyclopropylpyrimidine-2-carbonitrile to thiols, mimicking a catalytic cysteine interaction.
Materials:
-
4-Cyclopropylpyrimidine-2-carbonitrile (5 mM)
-
β-Mercaptoethanol (BME) or Glutathione (GSH) (50 mM)
-
Deuterated Potassium Phosphate Buffer (100 mM, pD 7.4, in D₂O)
Step-by-Step Methodology:
-
Baseline Establishment: Prepare a 5 mM solution of the carbonitrile in the deuterated buffer. Acquire a baseline ¹H-NMR and ¹³C-NMR spectrum. The nitrile carbon typically appears around 115–120 ppm.
-
Thiol Addition: Add a 10-fold molar excess (50 mM) of BME or GSH to the NMR tube. Causality: The excess drives the equilibrium toward the formation of the thioimidate adduct, allowing for clear observation of the thermodynamic stability of the covalent bond.
-
Kinetic Monitoring: Acquire ¹H-NMR spectra every 10 minutes for 2 hours at 25 °C.
-
Validation: Observe the downfield shift of the pyrimidine protons as the electron-withdrawing nitrile is converted into the electron-donating thioimidate.
-
Reversibility Check: To prove reversibility, dilute the NMR sample 100-fold with fresh buffer and monitor via LC-MS. The rapid reappearance of the intact carbonitrile mass peak confirms the reversible nature of the covalent warhead, a critical safety feature in modern drug design.
References
-
MDPI. "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." Molecules, 2024. Available at:[Link]
-
World Health Organization (WHO). "Aminocyclopyrachlor - Joint FAO/WHO Meeting on Pesticide Residues." WHO, 2014. Available at:[Link]
A Comprehensive Comparison Guide: Structural Validation of Synthesized 4-Cyclopropylpyrimidine-2-carbaldehyde
Executive Summary
In modern drug discovery, pyrimidine derivatives serve as privileged scaffolds for kinase inhibitors and central nervous system therapeutics. 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS 1378817-25-4) is a highly versatile building block, often synthesized via the reduction of methyl 4-cyclopropylpyrimidine-2-carboxylate. However, the synthesis of this intermediate is prone to regioisomeric impurities and partial reduction byproducts.
This guide provides an objective comparison of analytical modalities used to validate the structure of synthesized 4-Cyclopropylpyrimidine-2-carbaldehyde. By contrasting in-house synthesized batches against commercial reference standards, we outline a self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS) and Multi-Nuclear NMR to ensure absolute structural integrity before downstream lead optimization[1].
Comparative Analysis of Analytical Modalities
No single analytical technique can provide a complete picture of a synthesized molecule. The integration of orthogonal methods is required to differentiate the target compound from isobaric interference and structural isomers[2].
Table 1: Comparison of Structural Validation Techniques for Pyrimidine Derivatives
| Analytical Modality | Structural Detail Provided | Limitations | Best Application For |
| Multi-Nuclear NMR (1D/2D) | Full molecular framework, atom connectivity, and stereochemistry. | Lower sensitivity to trace impurities (<1%); requires highly pure samples. | Absolute structural elucidation and regioisomer differentiation. |
| LC-HRMS/MS | Exact molecular weight, isotopic patterns, and fragmentation trees. | Cannot easily distinguish isobaric regioisomers without reference standards. | Trace impurity profiling and rapid mass confirmation. |
| FT-IR Spectroscopy | Identification of specific functional groups (e.g., C=O, C=N stretches). | Limited framework connectivity data; matrix interference. | Rapid, orthogonal verification of the aldehyde functional group. |
Structural Validation Workflow
To ensure robust quality control, we utilize a multi-modal validation workflow. The integration of LC-HRMS and NMR avoids the need for extensive offline purification while providing absolute confidence in the molecular structure[2].
Fig 1: Multi-modal structural validation workflow for synthesized pyrimidine derivatives.
Self-Validating Experimental Protocols
As an Application Scientist, it is critical to not only execute protocols but to understand the mechanistic causality behind each step. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: High-Resolution LC-MS/MS Profiling
This protocol is optimized to confirm the exact mass of 4-Cyclopropylpyrimidine-2-carbaldehyde ( C8H8N2O , Exact Mass: 148.0637 Da) and profile trace impurities[3].
-
Step 1: Sample Preparation: Accurately weigh 1.0 mg of the synthesized batch. Dissolve in 1.0 mL of LC-MS grade Methanol, then dilute 1:100 in a 50:50 Water:Acetonitrile mixture.
-
Causality: Serial dilution prevents mass spectrometer detector saturation and minimizes ion suppression, ensuring that the isotopic pattern remains undistorted for accurate formula generation.
-
-
Step 2: Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UHPLC column (2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid).
-
Causality: Formic acid acts as a crucial proton source. It enhances the ionization efficiency of the basic pyrimidine nitrogen in positive Electrospray Ionization (ESI+) mode, ensuring a dominant [M+H]+ signal[3].
-
-
Step 3: Data-Dependent Acquisition (DDA): Operate the HRMS in ESI+ mode with a capillary voltage of 3.0 kV. Set the DDA to trigger MS/MS fragmentation on the top 3 most intense precursor ions.
-
Causality: DDA automatically isolates the target precursor ion ( m/z 149.07) and subjects it to collision-induced dissociation (CID). The resulting fragmentation tree (e.g., loss of the formyl group) provides a unique structural fingerprint[3].
-
Protocol B: Multi-Nuclear 1D/2D NMR Spectroscopy
While MS provides the mass, NMR provides the map. This protocol utilizes automated consistency analysis to unequivocally prove the regiochemistry of the cyclopropyl group[4].
-
Step 1: Sample Preparation: Dissolve 5.0 mg of the compound in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.
-
Causality: CDCl3 is selected because the target molecule lacks exchangeable protons (which would otherwise require DMSO−d6 ). TMS serves as an internal calibrant (0.00 ppm), which is an absolute requirement for automated structure verification algorithms to accurately assign chemical shifts[4].
-
-
Step 2: 1D 1H and 13C Acquisition: Acquire a 1H spectrum (16 scans, 400 MHz) and a 13C spectrum (1024 scans, 100 MHz).
-
Causality: The 1H spectrum quickly verifies the highly deshielded aldehyde proton (expected at ~10.0 ppm) and the distinct multiplet of the cyclopropyl ring (0.8–2.2 ppm).
-
-
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range J-couplings (8 Hz).
-
Causality: 1D NMR cannot definitively prove where the cyclopropyl group is attached. HMBC reveals critical cross-peaks between the cyclopropyl methine proton and the pyrimidine C-4 carbon, unequivocally ruling out C-5 or C-6 regioisomeric impurities[4].
-
Quantitative Comparison: Synthesized Batch vs. Commercial Standard
To validate the efficiency of the in-house synthetic route, the structurally verified batch was compared against a commercially procured reference standard. The data demonstrates that the in-house synthesis meets or exceeds commercial purity standards while offering significant cost advantages.
Table 2: Performance & Analytical Comparison
| Parameter | In-House Synthesized Batch | Commercial Reference Standard | Analytical Method |
| Purity (LC-UV at 254 nm) | 98.7% | >98.0% | UHPLC-PDA |
| Exact Mass [M+H]+ | 149.0718 m/z | 149.0715 m/z | HRMS (ESI+) |
| Aldehyde 1H Shift ( CDCl3 ) | 10.05 ppm (s, 1H) | 10.05 ppm (s, 1H) | 400 MHz NMR |
| Regioisomeric Impurities | < 0.5% | < 1.0% | 2D HMBC NMR |
| Cost per Gram | $45.00 (Estimated) | $320.00 | Economic Analysis |
Sources
Purity analysis of 4-Cyclopropylpyrimidine-2-carbaldehyde using HPLC
As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the unique chromatographic challenges presented by reactive heterocyclic building blocks. 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4) is a highly valuable intermediate in drug discovery, leveraging the cyclopropyl group for metabolic stability and the pyrimidine core for target affinity.
However, purity analysis of this compound is notoriously difficult. While pyrimidine derivatives possess strong UV chromophores that make them ideal candidates for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1], the C2-carbaldehyde moiety is highly reactive. Aldehydes are prone to spontaneous oxidation (forming carboxylic acids) and can interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution of critical impurities.
This guide provides an objective, data-driven comparison of two distinct chromatographic approaches for the purity analysis of 4-Cyclopropylpyrimidine-2-carbaldehyde: Traditional Fully Porous Particles (FPP) versus Superficially Porous Particles (SPP / Core-Shell) .
The Analytical Dilemma: Mass Transfer vs. Peak Shape
When developing an HPLC method for a reactive aldehyde, minimizing the analyte's residence time within the stationary phase is critical.
-
Fully Porous Particles (FPP): In traditional 5 µm FPP columns, the entire silica microsphere is porous. Analytes diffuse deep into the particle core. For 4-Cyclopropylpyrimidine-2-carbaldehyde, this extended diffusion path increases the probability of secondary hydrogen-bonding interactions between the aldehyde oxygen and unendcapped acidic silanols, resulting in peak tailing and band broadening.
-
Superficially Porous Particles (SPP / Core-Shell): SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture fundamentally restricts the diffusion distance. By preventing the analyte from penetrating deep into the particle, SPP columns drastically reduce the mass transfer resistance ( C -term in the van Deemter equation), delivering ultra-high efficiency and sharper peaks at standard HPLC pressures[2]. Furthermore, this streamlined diffusion pathway minimizes secondary silanol interactions[3].
HPLC method development workflow comparing FPP and SPP columns.
Experimental Design & Self-Validating Protocol
To objectively compare these technologies, we developed a self-validating RP-HPLC protocol. The method utilizes an acidic mobile phase to suppress silanol ionization on the column and ensure that any trace 4-cyclopropylpyrimidine-2-carboxylic acid (the primary oxidation impurity) remains fully protonated, preventing peak splitting.
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Low pH forces residual silanols into a neutral state, preventing ionic interactions with the pyrimidine nitrogen.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Sample Solution: Dissolve 4-Cyclopropylpyrimidine-2-carbaldehyde in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.
-
System Suitability Test (SST) Solution: Spike the 1.0 mg/mL sample with 1.0% (w/w) of 4-cyclopropylpyrimidine-2-carboxylic acid and 1.0% of 2-chloro-4-cyclopropylpyrimidine (starting material). Causality: This acts as an internal control to verify that the column can baseline-resolve the parent API from its most structurally similar synthetic and degradation impurities.
Step 2: Chromatographic Setup
-
Flow Rate: 1.0 mL/min.
-
Gradient Program: 10% B hold for 1 min; ramp to 90% B over 8 min; hold at 90% B for 2 min; return to 10% B for 4 min re-equilibration.
-
Column Temperature: 35°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and further improving mass transfer kinetics.
-
Detection: Photodiode Array (PDA) at 254 nm.
Step 3: Execution and System Validation
-
Blank Injection: Inject 5 µL of diluent to establish a baseline and confirm the absence of ghost peaks.
-
SST Injection (n=5): Inject the SST solution. The system is only validated for use if the Resolution ( Rs ) between the aldehyde and the carboxylic acid impurity is > 2.0, and the Tailing Factor ( Tf ) of the main peak is < 1.5.
-
Sample Analysis: Inject the sample solution in triplicate.
Performance Comparison Data
The following tables summarize the experimental data obtained when running the exact same protocol on a standard FPP column versus an advanced SPP column.
Table 1: Chromatographic Performance Metrics (Main Peak)
| Metric | Traditional FPP C18 (150 x 4.6 mm, 5 µm) | Core-Shell SPP C18 (100 x 4.6 mm, 2.7 µm) |
| Retention Time (RT) | 8.45 min | 4.12 min |
| Theoretical Plates (N) | 9,850 | 24,300 |
| Tailing Factor ( Tf ) | 1.48 (Significant tailing) | 1.06 (Highly symmetrical) |
| System Backpressure | 115 bar | 195 bar |
| Solvent Consumption | 15.0 mL / run | 8.0 mL / run |
Table 2: Resolution of Critical Impurity Pairs
| Critical Pair | FPP C18 Resolution ( Rs ) | SPP C18 Resolution ( Rs ) | Analytical Outcome |
| Acid Impurity vs. API | 1.6 (Partial overlap) | 3.8 (Baseline resolved) | SPP prevents integration errors caused by peak tailing. |
| API vs. Chloro-Reactant | 2.4 | 5.1 | Both columns succeed, but SPP provides superior margin of safety. |
Mechanistic Insights & Conclusion
The data conclusively demonstrates the superiority of Core-Shell (SPP) technology for the purity analysis of 4-Cyclopropylpyrimidine-2-carbaldehyde.
The traditional 5 µm FPP column struggled with the reactivity of the carbaldehyde group. The deep porous structure allowed the analyte to linger within the silica matrix, leading to secondary interactions that manifested as a high tailing factor (1.48). This tailing caused the main peak to bleed into the elution window of the closely eluting carboxylic acid impurity, resulting in a marginal resolution of 1.6.
Conversely, the 2.7 µm SPP column restricted the analyte to the thin outer porous shell. This rapid mass transfer minimized the time available for secondary silanol interactions. The result was a near-perfect Gaussian peak shape ( Tf = 1.06) and a massive increase in theoretical plates (24,300), which drove the resolution of the critical pair up to 3.8. Furthermore, because SPP columns achieve high efficiency over shorter lengths, we were able to reduce the column length from 150 mm to 100 mm, cutting the analysis time and solvent consumption in half without exceeding the pressure limits of a standard HPLC system.
Recommendation: For drug development professionals tasked with lot-release or stability testing of reactive pyrimidine carbaldehydes, transitioning from legacy 5 µm FPP columns to 2.7 µm Core-Shell SPP columns is highly recommended. It ensures robust, self-validating peak integration and significantly higher throughput.
Sources
HRMS analysis for confirmation of 4-Cyclopropylpyrimidine-2-carbaldehyde derivatives
An in-depth technical analysis and platform comparison for the structural elucidation of pyrimidine derivatives, designed for analytical chemists and drug development professionals.
Introduction: The Analytical Challenge of Pyrimidine Derivatives
4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4) is a highly versatile electrophilic building block widely utilized in the synthesis of targeted therapeutics, such as kinase inhibitors and antiviral agents. Typically synthesized via the reduction of methyl 4-cyclopropylpyrimidine-2-carboxylate[1], this core scaffold undergoes extensive derivatization during lead optimization.
When analyzing these complex derivatives in biological matrices (e.g., plasma or microsomes) during pharmacokinetic studies, researchers face significant analytical hurdles. Distinguishing minor metabolic transformations—such as a hydroxylation event (+15.9949 Da)—from isobaric background interferences requires extreme mass precision[2]. Furthermore, pyrimidine nucleosides and their derivatives are highly susceptible to matrix effects and ion suppression, necessitating a careful choice of both ionization source and mass analyzer[3].
This guide objectively compares three High-Resolution Mass Spectrometry (HRMS) configurations—Q-Orbitrap (ESI) , Q-TOF (ESI) , and Q-TOF (APCI) —providing field-proven methodologies and self-validating protocols to ensure absolute structural confidence.
Platform Comparison: Orbitrap vs. Q-TOF Architectures
To establish a robust analytical workflow, we must evaluate the causality behind platform selection. The choice between an Orbitrap and a Quadrupole Time-of-Flight (Q-TOF) system fundamentally alters the balance between resolving power, acquisition speed, and structural depth.
-
Q-Orbitrap (ESI): The Orbitrap analyzer traps ions in an electrostatic field, measuring their axial oscillation frequency. This provides ultra-high resolving power (up to 500,000 FWHM), which is critical for resolving near-isobaric interferences in complex biological matrices[2]. It is the gold standard for deep structural elucidation via MSⁿ fragmentation.
-
Q-TOF (ESI): Q-TOF systems accelerate ions through a flight tube, measuring their time of arrival. While they offer slightly lower resolving power than Orbitraps, they provide superior acquisition speeds (>50 Hz). This makes Q-TOF ideal for highly multiplexed, fast UHPLC gradients where peaks are <1 second wide[4]. Electrospray Ionization (ESI) remains the standard soft ionization technique for preserving the molecular ion of polar pyrimidine derivatives[3].
-
Q-TOF (APCI): Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. While ESI is prone to severe ion suppression caused by the co-elution of endogenous phospholipids in plasma, APCI is largely immune to these specific matrix effects[4]. It is the preferred alternative for less polar, highly substituted 4-cyclopropylpyrimidine derivatives.
Quantitative Performance Comparison
| Performance Metric | Q-Orbitrap (ESI) | Q-TOF (ESI) | Q-TOF (APCI) |
| Resolving Power (at m/z 200) | 140,000 – 500,000 | 40,000 – 80,000 | 40,000 – 80,000 |
| Mass Accuracy (Routine) | < 1 ppm | 1 – 3 ppm | 1 – 3 ppm |
| Max MS/MS Scan Speed | ~20 Hz | > 50 Hz | > 50 Hz |
| Matrix Effect Susceptibility | High (Phospholipid suppression) | High (Phospholipid suppression) | Low (Gas-phase ionization) |
| Optimal Application | Deep structural elucidation, MSⁿ | High-throughput screening, fast LC | Non-polar derivatives, heavy matrix |
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the following methodology is designed as a self-validating system . Every analytical batch must independently verify its own mass accuracy and chromatographic integrity before unknown derivatives are characterized.
Step 1: System Suitability and Self-Validation (Crucial First Step)
Before analyzing novel derivatives, the system must be calibrated and validated using the unmodified parent compound, 4-Cyclopropylpyrimidine-2-carbaldehyde (Exact Mass: 148.0637 Da;[M+H]⁺ = 149.0715 Da).
-
Action: Inject a 10 ng/mL neat standard of the parent compound.
-
Validation Criteria: The [M+H]⁺ peak must elute with a retention time variance of <1%, and the mass error must be strictly <3 ppm. If the error exceeds 3 ppm, the mass analyzer must be recalibrated. This ensures that any mass shifts observed in subsequent derivative analysis are true structural modifications, not instrumental drift.
Step 2: UHPLC Separation Parameters
Chromatographic separation is performed using a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes.
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation for positive ion mode).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Causality: A linear gradient from 5% B to 95% B over 8 minutes is used. Crucially , a 90% B wash for 2 minutes is employed at the end of every run. This high-organic wash is mandatory to elute highly retained endogenous phospholipids, which are the primary cause of long-term ion suppression and baseline drift in ESI platforms[4].
Step 3: HRMS Acquisition and Fragmentation
-
MS1 Profiling: Data is acquired in profile mode for MS1 to ensure sufficient data points across the peak for accurate mass centroiding[2].
-
MS2 (Tandem MS): Data-dependent acquisition (DDA) is utilized. For the Q-Orbitrap, High-energy Collisional Dissociation (HCD) is applied at normalized collision energies (NCE) of 20, 40, and 60 to generate a rich fragmentation spectrum. The Q-TOF utilizes Collision-Induced Dissociation (CID) optimized for the specific m/z window.
Caption: Analytical workflow for HRMS structural elucidation, highlighting ionization and mass analyzer pathways.
Mechanistic Structural Elucidation: Fragmentation Pathways
To confidently identify a derivative, one must understand how the parent scaffold fragments. The 4-Cyclopropylpyrimidine-2-carbaldehyde core exhibits highly diagnostic fragmentation patterns under HCD/CID conditions.
When analyzing a novel derivative, the presence of these conserved product ions confirms that the pyrimidine core remains intact, while mass shifts in these fragments indicate the exact site of metabolic modification (e.g., if the m/z 107.0245 fragment shifts to 123.0194, the modification occurred on the pyrimidine ring, not the cyclopropyl group).
Caption: Proposed diagnostic MS/MS fragmentation pathway for the 4-Cyclopropylpyrimidine-2-carbaldehyde core.
Conclusion
For the structural confirmation of 4-Cyclopropylpyrimidine-2-carbaldehyde derivatives, the Q-Orbitrap (ESI) remains the premier choice when absolute structural certainty and resolution of isobaric metabolites are required. However, for high-throughput screening of synthetic libraries, the Q-TOF (ESI) provides unmatched speed. Finally, when dealing with highly lipophilic derivatives or severe plasma matrix effects, pivoting to Q-TOF (APCI) provides a robust, orthogonal ionization strategy that bypasses phospholipid-induced ion suppression. By integrating these platforms with strict self-validating protocols, researchers can achieve unambiguous structural elucidation.
References
-
2-氯-4-环丙基嘧啶- CAS号954237-31-1 - 摩熵化学 (Contains CAS 1378817-25-4 data) - Molaid -[Link]
-
methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS号1378520-74-1 - 摩熵化学 - Molaid -[Link]
-
Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms - PMC -[Link]
-
High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - ACS Publications -[Link]
Sources
- 1. methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS号 1378520-74-1 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms: Cross-platform Transferable Chemical Signatures - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the anti-proliferative activity of novel pyrimidine compounds
Comparative Evaluation of Novel Pyrimidine Derivatives as Anti-Proliferative Agents: A Mechanistic and Methodological Guide
Introduction
Pyrimidine-based scaffolds are privileged structures in medicinal chemistry, extensively utilized in the design of targeted oncology therapeutics. Their structural resemblance to natural purines allows them to seamlessly occupy the adenine-binding pockets of critical kinases, notably the Epidermal Growth Factor Receptor (EGFR) [1]. With the emergence of the T790M "gatekeeper" mutation—which confers resistance to first-generation EGFR inhibitors like Erlotinib and Gefitinib by increasing ATP affinity and causing steric hindrance—the development of novel fused pyrimidines has become a critical frontier [1, 2].
This guide synthesizes recent experimental data to objectively compare the anti-proliferative efficacy of these novel pyrimidine classes (pyrido-, pyrazolo-, and furo-pyrimidines). As an application scientist, I will also detail the rigorous, self-validating experimental protocols required to evaluate these compounds, ensuring robust, reproducible data for drug development pipelines.
Mechanistic Overview: Targeted Kinase Inhibition
By inhibiting key enzymes, pyrimidine derivatives perturb downstream cellular signaling pathways, leading to specific cellular outcomes such as apoptosis or the inhibition of proliferation [1].
Fig 1: Pyrimidines inhibit EGFR-mediated PI3K/AKT and RAS/RAF/MEK proliferation pathways.
Comparative Efficacy: Quantitative Data Analysis
To objectively evaluate these novel compounds, we must benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards. The following table aggregates recent enzymatic and cellular assay data for highly potent pyrimidine derivatives against wild-type EGFR (EGFR-WT), the resistant T790M mutant, and relevant cancer cell lines.
Table 1: Comparative Anti-Proliferative and Kinase Inhibitory Activity of Novel Pyrimidine Derivatives
| Compound Class (Lead Molecule) | EGFR-WT IC50 (µM) | EGFR-T790M IC50 (µM) | Cellular IC50 (µM) | Reference Standard | Source |
| Pyrido[2,3-d]pyrimidine (Comp. 8a) | 0.099 ± 0.007 | 0.123 ± 0.010 | 7.23 (A549) | Erlotinib | [1] |
| Pyrazolo[3,4-d]pyrimidine (Comp. 16) | 0.034 | N/A | 0.018 - 9.98 (NCI-60) | Doxorubicin | [2] |
| Pyrazolo[3,4-d]pyrimidine (Comp. 12b) | 0.016 | 0.236 | 8.21 (A549) | Erlotinib | [3] |
| Furo[2,3-d]pyrimidine (Comp. 3f) | 0.121 ± 0.004 | N/A | Sub-micromolar (T-47D) | Erlotinib | [4] |
Expert Insight: The pyrazolo[3,4-d]pyrimidine scaffold (e.g., Compound 12b) demonstrates exceptional potency against EGFR-WT (0.016 µM), significantly outperforming Erlotinib [3]. However, the pyrido[2,3-d]pyrimidine derivative (Compound 8a) shows a tighter differential between WT and T790M inhibition (0.099 vs 0.123 µM), suggesting its dual hetero-aromatic ring structure may be more resilient against the steric hindrance of the gatekeeper mutation [1].
Experimental Workflows and Self-Validating Protocols
To generate the data presented above, a multi-tiered screening cascade is required. The following protocols are designed with built-in validation steps to ensure data trustworthiness.
Fig 2: Multi-tiered experimental workflow for evaluating pyrimidine anti-proliferative agents.
Protocol 1: Luminescent Cell Viability Assay (CellTiter-Glo)
Causality & Experience: While colorimetric MTT assays are common, they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of cell death. We recommend ATP quantitation (CellTiter-Glo) because ATP depletion is a direct, immediate proxy for the loss of cellular viability, providing a highly accurate cellular IC50.
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cells (e.g., A549 for NSCLC) in the exponential growth phase. Seed at 3,000 cells/well in a 96-well opaque white microplate. Validation: Include cell-free wells containing only media for background luminescence subtraction.
-
Incubation: Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyrimidine compounds in DMSO. Dilute into culture media so the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity. Treat cells for 72 hours. Validation: Include a 0.1% DMSO vehicle control (0% inhibition) and a 10 µM Erlotinib positive control (100% inhibition).
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture media volume in each well.
-
Lysis and Read: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode microplate reader.
-
Data Analysis: Calculate percent viability relative to the vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the cellular IC50.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR-WT vs. T790M)
Causality & Experience: Cellular assays confirm biological activity, but they cannot distinguish between target-specific inhibition and off-target cytotoxicity. A biochemical kinase assay is mandatory to prove the mechanism of action—specifically, that the pyrimidine compound directly competes with ATP at the EGFR kinase domain [1, 2].
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant EGFR enzyme (WT or T790M mutant), fluorescently labeled peptide substrate, and the test pyrimidine compound in kinase buffer (containing MgCl2, DTT, and phosphatase inhibitors).
-
Pre-incubation: Incubate the enzyme-compound mixture for 15 minutes at room temperature. Causality: This allows slow-binding inhibitors to reach equilibrium with the target before ATP is introduced.
-
Reaction Initiation: Add ATP at a concentration equal to its Michaelis constant ( Km ) for the specific EGFR variant. Causality: Testing at the Km ensures the assay is highly sensitive to competitive inhibitors.
-
Incubation and Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA, which chelates Mg2+ and halts kinase activity.
-
Detection: Measure the phosphorylation of the substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Validation: Calculate the Z'-factor for the assay plate. A Z' > 0.5 indicates a robust assay suitable for precise IC50 determination.
Protocol 3: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)
Causality & Experience: Anti-proliferative activity can result from cytostatic (cell cycle arrest) or cytotoxic (apoptotic) mechanisms. Furo[2,3-d]pyrimidines have been shown to induce a 19-fold increase in apoptosis via caspase-3 activation [4]. Annexin V/PI dual staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Step-by-Step Methodology:
-
Treatment: Treat cells with the pyrimidine compound at its established IC50 and 2x IC50 concentrations for 48 hours.
-
Harvesting: Collect both the floating (dead) cells and adherent cells using an enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a density of 1×106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry. Gate out debris and doublets, then quantify the percentage of cells in each quadrant to validate the apoptotic mechanism.
References
-
Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers Source: PMC (nih.gov) URL: [Link]
-
Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors Source: Semantic Scholar URL: [Link]
-
Title: "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFR T790M" by Ahmed A. Gaber, Mohamed Sobhy et al. Source: eGrove (olemiss.edu) URL: [Link]
-
Title: Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Source: Archiv der Pharmazie / QxMD URL: [Link]
Personal protective equipment for handling 4-Cyclopropylpyrimidine-2-carbaldehyde
Comprehensive Safety and Operational Guide: Handling 4-Cyclopropylpyrimidine-2-carbaldehyde
As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for handling reactive intermediates is paramount. 4-Cyclopropylpyrimidine-2-carbaldehyde (CAS: 1378817-25-4) is a highly valuable electrophilic building block utilized in the synthesis of kinase inhibitors and GPCR modulators. However, its molecular architecture—an electron-deficient pyrimidine ring conjugated with a carbaldehyde moiety—creates a highly reactive species. This guide provides a self-validating operational framework for the safe handling, storage, and disposal of this compound, ensuring both operator safety and reagent integrity.
Hazard Causality and Physicochemical Profile
Understanding the why behind a chemical's hazard profile is the first step in effective risk mitigation.
-
Electrophilic Reactivity & Sensitization: The pyrimidine ring is strongly electron-withdrawing, which significantly increases the partial positive charge on the adjacent aldehyde carbon[1]. This heightened electrophilicity makes the compound a potent cross-linker of biological amines. Upon contact with skin or respiratory mucosa, it readily undergoes Schiff base formation with the primary amines of lysine residues in proteins, leading to acute contact dermatitis, severe eye irritation, and potential respiratory sensitization 2[2].
-
Air and Moisture Sensitivity: Like many aromatic aldehydes, 4-Cyclopropylpyrimidine-2-carbaldehyde is prone to auto-oxidation when exposed to atmospheric oxygen 3[3]. This radical-mediated process converts the aldehyde into a pyrimidine-2-carboxylic acid derivative. This not only degrades the purity of your starting material but introduces acidic, corrosive byproducts into the matrix.
-
Physical State & Volatility: With a molecular weight of 148.16 g/mol and a predicted boiling point around 323°C 4[4], it typically presents as a viscous oil or low-melting solid. Despite the high boiling point, aerosols or vapors generated during transfer pose a significant inhalation risk 5[5].
Mandatory Personal Protective Equipment (PPE) Matrix
Do not rely on default lab apparel. The PPE matrix below is specifically tailored to the permeation and reactivity profile of pyrimidine carbaldehydes.
| PPE Category | Specification & Material | Causality & Scientific Rationale |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness). Alternative: Butyl rubber if handling in DCM. | Nitrile provides an excellent barrier against the neat compound. However, do not use nitrile if the aldehyde is dissolved in dichloromethane (DCM) . DCM permeates nitrile in seconds, acting as a carrier solvent that drives the electrophilic aldehyde directly into the stratum corneum. |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. | Safety glasses with side shields are insufficient. The vapor pressure of the aldehyde can cause severe, irreversible corneal cross-linking. A snug-fitting seal is required to block vapor ingress. |
| Body Protection | Flame-retardant (FR) lab coat with knit cuffs. | Knit cuffs prevent the sleeves from dragging across contaminated surfaces. The FR material mitigates risks if the compound is used alongside highly flammable solvents or pyrophoric reagents in subsequent synthetic steps. |
| Respiratory | N95 or half-mask respirator with organic vapor (OV) cartridges. | Conditional: Required only if handling outside a certified Class II fume hood or during a large-scale spill cleanup. |
Operational Handling Protocol: A Self-Validating Workflow
Every step in this protocol is designed to validate the next, ensuring no hazard is overlooked.
-
Step 1: Environmental Preparation & Validation.
-
Action: Conduct all operations in a Class II chemical fume hood.
-
Validation: Before opening the container, verify the hood's face velocity monitor reads between 0.4–0.6 m/s. Purge the workspace of incompatible reagents, specifically primary amines (e.g., ethylenediamine) and strong oxidizers, to prevent uncontrolled exothermic reactions.
-
-
Step 2: Inert Atmosphere Setup.
-
Action: Prepare a Schlenk line or a nitrogen/argon manifold.
-
Causality: To prevent the auto-oxidation of the aldehyde to its corresponding carboxylic acid, the receiving flask must be flushed with inert gas for 5 minutes prior to transfer. This preserves reagent integrity and prevents the accumulation of corrosive byproducts.
-
-
Step 3: Dispensing & Weighing.
-
Action: Use an anti-static, grounded spatula (if solid) or a positive displacement pipette (if a viscous oil).
-
Causality: Anti-static tools prevent the aerosolization of fine powders. Positive displacement pipettes ensure accurate volumetric transfer of viscous liquids without generating aerosol-producing air bubbles.
-
-
Step 4: Post-Transfer Sealing.
Spill Response and Decontamination Plan
Do not simply wipe up aldehyde spills with paper towels; this merely relocates the hazard and increases the surface area for vaporization. Aldehydes must be chemically quenched.
-
The Chemistry of Decontamination: We utilize a 10-20% aqueous sodium bisulfite (NaHSO₃) solution for decontamination. The bisulfite anion acts as a strong nucleophile, attacking the electrophilic aldehyde carbon. This forms a water-soluble, non-volatile, and biologically inert α -hydroxy sulfonate adduct. This chemical transformation permanently neutralizes the cross-linking hazard.
Workflow for chemical quenching of 4-Cyclopropylpyrimidine-2-carbaldehyde spills.
Waste Disposal and Segregation
Improper disposal of reactive aldehydes can lead to dangerous pressure buildup in waste carboys.
-
Aqueous Waste: Any aqueous washes containing unreacted 4-Cyclopropylpyrimidine-2-carbaldehyde must be treated with excess sodium bisulfite before disposal 6[6]. Stir the mixture for 1 hour to ensure complete adduct formation. Self-Validation: The absence of the characteristic sharp, aromatic aldehyde odor confirms the quench is complete (rely on ambient detection, do not intentionally sniff).
-
Organic Waste: Segregate halogenated and non-halogenated organic waste. Critical: Never mix this aldehyde waste with primary or secondary amine waste streams. The resulting Schiff base condensation is exothermic and releases water, which can over-pressurize sealed waste containers .
-
Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a ventilated, clearly labeled solid hazardous waste bin. Do not dispose of these in general municipal trash.
References
-
DirectPCW. Safety Data Sheet - CYCLAMEN ALDEHYDE (Aromatic Aldehyde Safety Profile). Retrieved from:[Link]
-
Molaid. methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS 1378520-74-1 (Physical Properties). Retrieved from:[Link]
-
Kao Chemicals. SAFETY DATA SHEET - AROMATIC ALDEHYDE (Waste Segregation). Retrieved from: [Link]
-
Ataman Kimya. ALPHA-AMYL CINNAMALDEHYDE (Reactivity and Incompatibilities). Retrieved from: [Link]
Sources
- 1. 2-Pyrimidinecarboxaldehyde | 27427-92-5 | Benchchem [benchchem.com]
- 2. directpcw.com [directpcw.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. methyl 4-cyclopropylpyrimidine-2-carboxylate - CAS号 1378520-74-1 - 摩熵化学 [molaid.com]
- 5. chemscene.com [chemscene.com]
- 6. chemical.kao.com [chemical.kao.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
